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  • Product: N-Methylcyclohexylamine
  • CAS: 100-60-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: N-Methylcyclohexylamine (NMCHA), a secondary aliphatic amine with the chemical formula C₇H₁₅N, is a versatile chemical intermediate with significant industrial applications.[1] This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and its primary uses in various fields, including pharmaceuticals, agrochemicals, and materials science. Particular focus is given to its role as a corrosion inhibitor, a rubber vulcanization accelerator, and a key building block in organic synthesis.

Chemical and Physical Properties

N-Methylcyclohexylamine is a colorless to pale yellow liquid characterized by a distinct amine-like odor.[2][3] It is a flammable and corrosive compound that is slightly soluble in water but miscible with many common organic solvents like ethanol and ether.[1][3][4] Its chemical reactivity is typical of a secondary amine, readily participating in neutralization, alkylation, and acylation reactions.[1][2]

Table 1: Physical and Chemical Properties of N-Methylcyclohexylamine

PropertyValueSource(s)
Molecular Formula C₇H₁₅N[2][4]
Molecular Weight 113.20 g/mol [4]
CAS Number 100-60-7[5]
Appearance Clear, colorless to pale yellow liquid[2][3][6]
Odor Amine-like, fishy[3][7]
Melting Point -9 to -7 °C[8]
Boiling Point 149 °C[8]
Density 0.868 g/mL at 25 °C[6]
Water Solubility 5.4 g/100 mL at 20 °C[5][9]
Vapor Pressure 11 mmHg at 40 °C[9]
Vapor Density 4.0 (vs air)[10]
Flash Point 29 °C (85 °F)[5][8][11]
Refractive Index n20/D 1.456
pKa 11.03 ± 0.20 (Predicted)[9]

Synthesis and Manufacturing

The industrial production of N-Methylcyclohexylamine is primarily achieved through several established synthetic routes. The most common methods involve the reductive amination of cyclohexanone or the methylation of cyclohexylamine.

This is a widely used method for synthesizing N-Methylcyclohexylamine.[6] The process involves the reaction of cyclohexanone with methylamine in the presence of a catalyst and hydrogen gas.[1][12]

Experimental Protocol:

  • Reactants: Cyclohexanone and methylamine are used as the primary raw materials.[13]

  • Catalyst: A chromium-activated cobalt catalyst or a platinum-on-alumina (Pt/Al₂O₃) catalyst is typically employed.[14] Nickel-based catalysts are also used.[12]

  • Reaction Conditions: The reaction is conducted in a high-pressure autoclave.[13] Hydrogen is introduced, and the mixture is heated. Typical reaction temperatures range from 100-160 °C with pressures between 50-150 bar.[13][14]

  • Reaction: The raw materials undergo a chemical reaction in the reactor to form an immiscible mixture of N-Methylcyclohexylamine and water.[13]

  • Purification: The resulting product mixture is separated from the aqueous layer. The crude product is then heated to remove residual water, followed by vacuum distillation to yield the purified N-Methylcyclohexylamine.[13]

G cluster_reactants Reactants cluster_conditions Conditions R1 Cyclohexanone P1 Reductive Amination in Autoclave R1->P1 R2 Methylamine R2->P1 C1 Catalyst (Ni, Pt, Co) C1->P1 C2 Hydrogen (H₂) C2->P1 C3 Heat & Pressure C3->P1 P2 Crude Product (NMCHA + Water) P1->P2 P3 Separation P2->P3 P4 Purification (Distillation) P3->P4 FP Pure N-Methylcyclohexylamine P4->FP

Figure 1: General workflow for the synthesis of NMCHA via reductive amination.

Another common synthetic route is the direct methylation of cyclohexylamine.[6] This method can be achieved by reacting cyclohexylamine with methanol over a suitable catalyst.[8][12]

Experimental Protocol:

  • Reactants: Cyclohexylamine and a methylating agent such as methanol.[12]

  • Catalyst: Copper, zinc, or copper-calcium catalysts are effective for this transformation.[8][12]

  • Reaction Conditions: The reaction mixture is heated under a nitrogen atmosphere. For instance, a typical condition involves heating at 150°C in a sealed autoclave.[12]

  • Purification: After the reaction, the product is isolated and purified, often using column chromatography to separate the desired N-Methylcyclohexylamine from byproducts and unreacted starting materials.[12]

Industrial and Research Applications

N-Methylcyclohexylamine's unique chemical properties make it a valuable component in numerous industrial processes and as an intermediate in the synthesis of fine chemicals.[1]

  • Pharmaceutical and Agrochemical Synthesis: It serves as a crucial building block for synthesizing various biologically active molecules, including pharmaceuticals and pesticides.[7][15] It is used in the synthesis of Mps1 kinase inhibitors for cancer research and antituberculosis agents like indole-2-carboxamides.[5]

  • Corrosion Inhibition: Amines are effective at protecting metal surfaces from corrosion.[15] N-Methylcyclohexylamine can be used in formulations to protect industrial equipment and pipelines by neutralizing acidic compounds and forming a protective film on the metal surface.[15][16]

  • Rubber Industry: It is utilized as a raw material for rubber vulcanization accelerators, which improve the efficiency of the vulcanization process and enhance the performance of the final rubber product.[1][8]

  • Polymers and Resins: In the production of plastics and resins, it can act as a curing agent or an additive to improve properties such as thermal stability and mechanical strength.[15]

  • Dye Intermediate: The compound is a known intermediate in the manufacturing of various dyes.[8][15]

  • Solvent and Acid Acceptor: Due to its basic nature and physical properties, it is also used as a solvent and an acid acceptor in various chemical reactions.[4][8]

G cluster_synthesis Chemical Synthesis cluster_materials Materials Science cluster_process Process Chemistry center N-Methylcyclohexylamine pharma Pharmaceuticals center->pharma agro Agrochemicals center->agro dyes Dyes center->dyes corrosion Corrosion Inhibitor center->corrosion rubber Rubber Accelerator center->rubber polymers Polymer Curing Agent center->polymers solvent Solvent center->solvent acid Acid Acceptor center->acid

Figure 2: Key application areas for N-Methylcyclohexylamine.

The function of N-Methylcyclohexylamine as a corrosion inhibitor is based on its ability to interact with metal surfaces. This mechanism is common to many amine-based inhibitors.

Conceptual Pathway:

  • Adsorption: The nitrogen atom in the amine group has a lone pair of electrons, which allows the molecule to adsorb onto the metal surface.[17]

  • Film Formation: This adsorption creates a thin, protective film on the metal.[15] This film acts as a barrier, isolating the metal from the corrosive environment (e.g., water, acidic gases).

  • Neutralization: As a base, N-Methylcyclohexylamine can neutralize acidic species in the environment that would otherwise accelerate corrosion.[15]

This dual action of forming a physical barrier and neutralizing corrosive agents makes it an effective corrosion inhibitor, particularly in applications like boiler water treatment.[16]

G cluster_environment Corrosive Environment H2O H₂O Metal Metal Surface (e.g., Steel) Anodic/Cathodic Sites H2O->Metal:f1 Corrosion Attack Acid Acidic Species (e.g., CO₂) Acid->Metal:f1 Corrosion Attack NMCHA NMCHA Molecule NMCHA->Acid Neutralization NMCHA->Metal:f1 Adsorption on Surface Protected Metal Surface Protective Film

Figure 3: Conceptual mechanism of corrosion inhibition by NMCHA.

Safety and Handling

N-Methylcyclohexylamine is classified as a hazardous substance. It is a flammable liquid and vapor.[10][18] It is also corrosive and a strong irritant to the skin and eyes.[4] Acute exposure may cause severe burns, and inhalation or ingestion can be toxic.[8] Due to its volatility, it should be stored in tightly sealed containers in a cool, well-ventilated, flammables-designated area, away from strong acids and oxidizing agents.[3][5] Proper personal protective equipment (PPE), including suitable gloves, clothing, and eye/face protection, is mandatory when handling this chemical.[19]

References

Exploratory

N-Methylcyclohexylamine: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the core physicochemical properties of N-Methylcyclohexylamine, a versatile secondary amine utilized a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of N-Methylcyclohexylamine, a versatile secondary amine utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a visual representation of its synthesis.

Core Physicochemical Properties

N-Methylcyclohexylamine is a clear, colorless to pale yellow liquid with a characteristic amine-like, slightly fishy odor.[2] It is a secondary aliphatic amine featuring a methyl group and a cyclohexyl group attached to the nitrogen atom.[2]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of N-Methylcyclohexylamine, facilitating easy comparison and reference.

Identifier Value Reference
IUPAC Name N-methylcyclohexanamine
CAS Number 100-60-7
Molecular Formula C₇H₁₅N[4]
Molecular Weight 113.20 g/mol [4]
Canonical SMILES CNC1CCCCC1[4]
Physical Property Value Conditions Reference
Boiling Point 149 °Cat 760 mmHg[5]
Melting Point -9 to -7 °C
Density 0.868 g/mLat 25 °C[5]
Refractive Index 1.456at 20 °C
Solubility & Partitioning Value Conditions Reference
Water Solubility 5.4 g/100 mLat 20 °C
Solubility in Organic Solvents Soluble in ethanol, ether[1][2]
logP (Octanol-Water Partition Coefficient) 1.93
pKa (Acid Dissociation Constant) 11.03 ± 0.20Predicted

Experimental Protocols

The following sections provide generalized, detailed methodologies for the determination of the key physicochemical properties of N-Methylcyclohexylamine.

Determination of Boiling Point

The boiling point of N-Methylcyclohexylamine can be determined using a distillation apparatus or a micro-boiling point method with a Thiele tube.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the distillation apparatus in a fume hood.

  • Place a small volume of N-Methylcyclohexylamine and a few boiling chips into the distillation flask.

  • Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

  • Begin heating the flask gently with the heating mantle.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • Correct the observed boiling point for atmospheric pressure if it deviates significantly from 760 mmHg.

Determination of Melting Point (for solid derivatives)

While N-Methylcyclohexylamine is a liquid at room temperature, its solid derivatives (e.g., salts) can be characterized by their melting point.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of the solid derivative

Procedure:

  • Finely powder a small amount of the dry sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range). For a pure compound, this range should be narrow.

Determination of Density

The density of N-Methylcyclohexylamine can be determined using a pycnometer or a hydrometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

  • Analytical balance

  • Water bath with temperature control

Procedure:

  • Clean and dry the pycnometer and weigh it accurately.

  • Fill the pycnometer with N-Methylcyclohexylamine, ensuring no air bubbles are trapped.

  • Insert the stopper and allow any excess liquid to overflow through the capillary.

  • Wipe the outside of the pycnometer dry and weigh it again.

  • Empty and clean the pycnometer, then fill it with distilled water and repeat the weighing process.

  • The density is calculated using the formula: Density = (mass of substance) / (mass of an equal volume of water) × density of water at that temperature.

Determination of Solubility

A qualitative and quantitative determination of solubility in various solvents is crucial for handling and formulation.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Analytical balance

  • A selection of solvents (e.g., water, ethanol, acetone, hexane)

Procedure (Qualitative):

  • Place a small, known amount (e.g., 10 mg) of N-Methylcyclohexylamine into a test tube.

  • Add a small volume (e.g., 1 mL) of the solvent to be tested.

  • Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved droplets or layers. If the substance forms a homogeneous solution, it is considered soluble.

Procedure (Quantitative):

  • Prepare a saturated solution of N-Methylcyclohexylamine in the solvent of interest at a specific temperature.

  • Allow any undissolved material to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of N-Methylcyclohexylamine in the aliquot using a suitable analytical method, such as gas chromatography (GC) or titration.

Determination of pKa

The acid dissociation constant (pKa) of the conjugate acid of N-Methylcyclohexylamine can be determined by potentiometric titration.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a sample of N-Methylcyclohexylamine and dissolve it in a known volume of water.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small increments.

  • Record the pH of the solution after each addition of titrant.

  • Plot a titration curve of pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value, a measure of lipophilicity, can be determined using the shake-flask method.

Apparatus:

  • Separatory funnel

  • Vortex mixer or shaker

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or GC for concentration analysis

Procedure:

  • Prepare a stock solution of N-Methylcyclohexylamine in either water or n-octanol.

  • Add equal volumes of n-octanol and water to a separatory funnel.

  • Add a small, known amount of the N-Methylcyclohexylamine stock solution to the funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

  • Allow the layers to separate completely. A centrifuge can be used to break up any emulsions.

  • Carefully separate the aqueous and organic layers.

  • Determine the concentration of N-Methylcyclohexylamine in each layer using a suitable analytical technique.

  • The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Synthesis of N-Methylcyclohexylamine

N-Methylcyclohexylamine is commonly synthesized via the reductive amination of cyclohexanone with methylamine.[1][3] This process involves the formation of an intermediate imine, which is then reduced to the final secondary amine.[6]

Experimental Workflow: Reductive Amination of Cyclohexanone

The following diagram illustrates a typical experimental workflow for the synthesis of N-Methylcyclohexylamine.

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants 1. Combine Cyclohexanone, Methylamine, and Solvent in a Reaction Vessel catalyst 2. Add Reducing Agent/ Catalyst (e.g., NaBH3CN or H2/Pd-C) reactants->catalyst Introduce reducing agent reaction 3. Stir at Controlled Temperature catalyst->reaction Initiate reaction quench 4. Quench Reaction (e.g., with water or dilute acid) reaction->quench Stop reaction extract 5. Extract with an Organic Solvent quench->extract Separate product wash 6. Wash Organic Layer (e.g., with brine) extract->wash Remove impurities dry 7. Dry Organic Layer (e.g., with Na2SO4 or MgSO4) wash->dry Remove water filter 8. Filter to Remove Drying Agent dry->filter Isolate organic phase concentrate 9. Concentrate under Reduced Pressure filter->concentrate Remove solvent distill 10. Purify by Distillation concentrate->distill Isolate pure product product N-Methylcyclohexylamine distill->product

References

Foundational

Synthesis of N-Methylcyclohexylamine from cyclohexanone

An In-depth Technical Guide to the Synthesis of N-Methylcyclohexylamine from Cyclohexanone For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of the...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N-Methylcyclohexylamine from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary synthetic route for N-Methylcyclohexylamine, a crucial intermediate in the pharmaceutical and chemical industries.[1][2] The synthesis primarily involves the reductive amination of cyclohexanone with methylamine. This guide details the underlying reaction mechanism, compares various catalytic systems with quantitative data, and provides detailed experimental protocols.

Core Synthesis Pathway: Reductive Amination

The most common and industrially significant method for producing N-Methylcyclohexylamine is the direct reductive amination of cyclohexanone using methylamine.[1][2] This reaction is a two-step process that occurs in a single pot. First, cyclohexanone reacts with methylamine to form an unstable carbinolamine intermediate, which then dehydrates to form a Schiff base (an imine). In the second step, this imine intermediate is reduced to the final N-Methylcyclohexylamine product.

The overall reaction is as follows:

Cyclohexanone + Methylamine → [N-cyclohexylidene-methylamine] → N-Methylcyclohexylamine

Hydrogen is typically used as the reducing agent in the presence of a metal catalyst.[3][4]

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclohexanone Cyclohexanone Imine N-cyclohexylidene- methylamine (Imine Intermediate) Cyclohexanone->Imine Condensation (-H2O) Methylamine Methylamine Methylamine->Imine Product N-Methylcyclohexylamine Imine->Product Reduction (+H2, Catalyst)

Caption: Reaction pathway for the reductive amination of cyclohexanone.

Catalytic Systems and Quantitative Data

The efficiency and selectivity of the reductive amination are highly dependent on the choice of catalyst and reaction conditions. Heterogeneous catalysts are preferred for their ease of separation and recyclability.[5] Key catalysts include those based on palladium, nickel, and cobalt.

The following tables summarize quantitative data from various reported syntheses.

Table 1: Palladium-Based Catalysis

Catalyst Temperature (°C) Pressure (MPa) Time (h) Product Yield Reference

| Palladium on Carbon (Pd/C) | 100 - 140 | 1 - 5 | 3 - 8 | > 98% |[3] |

Table 2: Cobalt-Based Catalysis

Catalyst Temperature (°C) Pressure (bar) Key Observation Reference

| Chromium-activated Cobalt | 100 - 140 | 50 - 150 | Moderate yield; requires a large excess (18-22x) of methylamine. |[6] |

Table 3: Bimetallic Catalysis (Model reaction with NH₃) Data from a model reaction of cyclohexanone with ammonia to produce cyclohexylamine, demonstrating the potential of bimetallic systems.

Catalyst Temperature (°C) Pressure (bar) Time (min) Conversion Selectivity Reference
Rh/SiO₂ 100 NH₃: 4, H₂: 2 300 83.4% 99.1% [5]

| 2 wt.% NiRh/SiO₂ | 100 | NH₃: 4, H₂: 2 | 300 | 99.8% | 96.6% |[5] |

The addition of a second metal, such as nickel to rhodium, can significantly enhance catalyst activity and conversion rates.[5]

Experimental Protocols

This section provides a detailed methodology for the synthesis of N-Methylcyclohexylamine via catalytic hydrogenation, based on established industrial and laboratory procedures.[3][7]

General Experimental Workflow

The synthesis follows a logical progression from setup to purification. The workflow ensures safety and maximizes product yield and purity.

Experimental_Workflow A 1. Reaction Setup - Charge autoclave with cyclohexanone and methylamine B 2. Catalyst Addition - Add Pd/C catalyst under inert atmosphere A->B C 3. Hydrogenation - Seal and purge reactor - Pressurize with H₂ - Heat to 100-140°C B->C D 4. Reaction Monitoring - Maintain temperature and pressure for 3-8 hours C->D E 5. Work-up - Cool reactor and vent H₂ - Filter to remove catalyst D->E F 6. Product Isolation - Add NaOH to separate aqueous layer - Decant crude product E->F G 7. Purification & Analysis - Distillation of crude product - Characterization (GC, NMR) F->G

Caption: General workflow for N-Methylcyclohexylamine synthesis.

Detailed Synthesis Protocol (Palladium on Carbon Catalyst)

This protocol is adapted from a patented industrial process, ensuring high yield and conversion.[3]

Materials:

  • Cyclohexanone

  • Monomethylamine

  • Palladium on Carbon (Pd/C) catalyst

  • Hydrogen (H₂) gas

  • Solid Sodium Hydroxide (NaOH)

Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, heating mantle, and gas inlet/outlet.

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Charging the Reactor: In a high-pressure autoclave, charge cyclohexanone and monomethylamine.[3]

  • Catalyst Addition: Add the Palladium on Carbon (Pd/C) catalyst to the mixture.

  • Pressurization and Heating: Seal the reactor and feed high-pressure hydrogen gas to achieve a pressure of 1-5 MPa.[3] Heat the reactor to a temperature between 100-140°C while stirring.[3]

  • Reaction: Maintain the reaction conditions for 3 to 8 hours to ensure the reaction goes to completion.[3]

  • Cooling and Depressurization: After the reaction period, stop the hydrogen feed, cool the reactor to room temperature, and carefully vent the excess pressure.

  • Catalyst Removal: Filter the resulting crude product mixture to remove the Pd/C catalyst. The catalyst can be recycled for subsequent batches.

  • Product Isolation: Transfer the crude product, which contains N-methylcyclohexylamine and water, to a still. Add solid sodium hydroxide (NaOH) to absorb the water, as the product and water are miscible.[3]

  • Purification: Heat the mixture to approximately 100°C to evaporate any remaining water. Continue heating to the boiling point of N-methylcyclohexylamine (~149°C) to distill the product.[1][3][8]

  • Final Product: Collect the distilled fraction to obtain the final product with a purity often exceeding 99%.[3] Analysis can be performed using Gas Chromatography (GC) and NMR spectroscopy to confirm purity and structure.[8]

References

Exploratory

N-Methylcyclohexylamine: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a detailed overview of the core physicochemical properties of N-Methylcyclohexylamine, specifically its boiling and m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of N-Methylcyclohexylamine, specifically its boiling and melting points. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who require precise data for modeling, synthesis, and formulation. This document summarizes key quantitative data, outlines standardized experimental protocols for the determination of these properties, and provides a visual representation of the compound's phase transitions.

Physicochemical Data Summary

N-Methylcyclohexylamine is a secondary aliphatic amine that exists as a clear, colorless to light yellow liquid at standard temperature and pressure.[1][2][3] Its physical state is dictated by its melting and boiling points, which are critical parameters for its handling, storage, and application in various chemical processes. The quantitative data for these properties are summarized in the table below.

PropertyValueNotes
Boiling Point 149 °CAt standard atmospheric pressure (760 mmHg). Some sources report values of 146.5 °C or 147 °C.[4][5]
Melting Point -7 to -9 °CThis range indicates the temperature of transition from a solid to a liquid state.[4]
Molecular Formula C₇H₁₅N
Molecular Weight 113.20 g/mol
Density 0.868 g/mL at 25 °C[5]
Flash Point 29 °C[6]
Appearance Clear, colorless to pale yellow liquid[2][3]

Experimental Protocols

The determination of the boiling and melting points of N-Methylcyclohexylamine follows standardized methodologies to ensure accuracy and reproducibility. The following are detailed experimental protocols based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7][8] Several methods can be employed for this determination.

1. Ebulliometer Method:

  • Apparatus: An ebulliometer equipped with a condenser and a temperature-measuring device (e.g., a calibrated thermometer or thermocouple).

  • Procedure:

    • The sample of N-Methylcyclohexylamine is placed in the ebulliometer.

    • The apparatus is heated, and the liquid is brought to a steady boil.

    • The temperature of the vapor-liquid equilibrium is recorded as the boiling point. The reading should be taken when the temperature has remained stable for a set period.

    • The atmospheric pressure is recorded at the time of the measurement. If the pressure deviates from standard pressure (101.325 kPa), a pressure correction should be applied.

2. Dynamic Method (Vapor Pressure Method):

  • Apparatus: A suitable apparatus for measuring vapor pressure as a function of temperature.

  • Procedure:

    • The sample is placed in the apparatus, and the pressure is reduced.

    • The sample is heated, and the temperature at which boiling occurs is recorded for a given pressure.

    • This process is repeated at various pressures.

    • The boiling point at standard pressure is determined by interpolation from the vapor pressure-temperature curve.

3. Distillation Method:

  • Apparatus: Standard distillation apparatus with a flask, condenser, and a calibrated thermometer.

  • Procedure:

    • A measured volume of N-Methylcyclohexylamine is placed in the distillation flask.

    • The liquid is heated to its boiling point, and the temperature of the vapor that distills is recorded.

    • The temperature range from the point at which the first drop of distillate falls into the condenser to the point at which the highest temperature is reached is recorded. The boiling point is typically reported as a range.

Determination of Melting Point (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid phase.[9][10][11] For a pure crystalline solid, this transition occurs over a narrow temperature range.

1. Capillary Tube Method:

  • Apparatus: A melting point apparatus with a heated block or bath, a calibrated thermometer, and glass capillary tubes.

  • Procedure:

    • A small, finely powdered sample of solidified N-Methylcyclohexylamine is packed into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point.[12]

2. Differential Scanning Calorimetry (DSC):

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, weighed amount of the sample is placed in a sample pan.

    • The sample is subjected to a controlled temperature program (heating at a constant rate).

    • The difference in heat flow between the sample and a reference pan is measured as a function of temperature.

    • The melting point is determined from the resulting thermogram, typically as the onset temperature or the peak temperature of the melting endotherm.

Phase Transition Diagram

The following diagram illustrates the logical relationship between the physical states of N-Methylcyclohexylamine as a function of temperature, based on its melting and boiling points at standard pressure.

G Solid Solid State Liquid Liquid State Solid->Liquid Melting (-7 to -9 °C) Liquid->Solid Freezing Gas Gaseous State Liquid->Gas Boiling (149 °C) Gas->Liquid Condensation

Caption: Phase transitions of N-Methylcyclohexylamine.

References

Foundational

A Comprehensive Technical Guide to the Solubility of N-Methylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the solubility of N-Methylcyclohexylamine in water and various organic solvents. Understanding the sol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-Methylcyclohexylamine in water and various organic solvents. Understanding the solubility of this secondary aliphatic amine is crucial for its application in pharmaceutical synthesis, as a corrosion inhibitor, and as a solvent in various chemical processes. This document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Solubility Profile of N-Methylcyclohexylamine

N-Methylcyclohexylamine, with the chemical formula C₇H₁₅N, is a colorless to pale yellow liquid. Its solubility is a key physicochemical property influencing its handling, application, and reaction kinetics.

Quantitative Solubility Data

The solubility of N-Methylcyclohexylamine in water has been determined quantitatively. The available data is summarized in the table below.

SolventChemical FormulaTemperature (°C)Solubility
WaterH₂O205.4 g/100 mL[1][2][3][4][5]
WaterH₂O2054 g/L[6][7]
Qualitative Solubility in Organic Solvents

This high solubility in organic solvents can be attributed to the molecule's cyclohexyl and methyl groups, which are lipophilic in nature.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of amines like N-Methylcyclohexylamine. These protocols are based on established laboratory practices for solubility assessment.

Protocol 1: Determination of Solubility in Water

This protocol outlines the steps to quantitatively determine the solubility of N-Methylcyclohexylamine in water.

Materials:

  • N-Methylcyclohexylamine (high purity)

  • Distilled or deionized water

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • pH meter

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of N-Methylcyclohexylamine to a known volume of water in a sealed, temperature-controlled vessel.

    • Agitate the mixture at a constant temperature (e.g., 20°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the constant temperature to allow for the separation of the aqueous and organic phases.

    • For a more complete separation, centrifuge the mixture at a controlled temperature.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear, saturated aqueous phase.

    • Prepare a series of standard solutions of N-Methylcyclohexylamine in water with known concentrations.

    • Analyze the saturated solution and the standard solutions using a calibrated analytical technique such as GC or HPLC.

  • Calculation of Solubility:

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of N-Methylcyclohexylamine in the saturated aqueous phase from the calibration curve.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Protocol 2: Qualitative and Semi-Quantitative Solubility in Organic Solvents

This protocol describes a method for determining the solubility of N-Methylcyclohexylamine in various organic solvents.

Materials:

  • N-Methylcyclohexylamine

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, toluene, hexane)

  • Small, sealed test tubes or vials

  • Vortex mixer

  • Graduated pipettes

Procedure:

  • Initial Screening:

    • In a series of labeled test tubes, add a small, known volume (e.g., 1 mL) of each organic solvent.

    • To each test tube, add a small, measured amount of N-Methylcyclohexylamine (e.g., 0.1 mL).

    • Seal the test tubes and vortex for a few minutes.

    • Visually inspect for miscibility or the presence of a single phase. Record the observations as "miscible," "partially soluble," or "insoluble."

  • Semi-Quantitative Determination (for "partially soluble" cases):

    • If the amine is not fully miscible, incrementally add small, known volumes of the organic solvent to the test tube, vortexing after each addition, until a single phase is achieved.

    • Record the total volume of solvent required to dissolve the initial amount of the amine.

    • Alternatively, to a known volume of the solvent, incrementally add small, known amounts of the amine until saturation is observed (persistent cloudiness or phase separation).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of an amine in a given solvent.

Solubility_Workflow Experimental Workflow for Solubility Determination A Start: Select Amine and Solvent B Prepare Supersaturated Mixture A->B C Equilibrate at Constant Temperature (e.g., 24-48h with agitation) B->C D Phase Separation (Settling or Centrifugation) C->D E Withdraw Aliquot of Saturated Solution D->E F Analyze Concentration (e.g., GC, HPLC, Titration) E->F G Calculate Solubility F->G H End: Report Solubility Data G->H

Caption: A generalized workflow for the experimental determination of amine solubility.

References

Exploratory

Spectroscopic Profile of N-Methylcyclohexylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for N-Methylcyclohexylamine, a secondary aliphatic amine used as a building...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methylcyclohexylamine, a secondary aliphatic amine used as a building block in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Data Presentation

The quantitative spectroscopic data for N-Methylcyclohexylamine is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.40s3HN-CH₃
2.15br. s1HN-H
1.87m2HCyclohexyl CH ₂ (axial, adjacent to N)
1.70m2HCyclohexyl CH ₂ (equatorial, adjacent to N)
1.25-1.03m7HCyclohexyl CH and CH

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
58.49C H-N
33.25N-C H₃
32.84Cyclohexyl C H₂
26.06Cyclohexyl C H₂
24.94Cyclohexyl C H₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of Vibration
3299N-H stretch
3021C-H stretch (cyclohexyl)
2905C-H stretch (cyclohexyl)
2871C-H stretch (methyl)
1489C-H bend (cyclohexyl)
1312C-N stretch
871N-H wag
775C-H rock (cyclohexyl)
Mass Spectrometry (MS)
m/zIon
113[M]⁺
98[M - CH₃]⁺
84[M - C₂H₅]⁺ or [C₆H₁₂]⁺
70[M - C₃H₇]⁺
56[C₄H₈]⁺ or [C₃H₆N]⁺
44[C₂H₆N]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of N-Methylcyclohexylamine.

NMR Spectroscopy

Sample Preparation: A sample of N-Methylcyclohexylamine (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.98 s

    • Spectral Width: 8255 Hz

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.36 s

    • Spectral Width: 24038 Hz

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat N-Methylcyclohexylamine is prepared between two potassium bromide (KBr) plates.[1]

Instrumentation and Data Acquisition:

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a DTGS detector.

  • Method: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Background: A background spectrum of the clean KBr plates is recorded prior to the sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis is performed using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A dilute solution of N-Methylcyclohexylamine in dichloromethane is injected into the GC.

Instrumentation and Data Acquisition:

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.

  • MS Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-300.

Visualization of Spectroscopic Analysis

The following diagrams illustrate the logical relationships in the spectroscopic analysis of N-Methylcyclohexylamine.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR Thin Film Preparation Thin Film on KBr Plates Sample->Thin Film Preparation IR Dilution Dilution in Dichloromethane Sample->Dilution GC-MS NMR NMR Dissolution->NMR IR IR Thin Film Preparation->IR GC-MS GC-MS Dilution->GC-MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GC-MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Experimental workflow for the spectroscopic analysis of N-Methylcyclohexylamine.

Spectroscopic_Techniques_Relationship cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry N-Methylcyclohexylamine N-Methylcyclohexylamine Proton_NMR ¹H NMR N-Methylcyclohexylamine->Proton_NMR Carbon_NMR ¹³C NMR N-Methylcyclohexylamine->Carbon_NMR IR_Spec FTIR N-Methylcyclohexylamine->IR_Spec Mass_Spec EI-MS N-Methylcyclohexylamine->Mass_Spec NMR_Info Provides information on the carbon-hydrogen framework. Proton_NMR->NMR_Info Carbon_NMR->NMR_Info IR_Info Identifies functional groups (N-H, C-H, C-N). IR_Spec->IR_Info MS_Info Determines molecular weight and fragmentation pattern. Mass_Spec->MS_Info

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

Foundational

An In-depth Technical Guide to the Mechanism of Action of N-Methylcyclohexylamine in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract N-Methylcyclohexylamine (NMCHA), a secondary aliphatic amine, serves as a versatile and crucial building block in a myriad of organic transformatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcyclohexylamine (NMCHA), a secondary aliphatic amine, serves as a versatile and crucial building block in a myriad of organic transformations. Its utility spans from being a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes to acting as a potent catalyst in various reactions.[1][2] This technical guide provides a comprehensive overview of the core mechanisms through which N-methylcyclohexylamine participates in and influences organic reactions. This document details its role as a nucleophile, a base catalyst, and a directing group, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Physicochemical Properties

A thorough understanding of N-methylcyclohexylamine's physical and chemical properties is fundamental to appreciating its reactivity and mechanism of action in organic synthesis.

PropertyValueReference
Molecular Formula C₇H₁₅N[3]
Molecular Weight 113.20 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 149 °C
Melting Point -9 to -7 °C
Density 0.868 g/mL at 25 °C
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and ether.[5][6]
Vapor Pressure 11 mmHg (40 °C)
Refractive Index n20/D 1.456

Core Mechanisms of Action

N-Methylcyclohexylamine's reactivity is primarily dictated by the lone pair of electrons on its nitrogen atom, rendering it both nucleophilic and basic. These characteristics enable its participation in a wide array of organic reactions.

Nucleophilic Action in Substitution and Addition Reactions

As a nucleophile, N-methylcyclohexylamine readily attacks electrophilic centers. This is a cornerstone of its role in the synthesis of more complex molecules.

A prominent example is its use in reductive amination , a powerful method for forming carbon-nitrogen bonds. In this reaction, N-methylcyclohexylamine reacts with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination of Cyclohexanone with N-Methylcyclohexylamine

This protocol is adapted from the synthesis of N,N-dimethylcyclohexylamine and can be modified for N-methylcyclohexylamine.[7]

  • Materials: Cyclohexanone, N-methylcyclohexylamine, Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN), Methanol, Dichloromethane, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of cyclohexanone (1.0 eq) in methanol, add N-methylcyclohexylamine (1.1 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine/iminium ion intermediate.

    • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by distillation or column chromatography.

Quantitative Data: Reductive Amination Yields

Carbonyl CompoundAmineReducing AgentSolventYield (%)
CyclohexanoneN-MethylcyclohexylamineNaBH(OAc)₃Dichloromethane~85-95%
BenzaldehydeN-MethylcyclohexylamineNaBH₃CNMethanol~80-90%
Base Catalysis

The basicity of N-methylcyclohexylamine allows it to act as a catalyst in reactions that require the deprotonation of a substrate to generate a reactive intermediate.

In the aldol condensation , N-methylcyclohexylamine can function as a base to deprotonate the α-carbon of a carbonyl compound, generating an enolate. This enolate then acts as a nucleophile, attacking another carbonyl molecule.

Catalytic Cycle of N-Methylcyclohexylamine in Aldol Condensation

Aldol_Condensation cluster_catalyst Catalyst Cycle Ketone Ketone/Aldehyde Enolate Enolate Intermediate Ketone->Enolate Deprotonation NMCHA N-Methylcyclohexylamine NMCHA_H Protonated N-Methylcyclohexylamine NMCHA->NMCHA_H Protonation Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Carbonyl Second Carbonyl Molecule Aldol_Adduct β-Hydroxy Carbonyl (Aldol Adduct) Alkoxide->Aldol_Adduct Protonation NMCHA_H->NMCHA Regeneration of Catalyst

Caption: Catalytic cycle of N-methylcyclohexylamine in an aldol condensation reaction.

Component in Multicomponent Reactions (MCRs)

N-Methylcyclohexylamine is a valuable amine component in various multicomponent reactions, which allow for the rapid assembly of complex molecules in a single synthetic step.

The Ugi reaction is a one-pot synthesis involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[8] N-methylcyclohexylamine can serve as the amine component, contributing to the structural diversity of the resulting peptidomimetic scaffolds.

General Workflow for an N-Methylcyclohexylamine-based Ugi Reaction

Ugi_Reaction_Workflow Start Start Reactants Combine: - Aldehyde - N-Methylcyclohexylamine - Carboxylic Acid - Isocyanide Start->Reactants Reaction Stir at Room Temperature in Methanol Reactants->Reaction Workup Reaction Workup: - Concentration - Washing/Purification Reaction->Workup Product α-Acylamino Amide Product Workup->Product

Caption: General experimental workflow for a Ugi four-component reaction.

Quantitative Data: Ugi Reaction Yields

A study on the Ugi reaction with various components reported a 76% yield for the product of benzaldehyde, propargylamine, cyclohexyl isocyanide, and 3-nitropropionic acid in methanol.[9] While this specific example does not use N-methylcyclohexylamine, it demonstrates the typical efficiency of the Ugi reaction.

The Passerini reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy carboxamide.[10] While N-methylcyclohexylamine is not a direct component in the classical Passerini reaction, its derivatives or its use in subsequent transformations of the Passerini product are plausible.

The Biginelli reaction is a multicomponent synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. N-methylcyclohexylamine can act as a basic catalyst to promote this reaction.

Directing Group Effects

While N-methylcyclohexylamine itself is not aromatic, the cyclohexylamino group can be a substituent on an aromatic ring. In such cases, it acts as a powerful activating and ortho, para-directing group in electrophilic aromatic substitution reactions due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. However, in strongly acidic conditions, such as those used for nitration, the amino group is protonated to form an anilinium ion. This protonated group becomes a deactivating and meta-directing group.[11][12]

Spectroscopic Data

The characterization of N-methylcyclohexylamine and its reaction products is crucial for confirming their identity and purity.

Spectroscopic Data for N-Methylcyclohexylamine

TechniqueKey Features
¹H NMR A sharp singlet for the N-methyl protons typically appears around 2.4 ppm. The protons on the cyclohexyl ring appear as multiplets in the upfield region.
¹³C NMR The carbon of the N-methyl group appears around 34 ppm. The carbons of the cyclohexyl ring appear in the range of 25-60 ppm.[13]
IR A characteristic N-H stretching absorption for a secondary amine is observed around 3300-3500 cm⁻¹.

Conclusion

N-Methylcyclohexylamine is a versatile and valuable reagent and catalyst in organic synthesis. Its nucleophilicity and basicity are the primary drivers of its mechanism of action in a wide range of reactions, including reductive amination, aldol condensations, and multicomponent reactions. A thorough understanding of its physicochemical properties and reactivity allows for its effective application in the synthesis of complex organic molecules for the pharmaceutical and chemical industries. Further research into the development of chiral derivatives of N-methylcyclohexylamine holds promise for its application in asymmetric catalysis.[14][15]

References

Exploratory

An In-depth Technical Guide to the Industrial Production of N-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylcyclohexylamine (NMCHA), with the chemical formula C₇H₁₅N, is a vital aliphatic cyclic amine compound.[1] Its unique molecular structure, combining a cyclohexyl group with a methylamino group, makes it a versatile intermediate in numerous industrial applications.[1][2] It serves as a crucial building block in the synthesis of pharmaceuticals, notably as a precursor to the mucolytic drug Bromhexine.[3][4] Additionally, it finds use as a curing agent and accelerator in the rubber industry and in the formulation of corrosion inhibitors and surfactants.[2][5] This guide provides a detailed overview of the core industrial methods for its synthesis, complete with comparative data and experimental protocols.

Core Industrial Synthesis Routes

The industrial production of N-Methylcyclohexylamine predominantly relies on three primary synthetic pathways:

  • Reductive Amination of Cyclohexanone with Methylamine: This is the most common and economically viable route, involving a one-pot reaction where cyclohexanone reacts with methylamine in the presence of a catalyst and a reducing agent (typically hydrogen gas).[1][3][5]

  • Hydrogenation of N-methylaniline: This method involves the catalytic hydrogenation of the aromatic ring of N-methylaniline to yield the saturated cyclohexyl ring of NMCHA.[6]

  • N-methylation of Cyclohexylamine: In this process, a methyl group is introduced to the primary amine of cyclohexylamine using a methylating agent like methanol or formaldehyde.[1][6]

Reductive Amination of Cyclohexanone

This process involves the reaction of cyclohexanone with methylamine to form an intermediate imine (or enamine), which is then immediately hydrogenated in the same reactor to produce N-Methylcyclohexylamine.[7][8] This one-pot synthesis is highly efficient for large-scale production.[4]

G cluster_reactants Cyclohexanone Cyclohexanone Intermediate Imine Intermediate Cyclohexanone->Intermediate - H₂O Methylamine Methylamine Methylamine->Intermediate - H₂O plus2 + H₂ NMCHA N-Methylcyclohexylamine plus1 + plus2->NMCHA Catalyst

Caption: Reductive amination pathway for NMCHA synthesis.

Comparative Data for Reductive Amination:

CatalystTemperature (°C)PressureYield (%)Substrate/ReagentsSource
Platinum on Carbon (Pt/C)130~4 bar (30003 Torr)74Cyclohexanone, Methylamine, H₂, NaOH[6]
Chromium-activated Cobalt100 - 14050 - 150 barModerateCyclohexanone, Methylamine, H₂[9]
Palladium on Carbon (Pd/C)259 barHigh SelectivityCyclohexanone, Amine, H₂[10]
Rhodium-Nickel/SiO₂1002 bar H₂>96 (Yield)Cyclohexanone, Amine, H₂[11]
Supported NickelNot specifiedNot specifiedNot specifiedCyclohexanone, Methylamine, H₂[6]
Hydrogenation of N-methylaniline

This route begins with N-methylaniline, which is synthesized by the catalytic reaction of aniline with methanol.[12][13] The subsequent hydrogenation of the aromatic ring requires a robust catalyst to achieve saturation without cleaving the N-methyl bond.

G NMA N-methylaniline plus + 3H₂ NMCHA N-Methylcyclohexylamine plus->NMCHA Catalyst (e.g., Ni)

Caption: Synthesis of NMCHA via hydrogenation of N-methylaniline.

Comparative Data for N-methylaniline Synthesis (Precursor Step):

CatalystTemperature (°C)PressureAniline Conversion (%)NMA Selectivity (%)Source
Sn-MFI (SiO₂/SnO₂=50)Not specifiedAtmospheric5560[14]
Copper-Chromium200 - 25050 - 150 atm>90 (Yield)High[13]
Ni/ZnAlOx-60016010 bar N₂>99>99[15]

Note: Data for the final hydrogenation step to NMCHA is less commonly published in detail, but typically employs catalysts like supported Nickel or other noble metals under hydrogen pressure.[6]

N-methylation of Cyclohexylamine

This method starts with cyclohexylamine and adds a methyl group. It is considered suitable for large-scale production due to readily available raw materials.[1] The methylation can be achieved using various C1 sources, with methanol being a common industrial choice.

G cluster_reactants CHA Cyclohexylamine NMCHA N-Methylcyclohexylamine CHA->NMCHA Catalyst (e.g., Cu-Zn) - H₂O Methanol Methanol (CH₃OH) Methanol->NMCHA Catalyst (e.g., Cu-Zn) - H₂O plus +

Caption: Synthesis of NMCHA via N-methylation of cyclohexylamine.

Comparative Data for N-methylation of Cyclohexylamine:

CatalystMethylating AgentPhaseNotesSource
Copper-Zinc-Chrome-AluminiumMethanolGas PhaseCo-production with dicyclohexylamine[16]
Copper, Zinc, or Copper-CalciumMethanolNot specifiedNot specified[6]
Not specifiedFormaldehydeNot specifiedSuitable for large-scale production[1]

Experimental Protocols & Workflow

The following section details a representative industrial protocol for the reductive amination of cyclohexanone, synthesized from patent literature and academic studies.

General Experimental Workflow

G start Start charge Charge Autoclave: - Cyclohexanone - Methylamine - Catalyst start->charge purge Purge Reactor (e.g., with N₂) charge->purge pressurize Pressurize with H₂ purge->pressurize react Heat & Stir (Controlled Temp/Pressure) pressurize->react cool Cool Reactor & Vent react->cool filter Filter to Remove Catalyst cool->filter separate Phase Separation (e.g., add salt, decant water) filter->separate distill Vacuum Distillation of Crude Product separate->distill collect Collect Pure NMCHA Fraction distill->collect end End collect->end

Caption: General industrial workflow for NMCHA production.
Detailed Protocol: Reductive Amination in a High-Pressure Reactor

This protocol is based on common industrial practices described in patents.[3]

  • Reactor Charging: A high-pressure autoclave reactor is charged with the primary raw materials: cyclohexanone and monomethylamine.[3] A suitable hydrogenation catalyst (e.g., a supported noble metal like Pt/C or a nickel-based catalyst) is then added.[3][6]

  • Inerting and Pressurization: The autoclave is sealed and purged several times with an inert gas, such as nitrogen, to remove all oxygen.[6] Subsequently, the reactor is pressurized with hydrogen gas to the target reaction pressure (e.g., 50-150 bar).[9]

  • Reaction: The mixture is heated to the target temperature (e.g., 100-140 °C) while being continuously stirred to ensure efficient mixing of reactants, hydrogen, and the catalyst surface.[3][9] The reaction is monitored until completion, typically by observing the cessation of hydrogen uptake.

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully vented.

  • Catalyst Removal: The reaction mixture is discharged from the reactor and filtered to separate the solid catalyst, which can often be recycled for subsequent batches.[11]

  • Product Separation and Workup: The resulting product is an immiscible mixture of N-Methylcyclohexylamine and water.[3] To facilitate separation, a water-soluble salt may be added to the mixture in a still, causing distinct layering. The aqueous layer is then decanted and discharged.[3]

  • Purification: The remaining crude N-Methylcyclohexylamine is transferred to a distillation kettle. It is first heated to approximately 105-110 °C to steam off any residual moisture. Finally, a vacuum is applied, and the N-Methylcyclohexylamine is purified by vacuum distillation to yield a final product with purity often exceeding 99%.[3]

  • Analysis: The final product is analyzed using techniques such as Gas Chromatography (GC) to confirm purity and Nuclear Magnetic Resonance (NMR) spectroscopy to verify its structure.[6][17]

References

Protocols & Analytical Methods

Method

N-Methylcyclohexylamine: A Versatile Reagent in Organic Synthesis

For Immediate Release N-Methylcyclohexylamine, a secondary aliphatic amine, has emerged as a crucial building block and versatile reagent in the landscape of modern organic synthesis. Its utility spans a wide range of ap...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

N-Methylcyclohexylamine, a secondary aliphatic amine, has emerged as a crucial building block and versatile reagent in the landscape of modern organic synthesis. Its utility spans a wide range of applications, from the synthesis of active pharmaceutical ingredients (APIs) to the development of specialty materials. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its role in key synthetic transformations.

Physicochemical Properties

N-Methylcyclohexylamine is a colorless to pale yellow liquid with a characteristic amine odor. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N-Methylcyclohexylamine

PropertyValueReference
CAS Number 100-60-7[1]
Molecular Formula C₇H₁₅N[1]
Molecular Weight 113.20 g/mol [1]
Boiling Point 149 °C[1]
Density 0.868 g/mL at 25 °C[1]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and ether.[1]

Applications in Organic Synthesis

N-Methylcyclohexylamine serves as a key intermediate and reagent in a variety of organic reactions, including N-alkylation, N-acylation, and C-N cross-coupling reactions. Its nucleophilic nature and basicity make it a valuable tool for constructing complex molecular architectures.[2]

Synthesis of N-Methylcyclohexylamine

One common method for the synthesis of N-Methylcyclohexylamine is the hydrogenation of methylaniline over a supported nickel catalyst.[3] Another approach involves the reductive amination of cyclohexanone with methylamine.[4]

Experimental Protocols

Protocol 1: Synthesis of N-Methylcyclohexylamine via Hydrogenation of N-Methylaniline

This protocol describes the synthesis of N-Methylcyclohexylamine by the hydrogenation of N-methylaniline.

Materials:

  • N-Methylaniline

  • Platinum on carbon (Pt/C) catalyst

  • Sodium hydroxide (NaOH)

  • Hydrogen gas (H₂)

  • Methanol

  • n-Dodecane (internal standard for GC analysis)

  • Hexane

  • Ethyl acetate

Procedure:

  • A catalyst (e.g., platinum on carbon) is reduced under a flow of H₂ at 300°C for 0.5 hours.

  • After cooling, methanol (30 mmol) is injected to cover the catalyst, protecting it from air exposure.

  • N-methylaniline (1 mmol), solid NaOH (1 mmol), and n-dodecane (0.25 mmol) are added to the reaction tube.

  • The tube is placed in a stainless-steel autoclave, purged with N₂ gas, and then pressurized with H₂.

  • The reaction mixture is heated to 130°C and stirred under 30003 Torr of H₂ pressure for 36 hours.[5]

  • Upon completion, the reaction mixture is cooled, and the pressure is released.

  • The conversion of N-methylaniline and the yield of N-Methylcyclohexylamine are determined by GC analysis, using n-dodecane as an internal standard.[5]

  • The product is isolated by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[5]

Expected Yield: 74%[5]

Protocol 2: N-Alkylation of N-Methylcyclohexylamine with Benzyl Bromide

This protocol details the synthesis of N-cyclohexyl-N-methylbenzylamine.[6]

Materials:

  • N-Methylcyclohexylamine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • 4-Methyl-2-pentanone

  • Activated carbon

Procedure:

  • To a solution of N-Methylcyclohexylamine (1.70 g, 0.015 mol) in 4-methyl-2-pentanone (50 mL), add potassium carbonate (2.28 g, 1.1 equivalents).

  • Add benzyl bromide (1.78 mL, 2.56 g, 0.015 mol) to the mixture.

  • Heat the reaction mixture under reflux overnight.

  • After cooling, filter the insoluble potassium salts.

  • Concentrate the filtrate to dryness.

  • Dissolve the resulting solid in boiling 4-methyl-2-pentanone and treat with activated carbon.

  • Perform a hot filtration, and the purified product will precipitate upon cooling.

  • Collect the product by vacuum filtration.

Quantitative Data:

Table 2: N-Alkylation of N-Methylcyclohexylamine with Benzyl Bromide

ProductStarting MaterialsReagentsSolventReaction ConditionsYieldReference
N-cyclohexyl-N-methylbenzylamineN-Methylcyclohexylamine, Benzyl bromideK₂CO₃4-Methyl-2-pentanoneReflux, overnightNot specified[6]
Protocol 3: Synthesis of a Bromhexine Impurity using N-Methylcyclohexylamine

This protocol describes the synthesis of N,N-bis(2-amino-3,5-dibromophenyl)-N-methylcyclohexylammonium chloride, an impurity of the drug bromhexine.

Materials:

  • N-Methylcyclohexylamine

  • 2,4-dibromo-6-chloromethylaniline

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Add N-Methylcyclohexylamine (50g) to a reaction flask and cool to 10°C.

  • Add 2,4-dibromo-6-chloromethylaniline (100g) in batches, maintaining the temperature at or below 50°C.

  • After the addition is complete, stir the reaction mixture at 45-50°C for 3 hours.

  • Add ethanol (300ml) and continue stirring at 45-50°C for 1 hour.

  • Filter the hot solution and collect the filtrate.

  • To the filtrate, add more ethanol (200ml) and adjust the pH to 4 with hydrochloric acid.

  • Stir the mixture at room temperature for 12 hours.

  • Concentrate the filtrate and separate the product by column chromatography.

  • Solidify the product from acetonitrile and dry to obtain the final compound.

Quantitative Data:

Table 3: Synthesis of a Bromhexine Impurity

ProductStarting MaterialsReagents/SolventsReaction ConditionsYieldReference
N,N-bis(2-amino-3,5-dibromophenyl)-N-methylcyclohexylammonium chlorideN-Methylcyclohexylamine, 2,4-dibromo-6-chloromethylanilineEthanol, HCl, Acetonitrile45-50°C, 3h then 1h; RT, 12h14g

Applications in Drug Discovery and Development

N-Methylcyclohexylamine is a valuable building block in the synthesis of various pharmaceutical compounds. Its incorporation into drug candidates can influence their physicochemical properties, such as lipophilicity and basicity, which in turn can affect their pharmacokinetic and pharmacodynamic profiles.

Role in the Synthesis of Kinase Inhibitors and Antituberculosis Agents

For example, the synthesis of many kinase inhibitors involves a Buchwald-Hartwig amination reaction to form a key C-N bond between a heteroaryl halide and an amine.[1][2][4][7][8]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (Ar-X) Product N-Aryl-N-methylcyclohexylamine (Ar-NR'R'') ArylHalide->Product Amine N-Methylcyclohexylamine Amine->Product PdCatalyst Pd(0) Catalyst + Ligand Base Base (e.g., NaOtBu) Salt Salt (NaX + HB-Base)

Caption: General scheme of a Buchwald-Hartwig amination reaction.

Similarly, the synthesis of pyrazinamide derivatives, a class of antituberculosis agents, often involves the amidation of a pyrazinecarboxylic acid derivative with an amine.[9][10][11][12][13]

Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_regulatory Regulatory & Post-Market Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., using N-Methylcyclohexylamine) Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Phase1 Phase I (Safety) Preclinical->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Review & Approval NDA->Approval Post_Market Post-Market Surveillance Approval->Post_Market

Caption: A simplified workflow for drug discovery and development.

Conclusion

N-Methylcyclohexylamine is a valuable and versatile secondary amine in organic synthesis. Its utility as a key intermediate in the preparation of pharmaceuticals and other fine chemicals is well-established. The protocols and information provided herein serve as a resource for chemists to facilitate its application in their research and development endeavors.

References

Application

Application Notes and Protocols for N-Methylcyclohexylamine as a Polymerization Catalyst

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methylcyclohexylamine (NMCHA) and its tertiary amine derivative, N,N-Dimethylcyclohexylamine (DMCHA), are versatile cycloaliphatic amines tha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcyclohexylamine (NMCHA) and its tertiary amine derivative, N,N-Dimethylcyclohexylamine (DMCHA), are versatile cycloaliphatic amines that serve as highly effective catalysts and curing agents in a variety of polymerization reactions. Their unique molecular structure, which combines a bulky cyclohexyl ring with a catalytically active amine group, imparts specific properties that are leveraged in the production of polyurethanes, epoxy resins, and polyamides.

DMCHA, in particular, is widely utilized in the polyurethane industry as a medium-activity catalyst. It provides a well-balanced promotion of both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions, which is critical for controlling the foam's cellular structure and final physical properties.[1] This document provides detailed application notes and experimental protocols for the use of these amines in key polymerization processes.

Application Note 1: N,N-Dimethylcyclohexylamine (DMCHA) as a Catalyst for Rigid Polyurethane Foam

DMCHA is a preferred catalyst in the formulation of rigid polyurethane (PU) foams used in insulation for appliances and construction, as well as in structural applications.[2] It is recognized for providing a balanced catalytic performance, with a particularly strong initial catalytic effect on the foaming reaction.[3] This balance is crucial for achieving a uniform cell structure, good dimensional stability, and optimal insulation properties.[3]

The catalytic mechanism of tertiary amines like DMCHA involves the formation of an activated complex with either the isocyanate or the polyol, which lowers the activation energy of the urethane-forming reaction.[4] Specifically, the lone pair of electrons on the nitrogen atom can abstract a proton from the polyol's hydroxyl group, increasing its nucleophilicity, or it can interact with the electrophilic carbon of the isocyanate group, making it more susceptible to nucleophilic attack.[2]

Data Presentation: Performance of DMCHA in Rigid Polyurethane Foam

The following table summarizes the typical effects of DMCHA on the reaction profile and physical properties of rigid polyurethane foams. The data is compiled from various technical sources and comparative studies.

ParameterTypical Value/ObservationTest Standard
Reaction Profile
Cream Time20 - 40 secondsVisual/Manual
Gel Time60 - 120 secondsASTM D2471
Tack-Free Time100 - 200 secondsManual
Physical Properties
Free-Rise Density28 - 35 kg/m ³ASTM D1622
Compressive Strength150 - 250 kPaISO 844
Closed-Cell Content> 90%ASTM D2856
Thermal Conductivity (k-factor)0.020 - 0.025 W/m·KASTM C518

Note: Values are typical and can vary significantly based on the full formulation, including the type of polyol and isocyanate, blowing agent, surfactant, and processing conditions. A study comparing different catalyst packages showed that formulations with DMCHA can achieve desired reaction times and produce foams with comparable physical properties to other commercial catalysts.[5]

Catalytic Mechanism of Polyurethane Formation

G cluster_reactants Reactants cluster_reaction Catalytic Cycle Polyol Polyol (R'-OH) Complex Activated Complex [R'-O⁻ H⁺---NR₃] Polyol->Complex Proton Abstraction Isocyanate Isocyanate (R-NCO) Attack Nucleophilic Attack Isocyanate->Attack DMCHA DMCHA Catalyst DMCHA->Complex Complex->Attack Urethane Urethane Linkage (R-NH-CO-OR') Attack->Urethane Forms Urethane Urethane->DMCHA Catalyst Regenerated G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing & Analysis B_Side Prepare B-Side (Polyol, Surfactant, Water, DMCHA) Mix Combine A & B Sides High-Speed Mixing (10-15s) B_Side->Mix A_Side Weigh A-Side (pMDI) A_Side->Mix Rise Free Rise Observe & Record Times (Cream, Gel, Tack-Free) Mix->Rise Cure Cure at RT (24 hours) Rise->Cure Test Characterization (Density, Mechanical, Thermal) Cure->Test

References

Method

Application Notes and Protocols: N-Methylcyclohexylamine as a Precursor for Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals. Introduction N-Methylcyclohexylamine (NMCHA), a secondary aliphatic amine, is a versatile and economically significant building block in the synthesi...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methylcyclohexylamine (NMCHA), a secondary aliphatic amine, is a versatile and economically significant building block in the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] Its nucleophilic nature and the presence of a cyclohexyl ring make it a valuable precursor for introducing this cyclic moiety into more complex molecules, often imparting favorable pharmacokinetic properties.[3] This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates and APIs from N-Methylcyclohexylamine, focusing on mucolytics, antituberculosis agents, and kinase inhibitors for cancer therapy.

Mucolytic Agents: Synthesis of Bromhexine Hydrochloride

Bromhexine is a widely used mucolytic agent that decreases the viscosity of mucus in the respiratory tract, facilitating its clearance.[1][2][4][5] N-Methylcyclohexylamine is a key precursor in the industrial synthesis of Bromhexine.

Signaling Pathway and Mechanism of Action

Bromhexine's primary mechanism of action is to disrupt the structure of acid mucopolysaccharide fibers in mucus, leading to a less viscous secretion that is more easily expectorated.[2] It acts on the mucus-secreting cells in the glands of the respiratory tract.[2] Additionally, Bromhexine stimulates the activity of cilia, the hair-like structures that line the respiratory tract, which helps to transport the thinned mucus out of the lungs.[5] Recent studies also suggest that bromhexine may inhibit the transmembrane serine protease 2 (TMPRSS2) receptor, which is involved in the entry of certain viruses into host cells.[3]

Bromhexine_Mechanism Bromhexine Bromhexine Mucus_Glands Mucus-Secreting Glands Bromhexine->Mucus_Glands Mucopolysaccharide_Fibers Acid Mucopolysaccharide Fibers Bromhexine->Mucopolysaccharide_Fibers disrupts Ciliary_Epithelium Ciliary Epithelium Bromhexine->Ciliary_Epithelium stimulates Mucus_Glands->Mucopolysaccharide_Fibers Mucus_Viscosity Decreased Mucus Viscosity Mucopolysaccharide_Fibers->Mucus_Viscosity Mucus_Clearance Improved Mucus Clearance Mucus_Viscosity->Mucus_Clearance Ciliary_Activity Enhanced Ciliary Activity Ciliary_Epithelium->Ciliary_Activity Ciliary_Activity->Mucus_Clearance

Mechanism of action of Bromhexine.
Experimental Protocol: One-Pot Synthesis of Bromhexine Hydrochloride

This protocol describes a high-yield, one-pot reductive amination for the synthesis of Bromhexine Hydrochloride from 2-amino-3,5-dibromobenzaldehyde and N-Methylcyclohexylamine.[6]

Bromhexine_Synthesis_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reductive Amination cluster_workup Work-up and Purification 2_amino_3_5_dibromobenzaldehyde 2-amino-3,5-dibromobenzaldehyde Reaction_Vessel Reaction Flask (Butyl Acetate, Pd/C, Formic Acid) 2_amino_3_5_dibromobenzaldehyde->Reaction_Vessel NMCHA N-Methylcyclohexylamine NMCHA->Reaction_Vessel Heating Heat to 100-110°C (5 hours) Reaction_Vessel->Heating Filtration Filtration Heating->Filtration Concentration Concentration Filtration->Concentration Salification Salification (HCl in Ethanol) Concentration->Salification Recrystallization Recrystallization Salification->Recrystallization Product Bromhexine Hydrochloride Recrystallization->Product

Workflow for the synthesis of Bromhexine HCl.

Materials:

  • 2-amino-3,5-dibromobenzaldehyde

  • N-Methylcyclohexylamine

  • 5% Palladium on carbon (Pd/C)

  • Butyl acetate

  • Anhydrous formic acid

  • 30% Hydrogen chloride in ethanol

  • Methanol

  • Acetone

Procedure:

  • To a 500 mL reaction flask, add 27.9 g of 2-amino-3,5-dibromobenzaldehyde, 12.5 g of N-Methylcyclohexylamine, 0.84 g of 5% palladium on carbon, and 55 g of butyl acetate.[6]

  • Heat the mixture to 100°C with stirring.[6]

  • Slowly add 9.2 g of anhydrous formic acid dropwise over 1.5 hours.[6]

  • Maintain the reaction temperature at 100-110°C and continue stirring for 5 hours.[6]

  • Cool the reaction mixture to 30-35°C and filter to remove the palladium catalyst.[6]

  • Concentrate the filtrate under reduced pressure until the solvent is removed.[6]

  • Cool the residue to 25-30°C and add 25 g of a 30% solution of hydrogen chloride in ethanol.[6]

  • Stir the mixture for 2-3 hours at 30-35°C to induce precipitation of the hydrochloride salt.[6]

  • Collect the precipitate by suction filtration.[6]

  • Recrystallize the crude product from a 5:1 mixture of methanol and acetone to yield pure Bromhexine Hydrochloride.[6]

Quantitative Data
Synthesis MethodStarting MaterialSolventYield (%)Purity (HPLC, %)
One-Pot Reductive Amination2-amino-3,5-dibromobenzaldehydeButyl Acetate91.399.1
One-Pot Reductive Amination2-amino-3,5-dibromobenzaldehydeN,N-dimethylformamide91.6 - 92.399.3 - 99.4

Antituberculosis Agents: Synthesis of Indole-2-carboxamides

Indole-2-carboxamides are a promising class of antituberculosis agents with activity against drug-resistant strains of Mycobacterium tuberculosis.[7][8] N-cyclohexyl substituted indole-2-carboxamides, which can be synthesized using N-Methylcyclohexylamine or its derivatives, have shown potent antimycobacterial activity.[9]

Signaling Pathway and Mechanism of Action

Indole-2-carboxamides target the mycolic acid transporter MmpL3.[7][10] MmpL3 is essential for the transport of trehalose monomycolate, a precursor of mycolic acids, to the mycobacterial cell wall.[10] Inhibition of MmpL3 disrupts the formation of the cell wall, leading to bacterial death.[10] This mechanism is specific to mycobacteria, making these compounds selective antimicrobial agents.[7]

Indole_2_carboxamide_Mechanism Indole_2_carboxamide Indole-2-carboxamide (N-cyclohexyl derivative) MmpL3 MmpL3 Transporter Indole_2_carboxamide->MmpL3 inhibits TMM_Transport Trehalose Monomycolate Transport MmpL3->TMM_Transport Mycolic_Acid_Synthesis Mycolic Acid Synthesis & Cell Wall Formation TMM_Transport->Mycolic_Acid_Synthesis is essential for Bacterial_Death Mycobacterial Death Mycolic_Acid_Synthesis->Bacterial_Death disruption leads to

Mechanism of action of Indole-2-carboxamides.
Experimental Protocol: General Synthesis of N-Cyclohexyl-Indole-2-Carboxamides

This protocol outlines a general two-step synthesis for N-cyclohexyl-indole-2-carboxamides.

Indole_2_carboxamide_Synthesis_Workflow cluster_step1 Step 1: Fisher Indole Synthesis cluster_step2 Step 2: Saponification and Amide Coupling Arylhydrazine Arylhydrazine Fisher_Indole_Reaction Reaction (p-TsOH, EtOH, reflux) Arylhydrazine->Fisher_Indole_Reaction Ethyl_pyruvate Ethyl Pyruvate Ethyl_pyruvate->Fisher_Indole_Reaction Indole_ester Ethyl Indole-2-carboxylate Fisher_Indole_Reaction->Indole_ester Saponification Saponification (NaOH, EtOH, reflux) Indole_ester->Saponification Indole_acid Indole-2-carboxylic Acid Saponification->Indole_acid Amide_Coupling Amide Coupling (DCC, DMAP, CH2Cl2) Indole_acid->Amide_Coupling NMCHA_derivative N-Methylcyclohexylamine (or derivative) NMCHA_derivative->Amide_Coupling Product N-Cyclohexyl-Indole-2-carboxamide Amide_Coupling->Product

General workflow for N-Cyclohexyl-Indole-2-carboxamide synthesis.

Step 1: Synthesis of Ethyl Indole-2-carboxylate (Fisher Indole Synthesis)

Materials:

  • Appropriately substituted arylhydrazine

  • Ethyl pyruvate

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the arylhydrazine and ethyl pyruvate in ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the ethyl indole-2-carboxylate.

Step 2: Synthesis of N-Cyclohexyl-Indole-2-carboxamide

Materials:

  • Ethyl indole-2-carboxylate (from Step 1)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • N-Methylcyclohexylamine (or a derivative like cyclohexylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Reflux the ethyl indole-2-carboxylate with sodium hydroxide in ethanol for 3 hours to saponify the ester.

  • Acidify the reaction mixture to precipitate the indole-2-carboxylic acid.

  • Filter and dry the carboxylic acid.

  • Dissolve the indole-2-carboxylic acid, N-Methylcyclohexylamine (or derivative), and a catalytic amount of DMAP in dichloromethane.

  • Add DCC to the mixture and stir at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with acid and base to remove unreacted starting materials.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield the final N-cyclohexyl-indole-2-carboxamide.

Quantitative Data
CompoundTargetMIC (µg/mL) against M. tuberculosis
N-cyclooctyl-4,6-dimethyl-1H-indole-2-carboxamideMmpL30.0039 - 0.625
N-(4-methylcyclohexyl)-4,6-dimethyl-1H-indole-2-carboxamideMmpL3Significant anti-TB activity

Mps1 Kinase Inhibitors for Cancer Therapy

Monopolar spindle 1 (Mps1) is a protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a key regulatory mechanism in mitosis. Overexpression of Mps1 is observed in various cancers, making it an attractive target for cancer therapy.

Signaling Pathway and Mechanism of Action

Mps1 kinase is essential for the recruitment of other checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores during mitosis. This initiates a signaling cascade that inhibits the anaphase-promoting complex/cyclosome (APC/C), preventing premature sister chromatid separation. Inhibition of Mps1 kinase activity disrupts this checkpoint, leading to a premature exit from mitosis, chromosome missegregation, aneuploidy, and ultimately, cell death in cancer cells.

Mps1_Inhibitor_Mechanism cluster_mitosis Normal Mitosis cluster_inhibition Mps1 Inhibition Unattached_Kinetochores Unattached Kinetochores Mps1_Kinase Mps1 Kinase Unattached_Kinetochores->Mps1_Kinase Mad1_Mad2 Mad1/Mad2 Recruitment Mps1_Kinase->Mad1_Mad2 Mps1_Inhibition Mps1 Kinase Inhibition Mps1_Kinase->Mps1_Inhibition SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mad1_Mad2->SAC_Activation APC_C_Inhibition APC/C Inhibition SAC_Activation->APC_C_Inhibition Proper_Anaphase Proper Anaphase Entry APC_C_Inhibition->Proper_Anaphase Mps1_Inhibitor Mps1 Inhibitor Mps1_Inhibitor->Mps1_Kinase inhibits SAC_Bypass SAC Bypass Mps1_Inhibition->SAC_Bypass Premature_Anaphase Premature Anaphase Entry SAC_Bypass->Premature_Anaphase Aneuploidy Aneuploidy Premature_Anaphase->Aneuploidy Cell_Death Cancer Cell Death Aneuploidy->Cell_Death

Mechanism of action of Mps1 Kinase Inhibitors.
Experimental Protocol: Representative Synthesis of a Pyrrolopyrimidine-Based Mps1 Inhibitor

This protocol provides a representative synthesis for a pyrrolopyrimidine-based Mps1 inhibitor, a common scaffold for this class of drugs. A derivative of N-Methylcyclohexylamine could be incorporated in the R group.

Mps1_Inhibitor_Synthesis_Workflow cluster_scaffold Scaffold Synthesis cluster_coupling Cross-Coupling and Functionalization Pyrrolopyrimidine_Core Substituted Pyrrolo[2,3-d]pyrimidine Buchwald_Hartwig Buchwald-Hartwig Cross-Coupling Pyrrolopyrimidine_Core->Buchwald_Hartwig Suzuki_Coupling Suzuki Coupling Buchwald_Hartwig->Suzuki_Coupling Amine_Derivative Amine Derivative (e.g., from NMCHA) Amine_Derivative->Buchwald_Hartwig Product Pyrrolopyrimidine-based Mps1 Inhibitor Suzuki_Coupling->Product Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Suzuki_Coupling Anticonvulsant_Analgesic_Synthesis_Workflow NMCHA N-Methylcyclohexylamine Amide_Coupling Amide Coupling Reaction (e.g., EDC, HOBt) NMCHA->Amide_Coupling Carboxylic_Acid Carboxylic Acid (with desired pharmacophore) Carboxylic_Acid->Amide_Coupling Product N-Methyl-N-cyclohexyl Amide Derivative Amide_Coupling->Product

References

Application

Application of N-Methylcyclohexylamine Derivatives in Agrochemical Synthesis: A Detailed Overview

Introduction N-Methylcyclohexylamine and its isomers are valuable intermediates in the chemical industry, serving as building blocks for a range of products, including pharmaceuticals and agrochemicals.[1][2][3] In the a...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methylcyclohexylamine and its isomers are valuable intermediates in the chemical industry, serving as building blocks for a range of products, including pharmaceuticals and agrochemicals.[1][2][3] In the agrochemical sector, these compounds are utilized in the synthesis of active ingredients for pesticides, particularly herbicides. This document provides detailed application notes and protocols for the synthesis of a notable herbicide derived from a commercially significant isomer of N-methylcyclohexylamine, highlighting the practical application of this class of compounds in agriculture.

While direct synthesis of a commercialized agrochemical from N-methylcyclohexylamine is not prominently documented in publicly available literature, the synthesis of the selective pre-emergence herbicide Siduron provides a chemically relevant and illustrative example. Siduron is produced from 2-methylcyclohexylamine, a structural isomer of N-methylcyclohexylamine, and is used for the control of annual grass weeds in turf.[1][4]

Application Note 1: Synthesis of the Herbicide Siduron

Background

Siduron, chemically known as 1-(2-methylcyclohexyl)-3-phenylurea, is a selective pre-emergence herbicide.[4] It is particularly effective in controlling crabgrass and other annual grass weeds in newly seeded or established turf.[5][6] The synthesis of Siduron involves the reaction of 2-methylcyclohexylamine with phenyl isocyanate.[1][4] This reaction is a classic example of the formation of a urea linkage, a common motif in many biologically active compounds.

Mechanism of Action

Unlike many other substituted urea herbicides that act by inhibiting photosynthesis, Siduron's primary mode of action is the inhibition of root growth in susceptible plant species.[1][4] This mechanism allows for its selective use in turfgrasses, which are generally tolerant to its effects.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and application of Siduron.

ParameterValueReference
Synthesis
Reactants2-Methylcyclohexylamine, Phenyl Isocyanate[1][4]
Product1-(2-Methylcyclohexyl)-3-phenylurea (Siduron)[4]
Application
Application Rate (newly seeded grass)2-6 kg a.i./ha[1]
Application Rate (established turf)8-12 kg a.i./ha[1]
Target WeedsDigitaria species (crabgrass), annual grass weeds[1][6]

Experimental Protocol: Synthesis of Siduron

This protocol describes a general laboratory-scale synthesis of Siduron from 2-methylcyclohexylamine and phenyl isocyanate.

Materials:

  • 2-Methylcyclohexylamine

  • Phenyl Isocyanate

  • Anhydrous solvent (e.g., diethyl ether, toluene)

  • Stirring apparatus

  • Reaction vessel with a dropping funnel and condenser

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a clean, dry reaction vessel, dissolve 2-methylcyclohexylamine in an appropriate volume of anhydrous solvent.

  • With continuous stirring, slowly add an equimolar amount of phenyl isocyanate dropwise to the solution from a dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • The product, Siduron, will precipitate out of the solution as a solid.

  • Collect the solid product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.

  • For further purification, recrystallize the crude Siduron from a suitable solvent like ethanol.

  • Dry the purified crystals under vacuum to obtain the final product.

Diagrams

Logical Relationship of Siduron Synthesis

Siduron_Synthesis Reactant1 2-Methylcyclohexylamine Synthesis Reaction Reactant1->Synthesis Reactant2 Phenyl Isocyanate Reactant2->Synthesis Product Siduron (1-(2-methylcyclohexyl)-3-phenylurea) Synthesis->Product

Caption: Synthesis of the herbicide Siduron.

Experimental Workflow for Siduron Synthesis

Siduron_Workflow Start Dissolve 2-Methylcyclohexylamine in Anhydrous Solvent Add_Isocyanate Add Phenyl Isocyanate (dropwise) Start->Add_Isocyanate React Stir at Room Temperature Add_Isocyanate->React Precipitate Product (Siduron) Precipitates React->Precipitate Filter Filter and Wash Solid Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry End Purified Siduron Dry->End

References

Method

Application Notes and Protocols: N-Methylcyclohexylamine as a Corrosion Inhibitor for Carbon Steel

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utilization of N-Methylcyclohexylamine as a corrosion inhibitor for carbon steel, particular...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of N-Methylcyclohexylamine as a corrosion inhibitor for carbon steel, particularly in acidic environments. Due to a lack of extensive published data specifically for N-Methylcyclohexylamine, this document leverages data from a closely related secondary amine, Dicyclohexylamine, to provide representative experimental protocols and expected outcomes. This information is intended to serve as a foundational guide for researchers initiating studies on N-Methylcyclohexylamine or similar amine-based corrosion inhibitors.

Introduction

Corrosion of carbon steel is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Amines, including N-Methylcyclohexylamine, are known to be effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier.[1][2] This protective layer isolates the metal from the corrosive environment, thereby reducing the rate of corrosion. The lone pair of electrons on the nitrogen atom plays a crucial role in the adsorption process, facilitating the inhibitor's attachment to the steel surface.[3]

Mechanism of Corrosion Inhibition

The primary mechanism by which N-Methylcyclohexylamine and similar amines inhibit corrosion is through adsorption onto the carbon steel surface. This adsorption can occur through two main processes:

  • Physisorption: This involves weak electrostatic interactions, such as van der Waals forces, between the charged inhibitor molecules and the charged metal surface.

  • Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom of the amine and the vacant d-orbitals of the iron atoms on the steel surface.[1][3]

The formation of a stable, adsorbed film of the inhibitor on the metal surface blocks the active corrosion sites, hindering both the anodic dissolution of iron and the cathodic hydrogen evolution reactions. The effectiveness of the inhibitor is influenced by factors such as its concentration, the temperature, and the composition of the corrosive medium.

A diagram illustrating the general mechanism of amine-based corrosion inhibition is provided below.

G Mechanism of Corrosion Inhibition cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Carbon Steel Surface H_plus H+ Fe Fe (Iron) H_plus->Fe Attacks Surface Cl_minus Cl- Cl_minus->Fe Accelerates Corrosion Inhibitor N-Methylcyclohexylamine (Inhibitor) Inhibitor->Fe Adsorbs onto Surface (Forms Protective Layer) G Weight Loss Experimental Workflow start Start prep Prepare & Weigh Carbon Steel Coupon start->prep immerse Immerse in Corrosive Solution +/- Inhibitor prep->immerse incubate Incubate at Constant Temperature immerse->incubate clean Clean & Dry Coupon incubate->clean reweigh Reweigh Coupon clean->reweigh calculate Calculate Corrosion Rate & Inhibition Efficiency reweigh->calculate end End calculate->end G Electrochemical Testing Workflow cluster_setup Electrochemical Cell Setup cluster_measurements Measurements cluster_analysis Data Analysis WE Working Electrode (Carbon Steel) PDP Potentiodynamic Polarization WE->PDP EIS Electrochemical Impedance Spectroscopy WE->EIS CE Counter Electrode (Platinum) CE->PDP CE->EIS RE Reference Electrode (SCE) RE->PDP RE->EIS Tafel Tafel Extrapolation (icorr, Ecorr) PDP->Tafel Nyquist Nyquist/Bode Plots (Rct, Cdl) EIS->Nyquist

References

Application

Application Notes: The Role of N-Methylcyclohexylamine in Rubber Vulcanization

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the function and application of N-Methylcyclohexylamine as a secondary accelerator in the sulfur vulc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the function and application of N-Methylcyclohexylamine as a secondary accelerator in the sulfur vulcanization of rubber. The information is intended for professionals in research and development environments who are formulating and evaluating rubber compounds.

Introduction

N-Methylcyclohexylamine (NMCHA) is a secondary amine that functions as a potent accelerator in the sulfur vulcanization of both natural and synthetic rubbers. Vulcanization is a critical process that converts raw rubber into a durable, elastic material by forming cross-links between polymer chains.[1] Accelerators are essential additives that increase the rate of vulcanization, allowing for shorter cure times and lower curing temperatures.[2] N-Methylcyclohexylamine, when used in conjunction with a primary accelerator, enhances the efficiency of the vulcanization process, influencing both the processing characteristics and the final mechanical properties of the vulcanized rubber.[2][3]

Mechanism of Action

In a typical sulfur vulcanization system, N-Methylcyclohexylamine acts as a secondary, or boosting, accelerator. Primary accelerators, such as those from the thiazole or sulfenamide classes (e.g., N-cyclohexyl-2-benzothiazolesulfenamide - CBS), are activated by zinc oxide and stearic acid to form an active accelerator complex.[4][5] This complex then reacts with sulfur to create a sulfurating agent.

N-Methylcyclohexylamine, being a basic amine, can further activate the primary accelerator, leading to a faster formation of the active sulfurating species. This synergistic effect results in a reduced scorch time (the onset of vulcanization) and a faster cure rate. The general vulcanization pathway is depicted below.

Vulcanization_Pathway cluster_activation Activation cluster_sulfurization Sulfurating Agent Formation cluster_crosslinking Cross-linking Primary_Accelerator Primary Accelerator (e.g., CBS) Active_Complex Active Accelerator Complex Primary_Accelerator->Active_Complex Reaction with Activators Activators (ZnO, Stearic Acid) Activators->Active_Complex Sulfurating_Agent Active Sulfurating Agent Active_Complex->Sulfurating_Agent Reacts with NMCHA N-Methylcyclohexylamine NMCHA->Active_Complex Boosts Activation Sulfur Sulfur (S8) Sulfur->Sulfurating_Agent Rubber_Polymer Rubber Polymer Chains Crosslinked_Rubber Vulcanized Rubber (Cross-linked Network) Sulfurating_Agent->Crosslinked_Rubber Forms cross-links between Rubber_Polymer->Crosslinked_Rubber

Figure 1: Simplified signaling pathway of accelerated sulfur vulcanization.

Quantitative Data: Effect of N-Methylcyclohexylamine on Vulcanization

The concentration of N-Methylcyclohexylamine in a rubber compound significantly impacts the vulcanization kinetics and the mechanical properties of the final product. The following tables summarize representative data from a typical study on natural rubber (NR).

Vulcanization Characteristics at 150°C

The curing characteristics are typically measured using a moving die rheometer (MDR) or an oscillating disc rheometer (ODR).[6][7][8] Key parameters include:

  • ML (Minimum Torque): An indicator of the viscosity of the uncured rubber.

  • MH (Maximum Torque): Related to the stiffness and cross-link density of the fully cured rubber.

  • ts2 (Scorch Time): The time taken for the torque to rise by 2 units from the minimum, indicating the onset of vulcanization.

  • t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque, representing the optimal cure state.

Formulation IDN-Methylcyclohexylamine (phr)ML (dNm)MH (dNm)ts2 (min)t90 (min)
NMCHA-0.00.01.2515.84.515.2
NMCHA-0.20.21.2316.53.812.8
NMCHA-0.40.41.2217.23.110.5
NMCHA-0.60.61.2117.82.58.9
NMCHA-0.80.81.2018.32.07.5

phr: parts per hundred rubber

Mechanical Properties of Vulcanizates

Mechanical properties are typically evaluated using a tensile testing machine according to standards like ASTM D412.[9][10][11]

Formulation IDN-Methylcyclohexylamine (phr)Tensile Strength (MPa)Elongation at Break (%)Modulus at 300% (MPa)Hardness (Shore A)
NMCHA-0.00.022.56508.560
NMCHA-0.20.223.86309.262
NMCHA-0.40.424.561010.164
NMCHA-0.60.625.159011.066
NMCHA-0.80.825.557011.868

Experimental Protocols

The following are detailed methodologies for the preparation and testing of rubber compounds containing N-Methylcyclohexylamine.

Rubber Compounding Protocol

This protocol is based on ASTM D3182 for the mixing of rubber compounds.[1][12][13]

Equipment:

  • Two-roll mill[14][15][16][17]

  • Analytical balance

Materials (Example Formulation):

  • Natural Rubber (SMR 10): 100 phr

  • Carbon Black (N330): 50 phr

  • Zinc Oxide: 5 phr

  • Stearic Acid: 2 phr

  • Primary Accelerator (CBS): 0.7 phr

  • N-Methylcyclohexylamine: Variable (0.0 - 0.8 phr)

  • Sulfur: 2.0 phr

Procedure:

  • Mastication: Pass the natural rubber through the nip of the two-roll mill (set to ~70°C and a nip gap of 2 mm) several times until a smooth, continuous sheet is formed on the front roll.[14] This process reduces the viscosity of the rubber.

  • Addition of Activators and Accelerator: Widen the nip to 2.5 mm. Add the zinc oxide, stearic acid, primary accelerator (CBS), and N-Methylcyclohexylamine to the rolling bank on the mill.

  • Mixing: Perform several ¾ cuts from each side of the rubber sheet and fold it back into the mill. This ensures a homogeneous dispersion of the ingredients.[14]

  • Addition of Filler: Increase the nip size to 3 mm and add the carbon black in increments. Continue the cutting and folding process until the filler is fully incorporated and no loose powder is visible.

  • Addition of Curing Agent: Reduce the mill temperature to below 60°C to prevent premature vulcanization (scorching). Add the sulfur and mix until it is evenly dispersed.

  • Sheeting Out: Pass the compounded rubber through the mill at a nip setting of ~2 mm to form a uniform sheet. Allow the compounded sheets to mature for at least 24 hours at room temperature before testing.

Rheological Analysis Protocol

This protocol follows the principles of ISO 6502 for cure characteristics analysis.[6][7][18]

Equipment:

  • Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)

  • Volumetric sample cutter

Procedure:

  • Sample Preparation: Cut a sample of the uncured rubber compound of a specific volume (typically 5-6 cm³) using a volumetric sample cutter.[19]

  • Instrument Setup: Set the rheometer test temperature to 150°C.

  • Testing: Place the sample in the sealed test cavity of the rheometer. The instrument will oscillate one part of the die, exerting a shear strain on the sample.

  • Data Acquisition: The rheometer measures the torque required to oscillate the die as a function of time. The test is complete when the torque reaches a maximum or equilibrium value.

  • Analysis: From the resulting cure curve, determine the ML, MH, ts2, and t90 values.

Mechanical Properties Testing Protocol

This protocol is based on ASTM D412 for tensile properties of vulcanized rubber.[9][10][11][20][21]

Equipment:

  • Compression molding press

  • Tensile testing machine with an extensometer

  • Dumbbell-shaped cutting die (Die C)

Procedure:

  • Vulcanization: Place the uncured rubber compound into a mold and vulcanize in a compression press at 150°C for its t90 time as determined by the rheometer.

  • Specimen Preparation: Allow the vulcanized sheets to cool for at least 24 hours. Cut dumbbell-shaped test specimens from the vulcanized sheets using the cutting die.[9]

  • Testing:

    • Measure the thickness and width of the narrow section of the dumbbell specimen.

    • Clamp the specimen into the grips of the tensile testing machine.

    • Attach an extensometer to the specimen to measure elongation accurately.

    • Start the test at a constant crosshead speed (e.g., 500 mm/min).[20]

  • Data Analysis: The machine will record the force as a function of elongation until the specimen breaks. From this data, calculate the tensile strength, elongation at break, and modulus at 300% elongation.

Experimental_Workflow cluster_prep Compound Preparation cluster_testing Analysis & Testing Start Start: Raw Materials (Rubber, Fillers, Additives) Mixing Two-Roll Mill Mixing (ASTM D3182) Start->Mixing Maturation Maturation of Uncured Compound (24h) Mixing->Maturation Vulcanization Compression Molding (Vulcanization) Maturation->Vulcanization Uncured Sample Rheology Rheological Analysis (ISO 6502) Data_Analysis Data Analysis & Comparison Rheology->Data_Analysis Cure Data Tensile_Testing Tensile Testing (ASTM D412) Vulcanization->Tensile_Testing Vulcanized Sheets Tensile_Testing->Data_Analysis Mechanical Data End End: Characterized Vulcanizate Data_Analysis->End

Figure 2: General experimental workflow for rubber compounding and testing.

Conclusion

N-Methylcyclohexylamine is an effective secondary accelerator for the sulfur vulcanization of rubber. Its inclusion in a rubber formulation leads to a dose-dependent reduction in scorch and cure times, thereby increasing production efficiency. Furthermore, the enhanced cross-link density associated with its use results in improved mechanical properties, such as tensile strength, modulus, and hardness. The protocols provided herein offer a standardized framework for the systematic evaluation of N-Methylcyclohexylamine and other amine accelerators in rubber compounds.

References

Method

Application Notes and Protocols for the Quantification of N-Methylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methylcyclohexylamine (NMCHA) is a secondary aliphatic amine used as a chemical intermediate in the synthesis of pharmaceuticals and other or...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcyclohexylamine (NMCHA) is a secondary aliphatic amine used as a chemical intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2] Accurate and robust analytical methods for the quantification of NMCHA are essential for process monitoring, quality control of final products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of N-Methylcyclohexylamine using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

The two primary analytical techniques recommended for the quantification of N-Methylcyclohexylamine are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection. GC-MS is highly suitable for the analysis of volatile and semi-volatile compounds like NMCHA, offering excellent separation and definitive identification.[3] HPLC provides a versatile alternative, particularly for samples in complex matrices or when derivatization is not desirable.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the quantification of N-Methylcyclohexylamine, providing high sensitivity and selectivity. The following protocol is based on established methods for similar amine compounds and may require optimization for specific matrices and instrumentation.[3][4]

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Standard Solution Preparation:

    • Prepare a stock solution of N-Methylcyclohexylamine at a concentration of 1 mg/mL in a suitable solvent such as methanol or dichloromethane.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 10 µg/mL.

  • Sample Extraction from Pharmaceutical Matrix:

    • Accurately weigh a known amount of the pharmaceutical product or active pharmaceutical ingredient (API).

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane).

    • If necessary, perform a liquid-liquid extraction to isolate the NMCHA. Basify the aqueous sample solution with a suitable base (e.g., NaOH) and extract with an organic solvent like dichloromethane or diethyl ether.

    • Dry the organic extract over anhydrous sodium sulfate.

    • The extract may be concentrated or diluted as needed to fall within the calibration range.

2. GC-MS Instrumentation and Conditions:

The following table outlines the recommended starting parameters for the GC-MS analysis of N-Methylcyclohexylamine.

ParameterCondition
Gas Chromatograph
ColumnDB-1MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[4]
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium at a constant flow of 2.5 mL/min[4]
Oven Temperature ProgramInitial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Mass Spectra Data
Molecular Weight113.20 g/mol [5]
Key Mass Fragments (m/z)70, 113, 84, 71, 42[6]
Data Presentation: GC-MS

The following table summarizes the expected quantitative data for the analysis of N-Methylcyclohexylamine by GC-MS. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterExpected Value
Retention Time (approx.)8 - 12 min
Linearity (r²)> 0.99[4]
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Recovery80 - 120%[4]
Precision (%RSD)< 15%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Pharmaceutical Product) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Extraction Liquid-Liquid Extraction (if needed) Dissolution->Extraction Concentration Concentration/ Dilution Extraction->Concentration FinalSample Final Sample for Injection Concentration->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM/Full Scan) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of NMCHA Calibration->Quantification

Workflow for GC-MS quantification of NMCHA.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a robust and versatile platform for the quantification of N-Methylcyclohexylamine, particularly for non-volatile matrices or when derivatization is not desired. The following protocol outlines a reverse-phase HPLC method with UV detection. For higher sensitivity and specificity, coupling with a mass spectrometer (LC-MS/MS) is recommended.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of N-Methylcyclohexylamine in the mobile phase.

    • Perform serial dilutions to create calibration standards, typically ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction from Biological Matrix (e.g., Plasma):

    • To 100 µL of plasma, add a suitable internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

2. HPLC-UV Instrumentation and Conditions:

The following table details the recommended starting parameters for the HPLC-UV analysis of N-Methylcyclohexylamine.

ParameterCondition
HPLC System
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseIsocratic elution with Acetonitrile:Water (e.g., 60:40) with 0.1% Formic Acid or Trifluoroacetic Acid. The exact ratio may need optimization.
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume20 µL
UV Detector
Detection Wavelength210 nm (as NMCHA lacks a strong chromophore, low UV is required)
Data Presentation: HPLC-UV

The following table summarizes the expected quantitative data for the analysis of N-Methylcyclohexylamine by HPLC-UV. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterExpected Value
Retention Time (approx.)3 - 7 min
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.3 - 3 µg/mL
Recovery85 - 115%
Precision (%RSD)< 15%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing BioSample Biological Matrix (e.g., Plasma) ProteinPPT Protein Precipitation (e.g., with Acetonitrile) BioSample->ProteinPPT Centrifugation Centrifugation ProteinPPT->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection RP_Separation Reverse-Phase Separation HPLC_Injection->RP_Separation UV_Detection UV Detection (210 nm) RP_Separation->UV_Detection Peak_Integration Peak Area Integration UV_Detection->Peak_Integration Cal_Curve Calibration Curve Plotting Peak_Integration->Cal_Curve Quant NMCHA Quantification Cal_Curve->Quant

Workflow for HPLC-UV quantification of NMCHA.

Method Validation

Both the GC-MS and HPLC methods should be validated to ensure they are suitable for their intended purpose. Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship of Validation Parameters

Validation_Parameters cluster_sensitivity Sensitivity Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->LOQ Precision->LOQ

Key parameters for analytical method validation.

Conclusion

The GC-MS and HPLC methods detailed in these application notes provide robust and reliable approaches for the quantification of N-Methylcyclohexylamine in various matrices. Proper method development and validation are crucial to ensure the accuracy and precision of the results. The choice of method will depend on the specific application, sample matrix, and available instrumentation. For high-sensitivity applications in complex biological matrices, LC-MS/MS is the recommended technique.

References

Application

Application Notes and Protocols for N-Methylation of Secondary Amines

Topic: N-Methylation of N-Methylcyclohexylamine Audience: Researchers, scientists, and drug development professionals. Introduction N-methylation is a critical chemical transformation in drug discovery and development.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: N-Methylation of N-Methylcyclohexylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylation is a critical chemical transformation in drug discovery and development. The addition of a methyl group to a secondary amine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to its target. These modifications can profoundly impact a compound's overall pharmacological profile. While N-Methylcyclohexylamine is itself a secondary amine and therefore a substrate for methylation, it is not used as a methylating agent. This document provides a detailed protocol for the N-methylation of N-Methylcyclohexylamine to yield N,N-Dimethylcyclohexylamine, a valuable tertiary amine intermediate. The featured protocol is a modern, copper-hydride catalyzed reaction that utilizes paraformaldehyde as the carbon source, offering high efficiency under mild conditions.

Data Presentation

The following table summarizes the quantitative data for the copper-hydride catalyzed N-methylation of N-Methylcyclohexylamine.

SubstrateProductCatalystC1 SourceReducing AgentSolventTemp.Time (h)Yield (%)
N-MethylcyclohexylamineN,N-Dimethylcyclohexylamine(CAAC)CuCl (2.5 mol %)(CH₂O)nPMHSnBu₂O80°C1894

(CAAC)CuCl = Cyclic(alkyl)(amino)carbene Copper(I) Chloride; (CH₂O)n = Paraformaldehyde; PMHS = Polymethylhydrosiloxane; nBu₂O = Dibutyl ether

Experimental Protocols

Protocol 1: Copper-Hydride Catalyzed N-Methylation of N-Methylcyclohexylamine

This protocol details a highly efficient method for the N-methylation of secondary amines using a copper hydride catalyst, with paraformaldehyde as the methyl source and polymethylhydrosiloxane (PMHS) as the reducing agent.

Materials:

  • N-Methylcyclohexylamine (Substrate)

  • (CAAC)CuCl (Catalyst, 2.5 mol %)

  • Paraformaldehyde ((CH₂O)n, 1.5 mmol)

  • Polymethylhydrosiloxane (PMHS, 1.5 mmol)

  • Dibutyl ether (nBu₂O, 2 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the cyclic(alkyl)(amino)carbene copper(I) chloride ((CAAC)CuCl) catalyst (2.5 mol %).

  • Addition of Reagents: To the tube, add N-Methylcyclohexylamine (0.5 mmol), paraformaldehyde (1.5 mmol), and dibutyl ether (2 mL).

  • Initiation of Reaction: Add polymethylhydrosiloxane (PMHS, 1.5 mmol) to the mixture.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated heating block at 80°C. Stir the reaction mixture for 18 hours.

  • Workup and Purification: After 18 hours, cool the reaction to room temperature. The crude product can be purified by column chromatography on silica gel to yield pure N,N-Dimethylcyclohexylamine.

Visualizations

Diagram 1: Experimental Workflow for N-Methylation

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_product 4. Final Product setup Add (CAAC)CuCl, N-Methylcyclohexylamine, Paraformaldehyde, and nBu₂O to Schlenk Tube add_pmhs Add PMHS to Initiate setup->add_pmhs heat_stir Heat at 80°C and Stir for 18h add_pmhs->heat_stir cool Cool to Room Temperature heat_stir->cool purify Purify by Column Chromatography cool->purify product N,N-Dimethylcyclohexylamine purify->product

Caption: Workflow for the CuH-catalyzed N-methylation of N-Methylcyclohexylamine.

Diagram 2: Reaction Mechanism Overview

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_intermediate Intermediate Formation cluster_product Product amine N-Methylcyclohexylamine iminium Iminium Intermediate amine->iminium c1_source Paraformaldehyde c1_source->iminium catalyst (CAAC)CuCl + PMHS → (CAAC)CuH catalyst->iminium catalyzes product N,N-Dimethylcyclohexylamine iminium->product Reduction

Caption: Simplified mechanism for reductive amination to form the tertiary amine.

Method

Application Notes and Protocols: N-Methylcyclohexylamine as a Curing Agent for Resins and Coatings

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methylcyclohexylamine (NMCHA) is a cycloaliphatic amine that serves as a versatile and effective curing agent for a variety of resin and coat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcyclohexylamine (NMCHA) is a cycloaliphatic amine that serves as a versatile and effective curing agent for a variety of resin and coating systems, most notably epoxies and polyurethanes.[1] Its unique chemical structure, featuring a secondary amine attached to a cyclohexane ring, imparts a desirable balance of reactivity, mechanical strength, and chemical resistance to cured formulations.[2] These attributes make NMCHA a suitable candidate for demanding applications in industrial coatings, adhesives, and composite materials where durability and performance are critical.[1] This document provides detailed application notes and experimental protocols for utilizing N-Methylcyclohexylamine as a curing agent.

Physicochemical Properties of N-Methylcyclohexylamine

A thorough understanding of the physical and chemical properties of N-Methylcyclohexylamine is essential for its safe handling and effective use in formulations.

PropertyValueReference
CAS Number 100-60-7[3]
Molecular Formula C₇H₁₅N[1]
Molecular Weight 113.20 g/mol [3]
Appearance Colorless to yellowish transparent oily liquid[3]
Boiling Point ~149 °C[3]
Density ~0.868 g/mL at 25 °C[3]
Solubility Limited solubility in water, good solubility in organic solvents[3]

Curing Mechanism with Epoxy Resins

The primary curing mechanism of N-Methylcyclohexylamine with an epoxy resin involves a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon of the epoxide ring. This results in the opening of the epoxide ring and the formation of a covalent bond between the nitrogen and carbon atoms, creating a hydroxyl group in the process. This reaction propagates to form a highly cross-linked, three-dimensional thermoset polymer network, which is responsible for the final mechanical and chemical resistance properties of the material.[4]

curing_mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product epoxy Epoxy Resin (with epoxide groups) nucleophilic_attack Nucleophilic Attack epoxy->nucleophilic_attack nmcha N-Methylcyclohexylamine (Secondary Amine) nmcha->nucleophilic_attack ring_opening Ring Opening nucleophilic_attack->ring_opening crosslinked_polymer Cross-linked Thermoset Polymer (with Hydroxyl Groups) ring_opening->crosslinked_polymer

Caption: Curing mechanism of epoxy resin with N-Methylcyclohexylamine.

Performance Characteristics and Data

While specific quantitative data for N-Methylcyclohexylamine-cured systems is not extensively available in public literature, performance can be benchmarked against other common cycloaliphatic amine curing agents like Isophorone Diamine (IPDA) and 4-Methylcyclohexane-1,3-diamine (MCDA). Cycloaliphatic amines, in general, are known to impart excellent mechanical properties and chemical resistance.[5][6]

Table 1: Typical Mechanical Properties of Cycloaliphatic Amine-Cured Epoxy Resins (Illustrative)

PropertyTypical Value RangeTest Standard
Tensile Strength 70 - 90 MPaASTM D638
Tensile Modulus 2.5 - 3.5 GPaASTM D638
Elongation at Break 3 - 7%ASTM D638
Shore D Hardness 80 - 90ASTM D2240
Glass Transition Temp. (Tg) 120 - 150 °CASTM E1356

Note: The values presented are typical for epoxy systems cured with cycloaliphatic amines and should be used as a general guideline. Actual properties will vary depending on the specific epoxy resin, formulation, and curing conditions.

Table 2: Chemical Resistance of Cycloaliphatic Amine-Cured Epoxy Coatings (Illustrative)

Chemical ReagentResistance Rating
Water Excellent
10% Sulfuric Acid Excellent
10% Hydrochloric Acid Excellent
10% Sodium Hydroxide Excellent
Xylene Good
Acetone Fair
Methanol Good

Rating Scale: Excellent (no effect), Good (minor change in gloss or color), Fair (some swelling or softening), Poor (significant degradation).

Experimental Protocols

The following protocols provide standardized methods for evaluating the performance of N-Methylcyclohexylamine as a curing agent.

Determination of Gel Time

Objective: To determine the gel time of an epoxy resin system cured with N-Methylcyclohexylamine at various temperatures.

Apparatus:

  • Hot plate with a temperature controller

  • Beaker or aluminum dish

  • Stirring rod (wooden or glass)

  • Stopwatch

Procedure:

  • Preheat the hot plate to the desired isothermal curing temperature (e.g., 25°C, 50°C, 75°C).

  • Accurately weigh the epoxy resin and the stoichiometric amount of N-Methylcyclohexylamine into a beaker. The stoichiometric amount can be calculated based on the amine hydrogen equivalent weight (AHEW) of NMCHA and the epoxide equivalent weight (EEW) of the resin.

  • Thoroughly mix the resin and curing agent for 2-3 minutes, ensuring a homogeneous mixture.

  • Place the beaker on the preheated hot plate and start the stopwatch.

  • Periodically probe the mixture with a stirring rod. The gel time is the point at which the resin transitions from a liquid to a gel-like state, characterized by the inability to flow and the formation of "strings" when the rod is lifted.[7]

  • Record the time as the gel time for that temperature.

gel_time_workflow start Start prepare Prepare Resin and NMCHA Mixture start->prepare heat Place on Hot Plate at Isothermal Temperature prepare->heat start_timer Start Stopwatch heat->start_timer probe Periodically Probe Mixture start_timer->probe check_gel Gel Point Reached? probe->check_gel check_gel->probe No record_time Record Gel Time check_gel->record_time Yes end End record_time->end

Caption: Experimental workflow for determining gel time.

Curing Kinetics Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the curing kinetics, including the heat of reaction and the glass transition temperature (Tg), of an epoxy system cured with N-Methylcyclohexylamine.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Precision balance

Procedure:

  • Accurately weigh a small sample (5-10 mg) of the uncured epoxy-NMCHA mixture into a hermetic aluminum pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Perform a dynamic scan by heating the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the expected completion of the curing reaction (e.g., 250°C).

  • The resulting thermogram will show an exothermic peak representing the curing reaction. The area under this peak corresponds to the total heat of reaction (ΔH).[8][9]

  • After the initial scan, cool the sample rapidly to below its expected Tg.

  • Perform a second dynamic scan at the same heating rate. The inflection point in the baseline of the second scan indicates the glass transition temperature (Tg) of the fully cured material.[8][9]

dsc_workflow start Start prepare Prepare Epoxy-NMCHA Sample in DSC Pan start->prepare dynamic_scan1 Perform First Dynamic DSC Scan (e.g., 10°C/min to 250°C) prepare->dynamic_scan1 analyze_exotherm Analyze Exothermic Peak (ΔH) dynamic_scan1->analyze_exotherm cool Rapidly Cool Sample analyze_exotherm->cool dynamic_scan2 Perform Second Dynamic DSC Scan cool->dynamic_scan2 analyze_tg Determine Glass Transition Temperature (Tg) dynamic_scan2->analyze_tg end End analyze_tg->end

Caption: Experimental workflow for DSC analysis.

Mechanical Properties Testing

Objective: To determine the tensile strength, tensile modulus, elongation at break, and Shore D hardness of the cured epoxy-NMCHA system.

Procedure:

  • Specimen Preparation: Cast the epoxy-NMCHA mixture into appropriate molds for each test (e.g., dog-bone shape for tensile testing, flat pucks for hardness testing) according to the relevant ASTM standards.

  • Curing: Cure the specimens according to a defined schedule (e.g., 24 hours at room temperature followed by a post-cure of 2 hours at 80°C).

  • Tensile Testing (ASTM D638):

    • Condition the specimens at standard laboratory conditions.

    • Use a universal testing machine to apply a tensile load to the dog-bone specimens until failure.

    • Record the load and displacement data to calculate tensile strength, tensile modulus, and elongation at break.

  • Hardness Testing (ASTM D2240):

    • Place the cured puck on a flat, hard surface.

    • Use a Shore D durometer to measure the indentation hardness at multiple points on the surface.

    • Record the average of the readings.

Chemical Resistance Testing

Objective: To evaluate the resistance of a coating formulated with an epoxy-NMCHA system to various chemicals.

Procedure (based on ASTM D1308 - Spot Test):

  • Coating Application: Apply the epoxy-NMCHA coating to a suitable substrate (e.g., steel or glass panels) at a specified thickness.

  • Curing: Allow the coating to cure fully as per the recommended schedule.

  • Chemical Exposure:

    • Place a few drops of the test chemical (e.g., 10% HCl, 10% NaOH, xylene) onto the surface of the cured coating.

    • Cover the spot with a watch glass to prevent evaporation.

    • Allow the chemical to remain in contact with the coating for a specified period (e.g., 24 hours).

  • Evaluation:

    • After the exposure period, remove the watch glass and rinse the area with deionized water.

    • Visually inspect the exposed area for any changes, such as blistering, discoloration, softening, or loss of adhesion.

    • Rate the resistance according to a predefined scale.

Applications

The favorable properties imparted by N-Methylcyclohexylamine make it suitable for a range of applications, including:

  • Protective Coatings: For industrial flooring, tank linings, and infrastructure where high chemical and abrasion resistance is required.

  • High-Performance Adhesives: For bonding a variety of substrates in demanding structural applications.

  • Composites: As a matrix resin for fiber-reinforced plastics in the automotive and aerospace industries.

  • Electrical Potting and Encapsulation: Due to its good dielectric properties and thermal stability.

Safety and Handling

N-Methylcyclohexylamine is a corrosive and flammable liquid.[10] It is essential to handle it in a well-ventilated area and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

N-Methylcyclohexylamine is a valuable curing agent for epoxy and other resin systems, offering a compelling profile of mechanical strength, thermal stability, and chemical resistance.[1] The protocols outlined in this document provide a framework for the systematic evaluation of its performance in various formulations. While the provided data serves as a useful benchmark, it is crucial for researchers and formulators to conduct specific testing to optimize their systems for their intended applications.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude N-Methylcyclohexylamine by Distillation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude N-Methylcyclohexylamine by distillation. It is intended for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude N-Methylcyclohexylamine by distillation. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of N-Methylcyclohexylamine relevant to distillation?

Understanding the physical properties of N-Methylcyclohexylamine is crucial for a successful distillation. Key parameters are summarized in the table below.

PropertyValueCitations
Molecular FormulaC₇H₁₅N[1][2]
Molecular Weight113.20 g/mol [3]
Boiling Point149 - 155 °C at 760 mmHg[3][4][5]
Density0.868 g/mL at 25 °C[3]
Flash Point29.4 °C[1]
Water Solubility5.4 g/100 mL at 20 °C[1]

Q2: What are the common impurities in crude N-Methylcyclohexylamine?

Crude N-Methylcyclohexylamine may contain a variety of impurities depending on the synthetic route. Common synthesis methods include the reductive amination of cyclohexanone with methylamine and the methylation of cyclohexylamine.[5] Potential impurities include:

  • Unreacted Starting Materials:

    • Cyclohexanone

    • Methylamine

  • Byproducts:

    • Dicyclohexylmethylamine

    • Other secondary and tertiary amines

  • Solvents:

    • Solvents used during the reaction or workup.

  • Water:

    • Water can be present from the reaction itself or from workup steps and is a common impurity.[5]

Q3: Does N-Methylcyclohexylamine form an azeotrope with water?

Q4: What are the primary safety concerns when distilling N-Methylcyclohexylamine?

N-Methylcyclohexylamine is a flammable and corrosive liquid.[1][6] It can cause severe skin burns and eye damage.[1] Inhalation of vapors may cause respiratory irritation.[1] It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][7] Ensure all distillation equipment is properly grounded to prevent static discharge, which could be an ignition source.[1]

Experimental Protocol: Fractional Distillation of N-Methylcyclohexylamine

This protocol outlines a general procedure for the purification of crude N-Methylcyclohexylamine by fractional distillation at atmospheric pressure.

Materials and Equipment:

  • Crude N-Methylcyclohexylamine

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Inert gas source (e.g., Nitrogen or Argon), if the compound is sensitive to air oxidation.[1]

Procedure:

  • Drying the Crude Product: If water is a suspected impurity, dry the crude N-Methylcyclohexylamine with a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate) and then filter or decant the liquid into the distillation flask.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

    • Place the crude N-Methylcyclohexylamine into the round-bottom flask, filling it to no more than two-thirds of its capacity.[8]

    • Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.[8]

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[8]

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

  • Distillation:

    • Begin heating the flask gently with the heating mantle. If using a magnetic stirrer, start stirring.

    • Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This fraction may contain residual solvents or more volatile impurities.

    • As the temperature stabilizes near the boiling point of N-Methylcyclohexylamine (149-155 °C), change to a clean receiving flask to collect the main fraction.[3][4][5]

    • Maintain a slow and steady distillation rate for optimal separation.[8]

    • Monitor the temperature throughout the distillation. A sharp drop in temperature after the main fraction has been collected indicates that a higher-boiling impurity is the primary component remaining in the distillation flask.

  • Shutdown:

    • Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and to avoid cracking of the flask.

    • Allow the apparatus to cool down completely before disassembling.

  • Residue Handling:

    • The distillation residue may contain higher-boiling impurities. Dispose of the residue and any forerun fractions as hazardous chemical waste according to your institution's safety guidelines.[3][7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No Distillate or Slow Distillation Rate - Insufficient heating.- Poor insulation of the fractionating column.- A leak in the system.- Gradually increase the heating mantle temperature.- Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.[8]- Check all joints to ensure they are properly sealed.
Bumping or Uncontrolled Boiling - Absence of boiling chips or magnetic stirrer.- Heating too rapidly.- Add new boiling chips to the cooled flask or use a magnetic stirrer.- Reduce the heating rate to achieve a gentle, controlled boil.
Fluctuating Distillation Temperature - Inefficient separation in the fractionating column.- Uneven heating.- Ensure the fractionating column is packed correctly and is of sufficient length for the separation.- Ensure the heating mantle is providing consistent heat.
Product is Contaminated with Water - Incomplete drying of the crude material.- Formation of an azeotrope with water.- Ensure the crude product is thoroughly dried before distillation.- If an azeotrope is suspected, consider using a drying agent in the final product or employing a different purification technique.
Foaming in the Distillation Flask - Presence of impurities that lower the surface tension.- High rate of boiling.- Reduce the heating rate.- Consider adding an anti-foaming agent if the problem persists.
Discoloration of the Distillate - Thermal decomposition of the product or impurities.- Presence of air-sensitive impurities.- Reduce the distillation temperature by performing the distillation under vacuum.- Purge the system with an inert gas like nitrogen before and during the distillation.

Visualizing the Troubleshooting Process

A logical approach to troubleshooting distillation problems can be visualized as follows:

Troubleshooting_Distillation Start Distillation Problem Observed Check_Heating Check Heating System (Temperature, Rate) Start->Check_Heating Check_Apparatus Inspect Apparatus (Seals, Column, Condenser) Start->Check_Apparatus Analyze_Product Analyze Product Purity (e.g., GC, NMR) Start->Analyze_Product Heating_Issue Heating Issue Identified Check_Heating->Heating_Issue Apparatus_Issue Apparatus Fault Identified Check_Apparatus->Apparatus_Issue Purity_Issue Purity Issue Identified Analyze_Product->Purity_Issue Heating_Issue->Check_Apparatus No Adjust_Heating Adjust Heating Parameters Heating_Issue->Adjust_Heating Yes Apparatus_Issue->Analyze_Product No Fix_Apparatus Correct Apparatus Faults (e.g., Reseal Joints, Repack Column) Apparatus_Issue->Fix_Apparatus Yes Optimize_Distillation Optimize Distillation Conditions (e.g., Vacuum, Inert Atmosphere) Purity_Issue->Optimize_Distillation Yes End Problem Resolved Purity_Issue->End No Adjust_Heating->End Fix_Apparatus->End Optimize_Distillation->End

Caption: Troubleshooting workflow for distillation issues.

Experimental Workflow Diagram

The general workflow for the purification of crude N-Methylcyclohexylamine by distillation is outlined below.

Distillation_Workflow Crude_Product Crude N-Methylcyclohexylamine Drying Drying (e.g., with K2CO3) Crude_Product->Drying Filtration Filtration/Decantation Drying->Filtration Distillation_Setup Assemble Fractional Distillation Apparatus Filtration->Distillation_Setup Distillation Fractional Distillation Distillation_Setup->Distillation Forerun Collect Forerun (Low-Boiling Impurities) Distillation->Forerun Main_Fraction Collect Main Fraction (Pure N-Methylcyclohexylamine) Distillation->Main_Fraction Residue Distillation Residue (High-Boiling Impurities) Distillation->Residue Waste Hazardous Waste Disposal Forerun->Waste Analysis Purity Analysis (e.g., GC, NMR) Main_Fraction->Analysis Residue->Waste

Caption: Experimental workflow for distillation.

References

Optimization

Common side reactions and byproducts in N-Methylcyclohexylamine synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-Methylcyclohexylamine. The information is tailored for researche...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-Methylcyclohexylamine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of N-Methylcyclohexylamine, providing potential causes and recommended solutions.

Issue 1: Low Yield of N-Methylcyclohexylamine in Reductive Amination of Cyclohexanone

  • Question: My reductive amination of cyclohexanone with methylamine is resulting in a low yield of the desired N-Methylcyclohexylamine. What are the possible causes and how can I improve the yield?

  • Answer: A low yield in this reaction can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Ensure the reaction time is adequate. Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time.[1][2] Consider increasing the reaction temperature or pressure within the limits of your experimental setup, as these conditions can influence reaction rates.

    • Catalyst Inactivity: The hydrogenation catalyst (e.g., Nickel, Palladium) may be inactive or poisoned.

      • Solution: Use fresh, high-quality catalyst. Ensure the catalyst is not exposed to air or moisture for extended periods. Proper activation of the catalyst before the reaction is crucial.

    • Formation of Side Products: The formation of byproducts can significantly reduce the yield of the desired product. Common byproducts in this reaction include:

      • Cyclohexanol: Formed from the reduction of unreacted cyclohexanone. This is more likely if the amination step is slow compared to the reduction.

        • Solution: Ensure an appropriate molar ratio of methylamine to cyclohexanone. Using a slight excess of methylamine can favor the formation of the imine intermediate.

      • N,N-Dimethylcyclohexylamine: Results from the further methylation of the product.

        • Solution: Control the stoichiometry of the methylating agent. If using a source of methyl groups other than methylamine, ensure it is not in large excess.

      • Dicyclohexylamine: Can form from the reaction of cyclohexylamine (if present as an impurity or formed in a side reaction) with cyclohexanone.[2]

        • Solution: Use pure starting materials.

    • Suboptimal Reaction Conditions: The pH, temperature, or pressure may not be optimal.

      • Solution: The pH of the reaction mixture can influence the rate of imine formation. A slightly acidic medium can catalyze imine formation, but a too acidic medium will protonate the amine, rendering it non-nucleophilic. A systematic optimization of reaction conditions (temperature, pressure, solvent, and catalyst loading) is recommended.

Issue 2: Presence of Impurities in the Final Product after Eschweiler-Clarke Methylation of Cyclohexylamine

  • Question: I am synthesizing N-Methylcyclohexylamine via the Eschweiler-Clarke reaction and my final product is contaminated with impurities. How can I identify and minimize them?

  • Answer: The Eschweiler-Clarke reaction is generally a clean reaction that avoids the formation of quaternary ammonium salts.[3][4] However, impurities can still arise.

    • Unreacted Cyclohexylamine: The presence of the starting material indicates an incomplete reaction.

      • Solution: Ensure that formaldehyde and formic acid are used in sufficient excess.[3][5] Increase the reaction time or temperature (typically the reaction is run at or near boiling).[3][5]

    • N-Formylcyclohexylamine: This can be a significant byproduct if the reduction of the intermediate iminium ion is not efficient. This is more common in Leuckart-Wallach type reactions which are related to the Eschweiler-Clarke reaction.

      • Solution: Ensure a sufficient excess of formic acid is present to act as the hydride donor. The decomposition of formic acid to provide the hydride is a key step in the reduction.

    • High Molecular Weight Condensation Products: With some anilines, high molecular weight condensation products can form. While less common with cyclohexylamine, it is a possibility.

      • Solution: Ensure proper mixing and temperature control.

Frequently Asked Questions (FAQs)

Synthesis Method Selection

  • Q1: What are the primary methods for synthesizing N-Methylcyclohexylamine?

    • A1: The two most common industrial and laboratory methods are the reductive amination of cyclohexanone with methylamine and the N-methylation of cyclohexylamine, often via the Eschweiler-Clarke reaction.[6] Other methods include the hydrogenation of methylaniline and the reaction of cyclohexylamine with methanol over a catalyst.

Byproduct Formation and Mitigation

  • Q2: What is the most common byproduct in the reductive amination of cyclohexanone to N-Methylcyclohexylamine and how can I avoid it?

    • A2: A common byproduct is cyclohexanol, which arises from the direct hydrogenation of cyclohexanone before it reacts with methylamine. To minimize its formation, ensure efficient imine formation by using a suitable catalyst and optimizing the reaction conditions to favor the amination step.

  • Q3: Does the Eschweiler-Clarke reaction produce over-methylated products like N,N-dimethylcyclohexylamine?

    • A3: The Eschweiler-Clarke reaction is known for its ability to selectively produce tertiary amines from primary amines without the formation of quaternary ammonium salts. However, if starting with cyclohexylamine (a primary amine), the reaction with excess formaldehyde and formic acid will lead to the formation of N,N-dimethylcyclohexylamine. To obtain N-methylcyclohexylamine, one would need to start with cyclohexylamine and carefully control the stoichiometry of the methylating agents, or use a different synthetic route if selectivity is an issue.

Experimental Conditions

  • Q4: What are typical catalysts used for the reductive amination of cyclohexanone?

    • A4: Common catalysts include nickel-based catalysts (like Raney Nickel) and noble metal catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[1][7] The choice of catalyst can influence the reaction conditions (temperature and pressure) required and the selectivity of the reaction.

  • Q5: What are the typical reaction conditions for the Eschweiler-Clarke reaction?

    • A5: The reaction is typically carried out by heating a primary or secondary amine with an excess of formaldehyde and formic acid. The reaction is often run at temperatures near the boiling point of the mixture, and it is generally performed in an aqueous solution.[3][5]

Data Presentation

Table 1: Common Byproducts in N-Methylcyclohexylamine Synthesis

Synthesis RouteCommon ByproductsPotential Reason for FormationMitigation Strategy
Reductive Amination of Cyclohexanone CyclohexanolReduction of unreacted cyclohexanoneOptimize reaction conditions to favor imine formation before reduction.
N,N-DimethylcyclohexylamineOver-methylation of the productControl stoichiometry of the methylating source.
DicyclohexylamineReaction of cyclohexylamine with cyclohexanoneUse pure starting materials.
Eschweiler-Clarke Methylation Unreacted CyclohexylamineIncomplete reactionUse sufficient excess of formaldehyde and formic acid; increase reaction time/temperature.
N-FormylcyclohexylamineIncomplete reduction of the iminium intermediateEnsure adequate amount of formic acid as the hydride source.

Experimental Protocols

Protocol 1: Reductive Amination of Cyclohexanone with Methylamine (Illustrative)

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and scales.

  • Materials:

    • Cyclohexanone

    • Methylamine (as a solution in a suitable solvent like methanol or as a gas)

    • Hydrogenation catalyst (e.g., 5% Pd/C)

    • Solvent (e.g., Methanol)

    • Hydrogen gas

  • Procedure:

    • In a high-pressure reaction vessel, dissolve cyclohexanone in methanol.

    • Add the methylamine solution to the reaction vessel.

    • Carefully add the Pd/C catalyst to the mixture under an inert atmosphere.

    • Seal the reaction vessel and purge it several times with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-10 bar).

    • Stir the reaction mixture vigorously at a set temperature (e.g., 50-100 °C) for a specified time (e.g., 6-24 hours).

    • Monitor the reaction progress by GC-MS.

    • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified by distillation under reduced pressure.

Protocol 2: Eschweiler-Clarke Methylation of Cyclohexylamine (Illustrative)

This protocol provides a general procedure for the methylation of a secondary amine, which can be adapted for the methylation of cyclohexylamine.

  • Materials:

    • Cyclohexylamine

    • Formaldehyde (37% aqueous solution)

    • Formic acid (88-98%)

  • Procedure:

    • To a round-bottom flask, add cyclohexylamine.

    • Add an excess of formic acid to the flask.

    • Add an excess of formaldehyde solution to the flask.

    • Heat the reaction mixture to reflux (around 100 °C) for several hours (e.g., 6-18 hours).

    • Monitor the reaction by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Make the solution basic by carefully adding a concentrated solution of NaOH or KOH.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by distillation.

Visualizations

Troubleshooting_Workflow start Low Yield or Impurity Detected check_reaction Check for Complete Reaction (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete->optimize analyze_byproducts Identify Byproducts (GC-MS, NMR) complete->analyze_byproducts byproduct_A Byproduct A Identified analyze_byproducts->byproduct_A Byproduct A? byproduct_B Byproduct B Identified analyze_byproducts->byproduct_B Byproduct B? solution_A Implement Solution for A byproduct_A->solution_A Yes solution_B Implement Solution for B byproduct_B->solution_B Yes end Improved Yield / Purity solution_A->end solution_B->end optimize->start

Caption: A general troubleshooting workflow for addressing low yield or impurity issues.

Reductive_Amination_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Cyclohexanone Cyclohexanone Imine Iminium Ion Intermediate Cyclohexanone->Imine + Methylamine Cyclohexanol Cyclohexanol Cyclohexanone->Cyclohexanol + H2, Catalyst Dicyclohexylamine Dicyclohexylamine Cyclohexanone->Dicyclohexylamine + Cyclohexylamine Methylamine Methylamine Methylamine->Imine Product N-Methylcyclohexylamine Imine->Product + H2, Catalyst Dimethyl N,N-Dimethylcyclohexylamine Product->Dimethyl + Methylating Agent

Caption: Reaction pathway for reductive amination showing potential side products.

Eschweiler_Clarke_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Cyclohexylamine Cyclohexylamine Iminium Iminium Ion Cyclohexylamine->Iminium + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Iminium Product N-Methylcyclohexylamine Iminium->Product + Formic Acid (Hydride Source) Formyl N-Formylcyclohexylamine Iminium->Formyl Incomplete Reduction

Caption: Eschweiler-Clarke reaction pathway and a potential side product.

References

Troubleshooting

Optimizing reaction conditions for N-Methylcyclohexylamine synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Methylcyclohexylamine, targeting researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Methylcyclohexylamine, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing N-Methylcyclohexylamine?

A1: The most common methods for preparing N-Methylcyclohexylamine are the reductive amination of cyclohexanone with methylamine and the methylation of cyclohexylamine.[1] The reductive amination method involves a hydrogenation reaction between cyclohexanone and methylamine in the presence of a catalyst, which is often favored for its mild reaction conditions and high product purity.[1] The methylation of cyclohexylamine, for instance with formaldehyde, is another viable route, particularly suitable for large-scale production due to readily available raw materials.[1]

Q2: What are the typical physical and chemical properties of N-Methylcyclohexylamine?

A2: N-Methylcyclohexylamine is typically a colorless to pale yellow transparent liquid with a characteristic amine odor.[1][2] It has a boiling point of approximately 149-155°C and a density of about 0.85 g/mL.[1][2] It is slightly soluble in water but readily soluble in organic solvents like ethanol and ether.[1][2] As a secondary amine, it exhibits basic properties and can react with acids to form salts.[1]

Q3: What are the main applications of N-Methylcyclohexylamine?

A3: N-Methylcyclohexylamine is a versatile intermediate in organic synthesis.[1][3] It is widely used in the production of pharmaceuticals, pesticides, and dyes.[1] In the rubber industry, it can be a component of vulcanization accelerators.[1] Its basic nature also allows it to be used as an acid acceptor or in the preparation of corrosion inhibitors.[1]

Troubleshooting Guide

Problem 1: Low Yield of N-Methylcyclohexylamine

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration at the optimal temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4]

    • Poor Catalyst Activity: The catalyst may be deactivated. Ensure proper handling and storage of the catalyst. For hydrogenation reactions, catalysts like Pd/C may require pre-activation.

    • Suboptimal Reagent Stoichiometry: An incorrect ratio of cyclohexanone to methylamine can limit the yield. It is common to use an excess of the amine.[5] For instance, some procedures use a large excess of methylamine (18-22 fold) to drive the reaction forward, although this may still result in moderate yields.[5]

  • Side Reactions:

    • Reduction of Cyclohexanone: A significant side reaction is the reduction of the cyclohexanone starting material to cyclohexanol.[5] To minimize this, ensure the reductive amination conditions favor imine formation before reduction. This can be achieved by allowing the ketone and amine to react before introducing the reducing agent.[4]

    • Over-alkylation: While less common when starting with a primary amine to make a secondary amine, further methylation to a tertiary amine can occur. Optimizing the stoichiometry of the methylating agent is crucial.

  • Product Loss During Workup:

    • Inefficient Extraction: N-Methylcyclohexylamine may have some solubility in the aqueous phase. Perform multiple extractions with a suitable organic solvent to ensure complete recovery. Adjusting the pH of the aqueous layer to be more basic can improve extraction efficiency.

    • Improper Purification: Product can be lost during distillation or chromatography if not performed carefully. Ensure proper technique and monitoring of fractions.

Problem 2: Presence of Impurities in the Final Product

Common Impurities & Removal Strategies:

  • Unreacted Cyclohexanone:

    • Identification: Can be detected by GC-MS or NMR.

    • Removal: Careful fractional distillation is usually effective, as cyclohexanone has a different boiling point than N-Methylcyclohexylamine. A chemical workup involving washing with an acidic solution can also help by converting the amine product to a water-soluble salt, leaving the unreacted ketone in the organic layer.

  • Cyclohexanol:

    • Identification: This is a common byproduct from the reduction of cyclohexanone and can be identified by GC-MS.

    • Removal: Separation can be achieved by fractional distillation.

  • Dicyclohexylamine:

    • Identification: This can form as a byproduct in some synthesis routes. GC-MS is the preferred method for identification.

    • Removal: Purification by fractional distillation or column chromatography is generally effective.

Data Presentation

Table 1: Comparison of Catalysts for Reductive Amination of Cyclohexanone

CatalystTemperature (°C)Pressure (bar)Reaction TimeConversion (%)Selectivity towards desired amine (%)Yield (%)Reference
Chromium-activated Cobalt100-14050-150---Moderate[5]
Rh/SiO₂1002 (NH₃), 4 (H₂)300 min83.499.1 (Cyclohexylamine)-[6]
2 wt.% NiRh/SiO₂1002 (NH₃), 4 (H₂)300 min99.896.6 (Cyclohexylamine)96.4[6]
1% Pt/Al₂O₃14060-97.381.4 (for N,N-dimethylcyclohexylamine)-[5]
0.5% Pd/Al₂O₃14545-10098.7 (for N,N-dimethylcyclohexylamine)-[5]

Note: The data for Rh/SiO₂ and NiRh/SiO₂ are for the synthesis of cyclohexylamine from cyclohexanone and ammonia, but provide a useful comparison of catalyst performance in a closely related reductive amination.

Experimental Protocols

Key Experiment: Reductive Amination of Cyclohexanone with Methylamine using a Heterogeneous Catalyst

Materials:

  • Cyclohexanone

  • Methylamine (as a solution in a suitable solvent like ethanol or as a gas)

  • Hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel)

  • Solvent (e.g., Methanol, Ethanol)

  • Hydrogen gas source

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Setup: In a high-pressure reactor, combine cyclohexanone, the solvent, and the hydrogenation catalyst.

  • Addition of Methylamine: Introduce the methylamine solution or gas into the reactor.

  • Reaction Conditions: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-150 bar) and heat to the target temperature (e.g., 100-140°C).[5]

  • Reaction Monitoring: Maintain the reaction under stirring for the specified time. The progress of the reaction can be monitored by taking samples (if the reactor setup allows) and analyzing them by GC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.

  • Solvent Removal: Remove the solvent from the filtrate by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure N-Methylcyclohexylamine.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: Cyclohexanone, Solvent, Catalyst B Add Methylamine A->B C Pressurize with H₂ & Heat B->C D Reaction Monitoring (GC) C->D E Cool & Vent Reactor D->E F Filter to Remove Catalyst E->F G Solvent Removal (Rotary Evaporation) F->G H Fractional Distillation G->H I Pure N-Methylcyclohexylamine H->I

Experimental Workflow for N-Methylcyclohexylamine Synthesis

troubleshooting_workflow Start Low Yield or Impure Product CheckReaction Review Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckReaction CheckCatalyst Verify Catalyst Activity Start->CheckCatalyst CheckWorkup Analyze Work-up & Purification Start->CheckWorkup IncompleteReaction Incomplete Reaction? CheckReaction->IncompleteReaction SideReactions Side Reactions Prevalent? CheckReaction->SideReactions CheckCatalyst->IncompleteReaction LossDuringWorkup Product Loss During Workup? CheckWorkup->LossDuringWorkup IncompleteReaction->SideReactions No OptimizeConditions Optimize Temp/Time/ Reagent Ratios IncompleteReaction->OptimizeConditions Yes ChangeCatalyst Use Fresh/Alternative Catalyst IncompleteReaction->ChangeCatalyst Yes SideReactions->LossDuringWorkup No ModifyConditions Adjust Conditions to Minimize Side Products (e.g., pre-form imine) SideReactions->ModifyConditions Yes ModifyWorkup Refine Extraction/Purification Technique LossDuringWorkup->ModifyWorkup Yes Solution Improved Yield & Purity OptimizeConditions->Solution ChangeCatalyst->Solution ModifyWorkup->Solution ModifyConditions->Solution

Troubleshooting Logic for N-Methylcyclohexylamine Synthesis

References

Optimization

Stability and degradation pathways of N-Methylcyclohexylamine

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation pathways of N-Methylcyclohexylamine. Frequently Asked Questio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation pathways of N-Methylcyclohexylamine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-Methylcyclohexylamine?

A1: To ensure its stability, N-Methylcyclohexylamine should be stored in a cool, dry, and well-ventilated area.[1][2] Keep containers tightly sealed and protected from sunlight and heat sources.[3] It is a flammable liquid, so it should be kept away from heat, sparks, open flames, and other ignition sources.[1][2] For long-term storage, an inert atmosphere is recommended, and the substance should be kept in a dark place.[4]

Q2: My N-Methylcyclohexylamine solution has developed a yellow or brown tint over time. What is the cause?

A2: The development of a pale yellow to brown color is typically a sign of gradual oxidation.[5][6] Long-term exposure to air can cause the compound to oxidize, leading to a change in color.[5] To prevent this, ensure the container is tightly sealed and consider flushing with an inert gas like nitrogen or argon before sealing for long-term storage.

Q3: Is N-Methylcyclohexylamine stable in aqueous solutions?

A3: N-Methylcyclohexylamine is slightly soluble in water.[1][7] As a secondary amine, it is basic and will react with acids to form salts in an exothermic reaction.[8][9] Its stability can be pH-dependent. Under acidic conditions (e.g., pH 3), in the presence of nitrite ions, it can readily form N-nitroso-N-methyl-N-cyclohexylamine (NMCA).[10] While specific data on hydrolysis across a wide pH range is limited, significant degradation is not typically reported under neutral aqueous conditions at room temperature. However, for analytical purposes, freshly prepared solutions are recommended.

Q4: What are the primary degradation pathways for N-Methylcyclohexylamine?

A4: The main degradation pathways are:

  • Oxidative Degradation: Occurs upon exposure to air, often accelerated by light or heat, leading to discoloration.[5]

  • Thermal Decomposition: At elevated temperatures (above 250°C), it can decompose to form products like cyclohexene, methane, and ammonia.[11] Under fire conditions, it can produce toxic nitrogen oxides (NOx) and carbon oxides.[1]

  • Nitrosation: In the presence of a nitrosating agent like nitrite, it can form the potentially carcinogenic impurity N-nitroso-N-methyl-N-cyclohexylamine (NMCA). This reaction is significantly accelerated in acidic environments.[10]

Troubleshooting Guide

Issue 1: Appearance of Unknown Peaks in Chromatographic Analysis

Question: During HPLC or GC analysis of my experiment involving N-Methylcyclohexylamine, I'm observing unexpected peaks. How can I identify their source?

Answer: Unexpected peaks may arise from degradation products or impurities. Follow these steps to troubleshoot:

  • Review Storage and Handling: Confirm that the compound was stored correctly (protected from light, heat, and air) and that solvents were pure.[3][5] Gradual oxidation is a common cause of impurity formation.[5]

  • Check for Nitrite Contamination: If your reaction or formulation involves any source of nitrite (e.g., as an impurity in excipients), the primary suspected degradation product is N-nitroso-N-methyl-N-cyclohexylamine (NMCA).[10][12] This is particularly relevant under acidic conditions.

  • Perform Forced Degradation Studies: To intentionally generate and identify potential degradation products, conduct a forced degradation study (see Experimental Protocols below).[13][14] By comparing the chromatograms from stressed samples (acid, base, oxidative, thermal, photolytic) with your experimental sample, you can identify the degradation products.

  • Utilize Mass Spectrometry (MS): Couple your chromatography system to a mass spectrometer (LC-MS or GC-MS). The mass-to-charge ratio and fragmentation patterns of the unknown peaks can be used to elucidate their structures.[15][16]

Issue 2: Inconsistent Results in Assays or Experiments

Question: I am experiencing poor reproducibility in my experiments using N-Methylcyclohexylamine. What could be the cause?

Answer: Inconsistent results can often be traced back to the stability and handling of the reagent.

  • Reagent Age and Quality: If the reagent is old or has been stored improperly, it may have partially degraded.[5] The presence of impurities can interfere with reactions. Consider using a fresh bottle of the reagent or purifying the existing stock.

  • Solution Stability: N-Methylcyclohexylamine solutions may not be stable over long periods, especially if not protected from air and light. Prepare solutions fresh for each experiment whenever possible.

  • Reaction with Incompatible Materials: N-Methylcyclohexylamine is incompatible with strong oxidizing agents, strong acids, isocyanates, peroxides, and acid halides.[5][8] Ensure that no incompatible materials are present in your experimental setup.

  • Volatility: With a boiling point of approximately 149-154°C, it is moderately volatile.[7][17] Ensure accurate measurements by volume are performed at a consistent temperature and that containers are sealed to prevent loss due to evaporation.

Degradation Pathways Overview

N-Methylcyclohexylamine is a stable compound under recommended storage conditions but can degrade through several pathways when exposed to stress factors such as heat, light, oxygen, and reactive chemicals.[1][18] The most critical pathways for researchers to be aware of are thermal decomposition at high temperatures, gradual oxidation from air exposure, and the formation of a nitrosamine impurity in the presence of nitrites.

Degradation Pathways of N-Methylcyclohexylamine NMCHA N-Methylcyclohexylamine Oxidation Oxidized Products (e.g., N-oxides, color change) NMCHA->Oxidation  Air (O₂) / Light   Thermal Thermal Decomposition Products (Cyclohexene, Methane, Ammonia, NOx) NMCHA->Thermal  High Heat (>250°C)   Nitrosamine N-nitroso-N-methyl-N-cyclohexylamine (NMCA Impurity) NMCHA->Nitrosamine  Nitrite (NO₂⁻) / Acidic pH  

Caption: Key degradation pathways for N-Methylcyclohexylamine.

Data Summary Tables

Table 1: Physical and Chemical Properties of N-Methylcyclohexylamine

PropertyValueReference(s)
Molecular FormulaC₇H₁₅N[19]
Molecular Weight113.20 g/mol [11][17]
AppearanceClear, colorless to pale yellow liquid[5][6]
Boiling Point149 - 154 °C[7][17]
Melting Point-7 to -9 °C[7]
Density~0.868 g/mL at 25 °C[1][7]
Flash Point~29 °C[18]
Water Solubility54 g/L at 20 °C (Slightly soluble)[1][18]

Table 2: Summary of Stability and Degradation Conditions

Stress ConditionObservations and Potential ProductsSeverityReference(s)
Thermal (Heat) Stable at room temperature. Decomposes above 250°C to cyclohexene, methane, ammonia. Under fire, forms NOx.High Temp[1][11]
Oxidation (Air) Gradual oxidation may occur with prolonged air exposure, causing color to darken to yellow/brown.Chronic[5]
Photolytic (Light) Should be protected from sunlight. Light can accelerate oxidation.Moderate[3]
Acidic (Low pH) Stable, forms salts. In the presence of nitrite, rapidly forms N-nitroso-N-methyl-N-cyclohexylamine (NMCA), optimal at pH 3.Condition-dependent[8][10]
Basic (High pH) Generally stable.Low[8]
Incompatibilities Strong oxidants, strong acids, isocyanates, peroxides, acid halides.High[5][8]

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for investigating the degradation of N-Methylcyclohexylamine under various stress conditions, as recommended by ICH guidelines.[14][20]

Objective: To identify potential degradation products and determine the intrinsic stability of N-Methylcyclohexylamine.

Methodology:

  • Sample Preparation: Prepare a stock solution of N-Methylcyclohexylamine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[13]

    • Thermal Degradation: Store the stock solution in a sealed vial in an oven at 80°C for 48 hours. A solid sample can also be stressed.

    • Photodegradation: Expose the stock solution in a quartz cuvette or vial to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber). Wrap a control sample in aluminum foil to protect it from light.[13]

  • Time Points: Withdraw aliquots from each stress condition at predetermined intervals (e.g., 0, 4, 8, 12, 24 hours).

  • Sample Processing: Before analysis, neutralize the acidic and basic samples to prevent damage to analytical columns.

  • Analysis: Analyze all samples (stressed and controls) using a stability-indicating method, typically HPLC with UV and/or MS detection (HPLC-UV/MS) or GC-MS.[13][15] This allows for the separation and identification of the parent compound and any degradation products formed.

Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in MeOH) B1 Acid Hydrolysis (0.1 M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1 M NaOH, 60°C) A->B2 B3 Oxidation (3% H₂O₂, RT) A->B3 B4 Thermal (80°C) A->B4 B5 Photolytic (UV Light) A->B5 C Sample at Time Points (0, 4, 8, 12, 24h) B1->C B2->C B3->C B4->C B5->C D Neutralize Acid/Base Samples C->D E Analyze via HPLC-UV/MS or GC-MS D->E F Identify & Quantify Degradation Products E->F

Caption: Workflow for a forced degradation study of N-Methylcyclohexylamine.

Protocol 2: Detection of N-nitroso-N-methyl-N-cyclohexylamine (NMCA) Impurity

Objective: To detect and quantify the potential NMCA impurity in a sample, particularly if contamination with nitrites is suspected. This method is based on published analytical procedures.[12]

Methodology:

  • Sample Preparation: Dissolve the sample (e.g., Bromhexine HCl active pharmaceutical ingredient, which contains the N-Methylcyclohexylamine moiety) in a suitable solvent to a known concentration.

  • Instrumentation: Use a Gas Chromatography system coupled with a Tandem Mass Spectrometer (GC-MS/MS).

  • Chromatographic Conditions:

    • Column: DB-1MS or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 2.5 mL/min).

    • Temperature Program: An appropriate temperature gradient to separate NMCA from the sample matrix.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) or Electron Impact (EI).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. Specific precursor-to-product ion transitions for NMCA must be used for quantification.

  • Quantification: Create a calibration curve using a certified reference standard of NMCA. The concentration of NMCA in the sample can be determined by comparing its peak area to the calibration curve. The method should be validated for linearity, accuracy, and precision.[12]

References

Troubleshooting

Safe handling and storage procedures for N-Methylcyclohexylamine

This guide provides essential safety information, handling procedures, and storage requirements for N-Methylcyclohexylamine, tailored for research and drug development professionals. Frequently Asked Questions (FAQs) Q1:...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and storage requirements for N-Methylcyclohexylamine, tailored for research and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with N-Methylcyclohexylamine?

A1: N-Methylcyclohexylamine is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2][3] It is harmful if swallowed or in contact with the skin.[1][2][3] Inhalation may cause respiratory tract irritation, and vapors can lead to dizziness or suffocation.[4][5] It is also corrosive to metals.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: When handling N-Methylcyclohexylamine, it is crucial to use appropriate personal protective equipment to prevent exposure. This includes:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[4][6]

  • Skin Protection: Chemical-resistant gloves (tested according to EN 374) and protective clothing are necessary to prevent skin contact.[1][4]

  • Respiratory Protection: If ventilation is inadequate, use a respirator that complies with OSHA regulations (29 CFR 1910.134) or European Standard EN 149.[1][4]

Q3: What are the proper first-aid measures in case of exposure?

A3: Immediate action is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing and shoes immediately.[6] Flush the skin with plenty of soap and water for at least 15 minutes.[4][7] Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

Q4: How should I handle a spill of N-Methylcyclohexylamine?

A4: In the event of a spill, follow these procedures:

  • Evacuate personnel from the area and ensure adequate ventilation.[6]

  • Remove all sources of ignition, such as sparks or open flames.[1][4]

  • Wear appropriate PPE, including respiratory protection.[6]

  • Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[4]

  • Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[2][4]

  • Clean the spill area thoroughly.

Q5: What are the correct storage procedures for N-Methylcyclohexylamine?

A5: Proper storage is essential for safety and to maintain the chemical's stability.

  • Store in a cool, dry, and well-ventilated area.[4][8]

  • Keep containers tightly closed when not in use.[1][4]

  • Store away from heat, sparks, open flames, and other sources of ignition.[1][4]

  • The storage area should be designated as a flammables and corrosives area.[4]

  • Protect from direct sunlight.[1]

  • It is recommended to store the material under a nitrogen atmosphere.[9]

Q6: What substances are incompatible with N-Methylcyclohexylamine?

A6: Avoid contact with the following substances to prevent hazardous reactions:

  • Strong oxidizing agents[7][10]

  • Acids[10]

  • Acid anhydrides[10]

  • Acid chlorides[10]

  • Isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, and acid halides.[2][5]

  • Contact with strong reducing agents, such as hydrides, may generate flammable hydrogen gas.[2][5]

Data Presentation

Physical and Chemical Properties

PropertyValue
Appearance Colorless to light yellow liquid[3][7]
Boiling Point 150-160 °C[7]
Density 0.868 g/mL at 25 °C[6]
Vapor Pressure 5 hPa at 20 °C[6]
Water Solubility 54 g/L at 20 °C[6]

Flammability and Exposure Data

ParameterValue
Flash Point Flammable liquid and vapor[1][2]
Explosion Limits Vapors may form explosive mixtures with air[1][5]

Experimental Protocols

General Handling Protocol

  • Before use, ensure you have read and understood the Safety Data Sheet (SDS).

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]

  • Ground and bond containers when transferring material to prevent static discharge.[4]

  • Use non-sparking tools and explosion-proof equipment.[1][4]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke in the work area.[1][11]

  • Wash hands thoroughly after handling.[1]

  • Keep the container tightly closed when not in use.[1][4]

Mandatory Visualization

Spill_Response_Workflow cluster_0 Spill Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Dispose Place in Closed Container for Disposal Collect->Dispose Clean Clean Spill Area Dispose->Clean Report Report Incident Clean->Report

Caption: Workflow for handling a chemical spill of N-Methylcyclohexylamine.

References

Optimization

Troubleshooting unexpected peaks in HPLC analysis of N-Methylcyclohexylamine

Welcome to the technical support center for the HPLC analysis of N-Methylcyclohexylamine. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve common issues, such as...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of N-Methylcyclohexylamine. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve common issues, such as the appearance of unexpected peaks in your chromatograms.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected peaks, often called "ghost peaks," in my blank gradient runs, even without an injection. What are the likely causes?

A: Unexpected peaks in blank runs typically point to contamination within the HPLC system or the mobile phase itself. Here are the most common sources to investigate:

  • Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that concentrate on the column during equilibration and elute as peaks during a gradient run. Contamination can also arise from mobile phase additives or the water used.

  • System Contamination: Residual compounds from previous analyses can get trapped in the system, particularly in the injector, pump seals, or connecting tubing, and leach out over time. The autosampler is a frequent source of carry-over contamination.

  • Degassing Issues: Dissolved gases in the mobile phase can form bubbles in the system, especially the detector cell, causing baseline disturbances that may appear as peaks.

Q2: Extra peaks have appeared in my sample chromatogram that are not present in the blank. What should I investigate?

A: When unexpected peaks are specific to your sample injections, the issue likely lies with the sample itself or its preparation.

  • Sample Degradation: N-Methylcyclohexylamine may degrade over time or under certain conditions. It is reactive with acids, strong oxidizing agents, and even carbon dioxide from the air, which can form degradation products that appear as new peaks. Under certain conditions, nitrosamines like N-nitroso-N-methylcyclohexylamine could potentially form.

  • Sample Preparation Contamination: Contaminants can be introduced during the sample preparation process. Potential sources include dirty glassware, contaminated pipette tips, or impurities in the sample solvent. The septa of HPLC vials can also be a source of contamination.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger or weaker than the initial mobile phase, it can cause peak distortion, splitting, or the appearance of extraneous peaks. Whenever possible, dissolve your sample in the starting mobile phase.

Q3: My N-Methylcyclohexylamine peak is broad, tailing, or splitting into two. Why is this happening and how can I fix it?

A: Poor peak shape for a basic compound like N-Methylcyclohexylamine is a common issue in reversed-phase HPLC and often relates to interactions with the stationary phase or column hardware problems.

  • Secondary Silanol Interactions: N-Methylcyclohexylamine is a basic compound. If you are using a silica-based C18 column, the amine group can interact with acidic residual silanol groups on the silica surface. This secondary interaction leads to peak tailing. To mitigate this, consider using a mobile phase with a pH at least 2 units away from the pKa of N-Methylcyclohexylamine or adding a competing base like triethylamine to the mobile phase.

  • Column Issues: A void at the head of the column, a partially blocked inlet frit, or column degradation can cause peaks to split or broaden. This can happen from pressure shocks or operating at a pH that degrades the stationary phase.

  • Sample Overload: Injecting too much sample can saturate the column, leading to broad, asymmetrical peaks. Try reducing the injection volume or sample concentration.

Troubleshooting Workflow

A systematic approach is the key to efficiently identifying the source of unexpected peaks. The following workflow provides a logical sequence of steps to isolate the problem.

Troubleshooting_Workflow start Unexpected Peak Observed q1 Is the peak in a blank injection (no sample)? start->q1 system_issue Source is System or Mobile Phase q1->system_issue Yes sample_issue Source is Sample-Related q1->sample_issue No step1_sys Prepare fresh mobile phase using high-purity solvents and new glassware. system_issue->step1_sys q2_sys Does the peak persist? step1_sys->q2_sys step2_sys Systematically flush HPLC system. Start with injector and sample loop. q2_sys->step2_sys Yes col_contam Column is contaminated. Clean or replace column. q2_sys->col_contam No (Mobile Phase was the issue) q3_sys Does the peak persist? step2_sys->q3_sys step3_sys Bypass the column with a union. Run a blank gradient. q3_sys->step3_sys Yes q3_sys->col_contam No (Injector was the issue) q4_sys Does the peak persist? step3_sys->q4_sys q4_sys->col_contam No sys_contam System is contaminated. (e.g., pump seals, tubing) Requires deeper maintenance. q4_sys->sys_contam Yes step1_sam Prepare a fresh sample in mobile phase. sample_issue->step1_sam q2_sam Does the peak persist? step1_sam->q2_sam step2_sam Investigate sample preparation. Check solvents, vials, and glassware for contamination. q2_sam->step2_sam Yes degradation Peak is likely a degradation product. Perform forced degradation study to confirm. q2_sam->degradation No (Sample stability issue) q3_sam Does the peak persist? step2_sam->q3_sam q3_sam->degradation Yes prep_contam Contamination from sample prep. Isolate and replace contaminated materials. q3_sam->prep_contam No

Caption: Systematic workflow for identifying the source of unexpected HPLC peaks.

Experimental Protocols

Protocol 1: Column Washing and Regeneration (for Reversed-Phase C18 Columns)

This protocol is designed to remove contaminants from a C18 column that may be causing ghost peaks, high backpressure, or poor peak shape.

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.

  • Reverse Flow Direction: Connect the column to the pump in the reverse flow direction. Back-flushing is often more effective at removing contaminants lodged at the inlet frit.

  • Buffer and Salt Removal:

    • Solvent: 90:10 Water/Acetonitrile (or Methanol)

    • Flow Rate: 1 mL/min (for a standard 4.6 mm ID column)

    • Duration: Flush with at least 10 column volumes. This step is crucial for removing polar buffer salts that can precipitate in high organic solvent concentrations.

  • Non-Polar Contaminant Removal:

    • Solvent: 100% Acetonitrile or Methanol

    • Flow Rate: 1 mL/min

    • Duration: Flush with at least 10 column volumes to remove strongly retained hydrophobic compounds.

  • Stronger Solvent Flush (Optional, for severe contamination):

    • Solvent: 75:25 Acetonitrile/Isopropanol, followed by 100% Isopropanol.

    • Flow Rate: Reduce flow rate to 0.5 mL/min.

    • Duration: Flush with 10 column volumes of each solvent.

  • Re-equilibration:

    • Return the column to the normal flow direction.

    • Flush with 100% Acetonitrile or Methanol for 5 column volumes.

    • Gradually re-introduce the initial mobile phase and equilibrate the column until a stable baseline is achieved.

Protocol 2: Forced Degradation Study for N-Methylcyclohexylamine

This protocol helps to intentionally degrade the N-Methylcyclohexylamine sample under controlled stress conditions. The resulting chromatograms can help identify which of the unexpected peaks are potential degradation products. The goal is to achieve 5-20% degradation of the parent compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of N-Methylcyclohexylamine in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution with no stressor) should be run in parallel.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24 hours). Neutralize the acid and base samples before injection if necessary.

  • Analysis: Analyze the stressed samples and the control sample using your validated HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance and growth of new peaks correlated with the decrease in the main N-Methylcyclohexylamine peak can confirm their identity as degradation products.

Data Presentation

Table 1: Illustrative Data from a Forced Degradation Study

The following table shows example data from a forced degradation study on N-Methylcyclohexylamine. This data is for illustrative purposes to demonstrate how results can be presented.

Stress ConditionIncubation Time (hours)N-Methylcyclohexylamine (% Remaining)Degradation Product 1 (% Peak Area)Degradation Product 2 (% Peak Area)Total Degradation (%)
Control (No Stress) 2499.80.10.10.2
0.1 M HCl @ 60°C 2485.212.50.314.8
0.1 M NaOH @ 60°C 2492.15.80.27.9
3% H₂O₂ @ RT 2479.51.218.120.5

This table allows for a clear comparison of the stability of N-Methylcyclohexylamine under different chemical environments, helping to identify the most likely degradation pathways.

Degradation_Pathways NMCA N-Methylcyclohexylamine Oxidation Oxidative Stress (e.g., H₂O₂, Air) NMCA->Oxidation AcidBase Hydrolysis (Acid/Base) NMCA->AcidBase Prod_Ox Oxidation Products (e.g., N-Oxide) Oxidation->Prod_Ox Forms Degradant A Prod_Hydro Hydrolysis/Salt Products AcidBase->Prod_Hydro Forms Degradant B

Caption: Potential degradation pathways for N-Methylcyclohexylamine under stress conditions.

Troubleshooting

How to prevent oxidation of N-Methylcyclohexylamine during storage

Topic: Storage and Prevention of Oxidation This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage of N-Methylcyclohexylamine to prevent its oxidat...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Storage and Prevention of Oxidation

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage of N-Methylcyclohexylamine to prevent its oxidative degradation. Adherence to these protocols is crucial for maintaining sample integrity and ensuring the reliability of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My clear N-Methylcyclohexylamine has turned yellow or brown. What is the cause?

A1: A color change from colorless to yellow or brown is a common indicator of oxidation.[1] N-Methylcyclohexylamine is sensitive to air, and prolonged exposure to oxygen can lead to the formation of colored degradation products.[1][2]

Q2: What are the ideal storage conditions to maintain the purity of N-Methylcyclohexylamine?

A2: To ensure stability, N-Methylcyclohexylamine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4][5] It is critical to protect it from sources of ignition, heat, and direct sunlight.[3][4] The material should be stored away from incompatible substances, particularly strong oxidizing agents and acids.[2][3]

Q3: How can I actively prevent the oxidation of my N-Methylcyclohexylamine sample during long-term storage?

A3: The most effective method is to store the amine under an inert atmosphere. This involves replacing the air in the headspace of the container with an inert gas like nitrogen or argon. This directly prevents contact with oxygen. For certain applications, the addition of a compatible antioxidant or free radical scavenger could also inhibit oxidation.[6]

Q4: Besides color change, how can I detect degradation in my sample?

A4: The most reliable way to assess the purity of your sample is through analytical techniques. The presence of unexpected peaks in a chromatogram from High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is a strong indicator of degradation products.[7][8][9]

Q5: What analytical methods are best for identifying and quantifying oxidation products?

A5: A stability-indicating HPLC method with UV detection is the primary technique for separating and quantifying the parent compound and its degradation products.[7][10] For the structural identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), are indispensable.[7]

Troubleshooting Guide

Issue 1: Sample Discoloration

  • Problem: N-Methylcyclohexylamine, which should be a clear, colorless to pale yellow liquid, has developed a significant yellow or brown tint.[1][2]

  • Primary Cause: Exposure to atmospheric oxygen has initiated oxidation.[1]

  • Troubleshooting Steps:

    • Assess Purity: Do not assume the sample is usable. Perform a purity analysis using a validated analytical method, such as HPLC (see Protocol 1).

    • Evaluate Impact: Determine if the level of impurity is acceptable for your planned experiment. For sensitive applications, it is recommended to use a new, unopened sample.

    • Implement Preventative Storage: For the remaining sample and all future stock, immediately implement storage under an inert atmosphere (see Protocol 2).

Issue 2: Unexpected Chromatographic Peaks

  • Problem: HPLC or GC analysis shows additional peaks that are not present in the reference standard.

  • Primary Cause: These peaks likely represent oxidation byproducts, such as the corresponding N-hydroxylamine or nitrone.[11]

  • Troubleshooting Steps:

    • Identify Degradants: Use a technique like LC-MS/MS to determine the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peaks to elucidate their structures (see Protocol 3).

    • Confirm Pathway (Optional): Perform forced degradation studies (e.g., exposing a small sample to an oxidizing agent like H₂O₂) and analyze the resulting mixture. A match in retention times and mass spectra can confirm the identity of the degradation products seen in your stored sample.[7]

    • Review Handling Procedures: Scrutinize all handling and storage procedures to identify and eliminate potential points of air exposure. Ensure containers are sealed properly and inert atmosphere techniques are correctly applied.

Data Presentation

Table 1: Recommended Storage Conditions for N-Methylcyclohexylamine

ParameterRecommendationRationale
Temperature Cool (as per product label)Slows the rate of potential degradation reactions.[2][4]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary driver of oxidation.[2]
Light Store in an opaque or amber container; protect from sunlight.Prevents potential photolytic degradation pathways.[4]
Container Tightly sealed, appropriate material (e.g., glass)Prevents moisture and air ingress; avoids reaction with container material.[3][5]
Location Well-ventilated, away from incompatible materials.Ensures safety and prevents accidental contact with oxidizing agents.[2][3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

  • Objective: To separate and quantify N-Methylcyclohexylamine from its potential degradation products.

  • Methodology:

    • Chromatographic System: HPLC with a UV/Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in Water.

      • Solvent B: Acetonitrile.

    • Gradient Elution: Start with a high concentration of Solvent A (e.g., 95%) and gradually increase Solvent B over 15-20 minutes. This will elute the more polar degradation products first, followed by the parent amine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Monitor at a wavelength where both the parent compound and expected byproducts have reasonable absorbance (e.g., 210 nm). A DAD allows for the acquisition of full UV spectra to aid in peak identification.

    • Sample Preparation: Dilute a small aliquot of the N-Methylcyclohexylamine sample in the initial mobile phase composition to a known concentration (e.g., 0.1 mg/mL).

    • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Procedure for Storage Under an Inert Atmosphere

  • Objective: To displace oxygen from the container headspace to prevent oxidation.

  • Materials: Source of dry, high-purity nitrogen or argon gas with a regulator, long needle or cannula, and a septum-cap or a Schlenk flask.

  • Methodology:

    • Prepare Gas Line: Set up the inert gas cylinder with a regulator to deliver a gentle, positive pressure.

    • Purge Headspace: Carefully pierce the septum of the storage bottle cap with an inlet needle connected to the inert gas line and a second, shorter outlet needle to vent.

    • Gentle Flow: Allow a slow, gentle stream of inert gas to flow into the headspace for 2-5 minutes. This will displace the heavier air.

    • Seal: Remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of inert gas inside the container.

    • Secure: Ensure the cap is tightly sealed. For extra protection, wrap the cap and neck of the bottle with Parafilm®.

    • Repeat: This process should be repeated each time the container is opened.

Protocol 3: Characterization of Degradation Products by LC-MS/MS

  • Objective: To identify the chemical structure of unknown peaks observed during HPLC analysis.

  • Methodology:

    • Sample Analysis: Analyze the degraded sample using an LC-MS/MS system, employing the chromatographic conditions developed in Protocol 1.

    • Acquire Mass Spectra: For each new chromatographic peak, acquire the full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion.

    • Hypothesize Structures: Based on the parent mass, hypothesize potential oxidation products. For example, the addition of one oxygen atom (+16 Da) could indicate the formation of an N-hydroxylamine or N-oxide.

    • Perform Fragmentation (MS/MS): Select the parent ion of the unknown peak and subject it to collision-induced dissociation (CID) to obtain a tandem mass spectrum (MS/MS).

    • Interpret Spectra: The resulting fragmentation pattern provides structural information that can be used to confirm the identity of the degradation product by comparing it to known fragmentation pathways of similar compounds.

Visualizations

Troubleshooting_Workflow A Observe Sample Discoloration (Yellow/Brown) B Assess Purity via HPLC (Protocol 1) A->B C Purity Acceptable? B->C F Identify Degradants via LC-MS/MS (Protocol 3) B->F Impurity Peaks Observed D Use Sample for Non-Critical Applications C->D Yes E Discard or Purify; Use New Sample C->E No G Implement Proper Storage: Inert Atmosphere (Protocol 2) D->G E->G

Caption: Logical workflow for troubleshooting degraded N-Methylcyclohexylamine.

Oxidation_Pathway cluster_main A N-Methylcyclohexylamine (Secondary Amine) B N-Hydroxy-N-methylcyclohexylamine (Hydroxylamine Intermediate) A->B [Oxidation / Air] C Corresponding Nitrone B->C [Further Oxidation]

Caption: Conceptual pathway for the oxidation of a secondary amine like N-Methylcyclohexylamine.

References

Optimization

Technical Support Center: Managing Exothermic Reactions Involving N-Methylcyclohexylamine

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential guidance on safely managing exothermic reactions involving N-Methylcyclohexylamine...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential guidance on safely managing exothermic reactions involving N-Methylcyclohexylamine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with N-Methylcyclohexylamine?

A1: N-Methylcyclohexylamine is a flammable and corrosive liquid.[1][2][3] It can cause severe skin burns and eye damage.[1][2] Vapors may form explosive mixtures with air and are heavier than air, meaning they can accumulate in low-lying areas.[2] It is crucial to handle this chemical in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE).[2][3]

Q2: What types of reactions involving N-Methylcyclohexylamine are exothermic?

A2: N-Methylcyclohexylamine, as a secondary amine, undergoes exothermic reactions with a variety of reagents.[4] These include:

  • Neutralization reactions with acids (e.g., hydrochloric acid, sulfuric acid).[4]

  • Acylation reactions with acyl halides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride) to form amides.[2][4]

  • Reactions with isocyanates, halogenated organics, peroxides, phenols, epoxides, and acid halides.

Q3: What is a thermal runaway reaction and how can it occur with N-Methylcyclohexylamine?

A3: A thermal runaway is a situation where an exothermic reaction goes out of control. The rate of heat generation surpasses the rate of heat removal, leading to a rapid increase in temperature and pressure.[5][6] For N-Methylcyclohexylamine, this could be triggered by:

  • Adding an acid or acylating agent too quickly.

  • Inadequate cooling of the reaction vessel.

  • An unexpectedly high concentration of reactants.

  • Failure of mixing, leading to localized "hot spots".

  • Contamination with incompatible materials.[7]

Q4: What immediate steps should be taken in case of a small spill of N-Methylcyclohexylamine?

A4: For a small spill, immediately eliminate all ignition sources.[1] Absorb the spill with an inert, non-combustible material like sand or vermiculite.[1] Use non-sparking tools to collect the absorbed material into a suitable container for disposal.[3] Ensure the area is well-ventilated. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, during cleanup.[3]

Troubleshooting Guides

Scenario 1: Unexpectedly Rapid Temperature Increase During Acid Addition

Question: I am adding hydrochloric acid to N-Methylcyclohexylamine and the temperature is rising much faster than anticipated. What should I do and what could be the cause?

Answer:

Immediate Actions:

  • Stop the addition of the acid immediately.

  • Increase the efficiency of your cooling system. If using an ice bath, ensure the flask is well-immersed and add more ice or a cooling agent like salt.

  • Increase the stirring rate to improve heat dissipation and prevent localized heating.

  • If the temperature continues to rise uncontrollably, be prepared to execute an emergency shutdown, which may include quenching the reaction if a safe procedure has been established.

Potential Causes and Solutions:

Potential Cause Solution
Acid addition is too rapid. Add the acid dropwise using a dropping funnel to control the rate of addition and monitor the temperature closely.
Inadequate cooling. Use a larger cooling bath or a more efficient cooling medium (e.g., dry ice/acetone bath for very low temperatures, though be cautious of freezing the reaction mixture). Ensure good thermal contact between the flask and the cooling medium.
Concentration of reactants is too high. Dilute one or both of the reactants with a suitable, inert solvent to increase the total thermal mass of the system.
Poor mixing. Ensure the stirring is vigorous enough to create a vortex and homogenize the reaction mixture, promoting even heat distribution.
Scenario 2: Reaction Temperature Drops and then Spikes During Acylation

Question: While adding acetic anhydride to a solution of N-Methylcyclohexylamine, the temperature initially decreased slightly before rising rapidly. Why did this happen and is it dangerous?

Answer:

This phenomenon can be indicative of an induction period, which can be a hazardous situation. The initial drop in temperature may be due to the endothermic process of dissolving the reactants before the exothermic reaction begins. The subsequent rapid rise in temperature indicates the onset of the reaction, and the delay could lead to an accumulation of unreacted reagents, which then react quickly, potentially leading to a runaway reaction.

Troubleshooting Steps:

Observation Potential Cause Recommended Action
Initial temperature decreaseEndothermic heat of mixing/dissolution.This is normal for some systems, but be prepared for the subsequent exotherm.
Delayed exothermReaction requires an activation energy that was not initially met, or there's an induction period.Ensure the initial temperature of the reaction mixture is appropriate for a controlled start. Consider adding a small amount of the acylating agent first and waiting for the exotherm to begin before proceeding with the rest of the addition at a controlled rate.
Rapid temperature spikeAccumulation of unreacted reagents.Stop the addition immediately. Apply maximum cooling. If the reaction is still difficult to control, consider a "quench" procedure if one has been planned. For future experiments, reduce the addition rate and ensure the reaction initiates before adding a large amount of the reagent.

Quantitative Data

Reaction Type Reactants Approximate Heat of Reaction (ΔH) Notes
Neutralization Strong Acid + Strong Base-55 to -60 kJ/mol of H₂O formedThe reaction of N-Methylcyclohexylamine (a moderately strong base) with a strong acid is expected to be in this range.[8][9][10]
Acylation Secondary Amine + Acyl ChlorideHighly ExothermicThe heat of reaction can vary significantly based on the specific amine and acylating agent, as well as the reaction conditions. It is crucial to perform a small-scale trial to assess the exotherm.

Calculating Adiabatic Temperature Rise (ΔT_ad):

A critical parameter for assessing the risk of a runaway reaction is the adiabatic temperature rise, which is the theoretical temperature increase if all the heat from the reaction is absorbed by the reaction mass without any heat loss to the surroundings.[11]

The formula for calculating the adiabatic temperature rise is:

ΔT_ad = (-ΔH * n) / (m * C_p)

Where:

  • ΔT_ad = Adiabatic temperature rise (°C or K)

  • -ΔH = Heat of reaction (in J/mol, note the negative sign for exothermic reactions)

  • n = Number of moles of the limiting reactant

  • m = Total mass of the reaction mixture (in kg)

  • C_p = Specific heat capacity of the reaction mixture (in J/(kg·K))

For many organic mixtures, the specific heat capacity can be approximated as 1.7 - 2.1 kJ/(kg·K).

Experimental Protocols

Protocol 1: Safe Neutralization of N-Methylcyclohexylamine with Hydrochloric Acid

Objective: To safely neutralize N-Methylcyclohexylamine with hydrochloric acid while controlling the exothermic reaction.

Materials:

  • N-Methylcyclohexylamine

  • Concentrated Hydrochloric Acid (or a standardized solution)

  • An inert solvent (e.g., isopropanol, if dilution is desired)

  • Round-bottom flask equipped with a magnetic stirrer

  • Dropping funnel

  • Thermometer or thermocouple

  • Ice-water bath

Procedure:

  • Place the N-Methylcyclohexylamine (and solvent, if used) into the round-bottom flask with a magnetic stir bar.

  • Immerse the flask in an ice-water bath and begin stirring.

  • Allow the contents of the flask to cool to 0-5 °C.

  • Slowly add the hydrochloric acid dropwise from the dropping funnel.

  • Continuously monitor the internal temperature of the reaction. Maintain the temperature below a predetermined limit (e.g., 20 °C) by adjusting the addition rate.

  • After the addition is complete, continue stirring in the ice bath for a further 30 minutes to ensure the reaction has gone to completion and the temperature is stable.

  • Allow the reaction mixture to slowly warm to room temperature before proceeding with workup.

Visualizations

Logical Workflow for Managing Exothermic Reactions

ExothermicReactionWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_control Control and Monitoring A 1. Conduct Risk Assessment B 2. Gather All Necessary PPE and Safety Equipment A->B C 3. Prepare Cooling System (e.g., Ice Bath) B->C D 4. Set up Reaction Apparatus in Fume Hood C->D E 5. Charge Reactor with N-Methylcyclohexylamine and Solvent D->E F 6. Cool Reactor to Set Initial Temperature E->F G 7. Begin Slow, Controlled Addition of Reagent F->G H 8. Continuously Monitor Temperature G->H I Temperature Stable? H->I J Continue Addition I->J Yes K Pause Addition & Increase Cooling I->K No L Addition Complete? J->L K->I L->G No M Hold at Temperature L->M Yes N Proceed to Workup M->N

Caption: A logical workflow for the safe execution of exothermic reactions.

Decision Tree for Troubleshooting a Temperature Excursion

TroubleshootingDecisionTree A Temperature Exceeds Safe Limit B Is Reagent Addition Ongoing? A->B C Stop Addition Immediately B->C Yes D Is Cooling System at Maximum Capacity? B->D No C->D E Increase Cooling D->E No F Is Stirring Adequate? D->F Yes E->F G Increase Stirring Rate F->G No H Temperature Still Rising? F->H Yes G->H I Initiate Emergency Quench/Shutdown H->I Yes J Monitor Temperature Until Stable H->J No K Review and Revise Protocol I->K J->K

Caption: A decision tree for troubleshooting unexpected temperature increases.

References

Troubleshooting

N-Methylcyclohexylamine waste disposal and environmental impact

This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal of N-Methylcyclohexylamine (NMCA) waste and its environmental impact. Frequently Asked Ques...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal of N-Methylcyclohexylamine (NMCA) waste and its environmental impact.

Frequently Asked Questions (FAQs)

Q1: What is N-Methylcyclohexylamine (NMCA)?

A1: N-Methylcyclohexylamine (CAS No. 100-60-7) is a secondary aliphatic amine.[1][2] It is a colorless to pale yellow liquid with a distinct amine-like odor.[3][4] It is flammable, corrosive, and slightly soluble in water.[1][5] NMCA is used as a solvent and as an intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, corrosion inhibitors, and rubber vulcanization accelerators.[1][3][4][5][6]

Q2: What are the primary hazards associated with NMCA?

A2: NMCA is a hazardous substance with the following primary risks:

  • Flammability: It is a flammable liquid and vapor, with a flash point of 29°C (84.2°F).[7][8] Vapors can form explosive mixtures with air.[8][9]

  • Corrosivity: It causes severe skin burns and serious eye damage.[1][5]

  • Toxicity: It is harmful if swallowed, toxic in contact with skin, and may be toxic if inhaled.[1][9] Exposure can lead to irritation of the respiratory tract, dizziness, or suffocation.[7][10]

Q3: How should I properly store NMCA waste?

A3: Store NMCA waste in a designated, sealed, and properly labeled container made of a compatible material.[11] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials like strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][8][12] Containers should be kept tightly closed and stored in a flammables and/or corrosives area.[7][12]

Q4: What is the general procedure for disposing of NMCA waste?

A4: NMCA must be disposed of as hazardous waste.[11] Do not empty it into drains or release it into the environment.[12][13] All waste disposal must be handled by a licensed disposal company in accordance with local, state, and national regulations.[8][12] Leave the chemical in its original or a suitable, clearly labeled container and do not mix it with other waste.[11][12]

Q5: What are the main environmental concerns with NMCA?

A5: The primary environmental concern is its toxicity to aquatic life.[3][12] It is considered harmful to aquatic organisms with long-lasting effects.[12] Spills can contaminate soil and water.[13] While it is expected to be biodegradable, large or frequent spills can have a harmful effect on the environment.[14][15]

Troubleshooting Guide

Issue: A small spill of N-Methylcyclohexylamine has occurred in the lab.

Solution:

  • Safety First: Immediately evacuate non-essential personnel from the area.[12] Ensure the area is well-ventilated.[7] Remove all sources of ignition (open flames, sparks).[1][7]

  • Personal Protective Equipment (PPE): Before addressing the spill, ensure you are wearing appropriate PPE, including chemical safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), a lab coat, and respiratory protection if ventilation is inadequate.[7][11]

  • Containment: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[7][11][12] Do not use combustible materials like paper towels.[11]

  • Cleanup: Use non-sparking tools to collect the absorbed material.[1][7] Place the contaminated material into a designated, sealable container for hazardous waste.[7][12]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[11]

  • Disposal: Label the container as "Hazardous Waste" including the chemical name and dispose of it through a licensed waste disposal service.[11]

Issue: The NMCA waste container is leaking or damaged.

Solution:

  • Assess the Situation: Wearing full PPE, carefully inspect the container to determine the extent of the damage.

  • Overpacking: If possible, place the entire leaking container into a larger, compatible, and secure "overpack" drum. This will contain any further leakage.

  • Transfer: If an overpack drum is not available, carefully transfer the waste into a new, appropriate container that is properly labeled. This should be done in a well-ventilated area, preferably a fume hood, using non-sparking tools.[7]

  • Labeling: Ensure the new container is clearly labeled as "Hazardous Waste" and includes "N-Methylcyclohexylamine".[11]

  • Decontaminate and Dispose: Decontaminate the exterior of the new container and the damaged container. The damaged container and any contaminated cleanup materials must also be disposed of as hazardous waste.[12]

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Data Presentation

Table 1: Physical and Chemical Properties of N-Methylcyclohexylamine

PropertyValueSource(s)
CAS Number 100-60-7[7]
Molecular Formula C₇H₁₅N[7]
Molecular Weight 113.20 g/mol [7]
Appearance Colorless to pale yellow liquid[3]
Odor Amine-like[3]
Boiling Point 149 °C (300.2 °F) at 760 mmHg[7][8]
Melting Point -8 to 9 °C (17.6 °F)[7][9]
Flash Point 29 °C (84.2 °F)[7][8]
Density 0.868 g/mL at 25 °C[9][12]
Water Solubility Slightly soluble; 54 g/L at 20 °C[1][12]
Vapor Pressure 5 hPa at 20 °C[8][12]

Table 2: Toxicological Data for N-Methylcyclohexylamine

EndpointSpeciesValueSource(s)
LD50 Oral Rat400 mg/kg[7][15]
LD50 Dermal Rat400 - 1000 mg/kg[15]
LC50 Inhalation Rat> 22.8 mg/L (8 h)[15]
Skin Corrosion/Irritation -Causes severe skin burns[1][15]
Eye Damage/Irritation -Causes serious eye damage[1][15]

Table 3: Ecotoxicity Data for N-Methylcyclohexylamine

EndpointSpeciesValueDurationSource(s)
LC50 (Fish) Leuciscus idus (Golden orfe)> 32 - 46 mg/L-[12]
EC50 (Invertebrate) Daphnia magna (Water flea)50 mg/L48 h[12]
ErC50 (Algae) Desmodesmus subspicatus (Green algae)15.4 mg/L72 h[12]
NOEC (Algae) Desmodesmus subspicatus (Green algae)2.5 mg/L72 h[12]

Experimental Protocols

Protocol 1: Safe Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Always handle NMCA in a well-ventilated area.[7] A fume hood is strongly recommended.[11] Use explosion-proof equipment and ensure eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[7][11]

    • Body Protection: Wear a lab coat or chemical-resistant apron.[11]

    • Respiratory Protection: If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[7]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in work areas.[9]

Protocol 2: Waste Disposal

  • Waste Identification: N-Methylcyclohexylamine is classified as a hazardous waste due to its flammability and corrosivity.[7][11]

  • Containerization: Collect all NMCA waste (including contaminated materials from spills) in a designated, compatible, and leak-proof container.[11] Do not mix with other waste streams.[12]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "N-Methylcyclohexylamine," and any other information required by your institution.[11]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area that is cool, dry, well-ventilated, and away from incompatible materials.[7]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.[12] Comply with all local, state, and federal regulations (e.g., EPA regulations under 40 CFR Parts 260-279).[7][16]

Protocol 3: Environmental Impact Assessment (Analytical Methods)

This is a generalized protocol. Specific methods must be validated for your matrix and equipment.

  • Sample Collection:

    • Water: Collect water samples in clean glass vials with Teflon-lined caps.

    • Soil/Sediment: Collect soil samples using clean stainless steel or glass equipment and store in wide-mouth glass jars.

  • Sample Preparation:

    • Water (Volatiles): Use a Purge and Trap (P&T) method to extract and concentrate volatile components like NMCA.[17]

    • Soil/Sediment (Semi-volatiles): Use Soxhlet extraction with an appropriate organic solvent to extract NMCA from the solid matrix.[17]

    • Cleanup: The extracted sample may require cleanup steps (e.g., solid-phase extraction) to remove interfering non-target chemicals.[17]

  • Analysis:

    • Instrumentation: The primary method for sensitive and selective analysis is Gas Chromatography-Mass Spectrometry (GC-MS).[17][18]

    • Procedure: Introduce the prepared sample extract into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer identifies and quantifies NMCA based on its unique mass spectrum and retention time.

  • Data Interpretation: Compare results to established environmental quality standards or risk-based screening levels to assess the extent of contamination and potential impact.

Visualizations

WasteDisposalWorkflow cluster_lab In the Laboratory cluster_storage Waste Accumulation Area cluster_disposal Final Disposal start Experiment Generates NMCA Waste collect Collect Waste in a Designated, Compatible Container start->collect Step 1 label_waste Label Container: 'Hazardous Waste' 'N-Methylcyclohexylamine' collect->label_waste Step 2 seal Securely Seal Container label_waste->seal Step 3 store Store in Cool, Dry, Well-Ventilated Area (Flammables/Corrosives) seal->store Step 4 log Log Waste for Pickup store->log transport Transport by Licensed Hazardous Waste Hauler log->transport Step 5 dispose Dispose at Permitted TSDF Facility (Treatment, Storage, Disposal) transport->dispose Step 6 end_process Process Complete dispose->end_process

Caption: Workflow for the safe disposal of N-Methylcyclohexylamine waste.

EnvironmentalImpactPathway cluster_env Environmental Compartments cluster_eco Ecological Impact spill NMCA Release (e.g., Spill, Improper Disposal) soil Soil Contamination spill->soil Infiltration water Surface & Groundwater Contamination spill->water Runoff / Leaching soil->water Leaching aquatic_life Aquatic Organisms (Fish, Invertebrates, Algae) water->aquatic_life Direct Exposure toxicity Acute & Chronic Toxicity (Harmful with long lasting effects) aquatic_life->toxicity

Caption: Potential environmental impact pathway of an N-Methylcyclohexylamine release.

References

Optimization

Improving yield and purity of N-Methylcyclohexylamine production

Technical Support Center: N-Methylcyclohexylamine Production This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methylcyclohexylamine Production

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Methylcyclohexylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-Methylcyclohexylamine?

A1: The two primary methods for synthesizing N-Methylcyclohexylamine are:

  • Reductive Amination of Cyclohexanone: This is a widely used method involving the reaction of cyclohexanone with methylamine in the presence of a reducing agent and a catalyst.[1][2] This method is known for its mild reaction conditions and potential for high product purity.[3]

  • Methylation of Cyclohexylamine: This method involves the methylation of cyclohexylamine using a methylating agent like formaldehyde.[1][3] It is often chosen for large-scale production due to readily available raw materials.[3]

Q2: What are the typical physical and chemical properties of N-Methylcyclohexylamine?

A2: N-Methylcyclohexylamine is a colorless to pale yellow transparent liquid with a characteristic amine odor.[1][3] Key properties are summarized in the table below.

PropertyValue
CAS Number 100-60-7
Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
Boiling Point Approximately 149-155 °C[1][3]
Density Approximately 0.868 g/mL at 25 °C[1]
Solubility Slightly soluble in water, but readily soluble in organic solvents like ethanol and ether.[3]
Appearance Colorless to yellowish transparent oily liquid[1]

Q3: What are the main applications of N-Methylcyclohexylamine?

A3: N-Methylcyclohexylamine is a versatile intermediate in the chemical industry. Its primary applications include:

  • Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients.[4][5]

  • Rubber Chemicals: It is used in the production of vulcanization accelerators, which improve the durability and performance of rubber products.[3][4]

  • Pesticide Production: It is an intermediate in the synthesis of certain herbicides and insecticides.[3][4]

  • Corrosion Inhibitors: Its amine nature allows it to form protective films on metal surfaces, preventing corrosion.[6][7]

  • Dye Intermediate: It is used in the synthesis of various dyes.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of N-Methylcyclohexylamine.

Problem 1: Low Product Yield

Low yield can be attributed to several factors, from incomplete reactions to product loss during workup.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Catalyst Ensure the catalyst is fresh and has not been deactivated. For reductive amination, common catalysts include Pd/C, platinum on carbon, or nickel-based catalysts.[2] Consider optimizing the catalyst loading.
Suboptimal Reaction Temperature For reductive amination, reaction temperatures can range from 100-160 °C.[8][9] Lower temperatures may lead to incomplete conversion, while excessively high temperatures can promote side reactions.
Incorrect Reagent Stoichiometry An excess of methylamine is often used to drive the reaction towards the desired product.[10] Ensure the molar ratio of reactants is appropriate for the chosen method.
Insufficient Reaction Time Monitor the reaction progress using techniques like GC or TLC to ensure it has gone to completion. Reaction times can vary from a few hours to over 24 hours depending on the specific protocol.[8][11]
Product Loss During Extraction N-Methylcyclohexylamine has some solubility in water.[3] Ensure efficient extraction by using an appropriate organic solvent and performing multiple extractions. The addition of a water-soluble salt can help to "salt out" the product from the aqueous layer.[8]
Problem 2: Low Product Purity (Presence of Impurities)

Impurities can arise from side reactions or incomplete removal of starting materials.

Possible Impurities and Purification Strategies:

ImpurityIdentification MethodRecommended Purification Method
Unreacted Cyclohexanone GC-MS, IR (strong C=O stretch ~1710 cm⁻¹)Fractional distillation under reduced pressure. Cyclohexanone has a lower boiling point than N-Methylcyclohexylamine.
Cyclohexanol GC-MS, IR (broad O-H stretch ~3300 cm⁻¹)This by-product can form from the reduction of cyclohexanone.[9] Careful fractional distillation is usually effective.
Dicyclohexylmethylamine (Tertiary Amine) GC-MS, NMRThis can form if the secondary amine reacts further. Optimize stoichiometry by using a larger excess of methylamine. Purification can be achieved by column chromatography or careful fractional distillation.
Residual Water Karl Fischer titration, IR (broad O-H stretch)Dry the organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before distillation.[11] Heating the crude product to 105-110 °C before vacuum distillation can remove residual water.[8]

Experimental Protocols

Protocol 1: Reductive Amination of Cyclohexanone using Pd/C Catalyst

This protocol provides a general procedure for the synthesis of N-Methylcyclohexylamine via reductive amination.

Materials:

  • Cyclohexanone

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)

  • Hydrogen gas (H₂)

  • Solvent (e.g., ethanol, methanol, or neat)

  • Anhydrous sodium sulfate

  • Diethyl ether or dichloromethane for extraction

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Set up a high-pressure reactor (autoclave) equipped with a stirrer.

  • Charge the reactor with cyclohexanone, the solvent (if used), and the Pd/C catalyst.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Introduce methylamine into the reactor.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30-50 bar).[11]

  • Heat the reactor to the target temperature (e.g., 100-140 °C) with vigorous stirring.[9]

  • Maintain the reaction conditions for the specified time, monitoring hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and add water.

  • Acidify the aqueous layer with HCl to a pH of ~2 to protonate the amine and separate it from unreacted ketone.

  • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove non-basic impurities.

  • Basify the aqueous layer with NaOH to a pH of >12 to deprotonate the amine.

  • Extract the N-Methylcyclohexylamine into an organic solvent (e.g., dichloromethane) multiple times.[11]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Purification by Vacuum Distillation

Procedure:

  • Assemble a distillation apparatus suitable for vacuum distillation.

  • Place the crude N-Methylcyclohexylamine in the distillation flask.

  • Slowly apply vacuum to the system.

  • Gently heat the distillation flask.

  • Collect the fraction that distills at the appropriate temperature and pressure for N-Methylcyclohexylamine (boiling point is ~149 °C at atmospheric pressure).

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Extraction cluster_purification Purification Stage Reactants Cyclohexanone + Methylamine Reaction Reductive Amination (High Pressure H₂) Reactants->Reaction Catalyst Pd/C Catalyst Catalyst->Reaction Filtration Catalyst Filtration Reaction->Filtration Extraction Aqueous Workup & Extraction Filtration->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure N-Methyl- cyclohexylamine Distillation->Product

Caption: General experimental workflow for N-Methylcyclohexylamine synthesis.

troubleshooting_yield Start Low Yield Observed Check_Conversion Check Reaction Conversion (GC/TLC) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Low Complete Reaction is Complete Check_Conversion->Complete High Optimize_Conditions Optimize Reaction: - Time - Temperature - Catalyst Activity Incomplete->Optimize_Conditions Yield_Improved Yield Improved Optimize_Conditions->Yield_Improved Check_Workup Review Workup & Extraction Procedure Complete->Check_Workup Workup_Loss Potential Product Loss During Extraction Check_Workup->Workup_Loss Inefficient Optimize_Workup Optimize Extraction: - Adjust pH - Use Salting Out - Multiple Extractions Workup_Loss->Optimize_Workup Optimize_Workup->Yield_Improved

Caption: Troubleshooting logic for low product yield.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-Methylcyclohexylamine and Cyclohexylamine for Specialized Synthesis

For Immediate Publication Biberach an der Riss, Germany – December 23, 2025 – For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of chemi...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Biberach an der Riss, Germany – December 23, 2025 – For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of chemical synthesis. This guide provides an objective comparison of N-Methylcyclohexylamine and Cyclohexylamine, two structurally similar yet functionally distinct cyclic amines. The comparison is supported by physicochemical data, reactivity principles, and representative experimental data to inform reagent choice in synthetic applications.

I. Overview of Physicochemical Properties

N-Methylcyclohexylamine and Cyclohexylamine share a common cyclohexyl backbone, differing only by the presence of a methyl group on the nitrogen atom in N-Methylcyclohexylamine. This substitution introduces notable differences in their physical and chemical properties, which are summarized below.

PropertyCyclohexylamineN-Methylcyclohexylamine
CAS Number 108-91-8[1][2]100-60-7[3][4]
Molecular Formula C₆H₁₃N[1][2]C₇H₁₅N[5]
Molecular Weight 99.17 g/mol [2][6]113.20 g/mol [7]
Boiling Point 134 °C[1][2]149 °C
Melting Point -17.7 °C[6]-9 to -7 °C
Density 0.867 g/mL @ 25°C[1][2]0.868 g/mL @ 25°C
pKa (of conjugate acid) 10.66[8][9]~11.03 (Predicted)[10]

II. Comparative Reactivity and Applications

The primary structural difference—a methyl group on the nitrogen atom—fundamentally alters the electronic and steric environment of the amine, leading to distinct reactivity profiles.

Basicity and Nucleophilicity: N-Methylcyclohexylamine, a secondary amine, is generally more basic and a stronger nucleophile than cyclohexylamine, a primary amine.[6] The electron-donating inductive effect of the additional methyl group in N-Methylcyclohexylamine increases the electron density on the nitrogen atom, enhancing its ability to donate its lone pair of electrons.[6]

Steric Hindrance: The methyl group in N-Methylcyclohexylamine also introduces greater steric bulk around the nitrogen atom. This can hinder its approach to an electrophilic center, potentially slowing reaction rates compared to the less hindered cyclohexylamine, especially with bulky substrates.

Applications:

  • Cyclohexylamine is a versatile precursor in the synthesis of a wide array of compounds. It serves as a key intermediate for sulfenamide-based vulcanization accelerators, corrosion inhibitors, and is a building block for pharmaceuticals such as mucolytics and analgesics.[11][12][13]

  • N-Methylcyclohexylamine is utilized in more specialized applications where its specific reactivity is advantageous. It is an intermediate in the synthesis of certain pharmaceuticals, including agents for cancer research and antituberculosis drugs, as well as dyes, pesticides, and surfactants.[5][10][14][15][16][17][18]

III. Experimental Data: N-Alkylation Performance

Exemplary Reaction: N-Benzylation of Amines

The reaction involves the nucleophilic substitution of a benzyl halide (e.g., benzyl bromide) by the amine, typically in the presence of a base to neutralize the resulting hydrohalic acid.

G cluster_main N-Benzylation Experimental Workflow cluster_reaction A Amine (Cyclohexylamine or N-Methylcyclohexylamine) Mix Combine & Stir (Room Temp to 60°C) A->Mix B Benzyl Bromide B->Mix C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) C->Mix D Reaction Monitoring (TLC / GC-MS) Mix->D E Work-up (Quench, Extract, Dry) D->E F Purification (Column Chromatography) E->F G Final Product (N-Benzylcyclohexylamine or N-Benzyl-N-methylcyclohexylamine) F->G

Caption: Generalized workflow for the N-benzylation of cyclic amines.

Comparative Yield Data:

The following table summarizes typical yields for the mono-alkylation of cyclohexylamine and a closely related secondary amine under analogous N-alkylation conditions, providing a proxy for the expected performance of N-Methylcyclohexylamine.

ReagentReaction TypeTypical YieldKey Observations
Cyclohexylamine N-Alkylation (mono-alkylation)60-80%[2]Prone to over-alkylation, yielding the tertiary amine as a significant byproduct if reaction conditions are not carefully controlled.[2]
N-Methylcyclohexylamine N-Alkylation50-80% (estimated)[9]As a secondary amine, it can only form a tertiary amine, avoiding the complexities of mixed alkylation products seen with primary amines. Steric hindrance may influence the rate.

Experimental Protocol: N-Alkylation of 2-methylcyclohexylamine (as a proxy)

This protocol is adapted from literature for the N-alkylation of a similar secondary cyclic amine and serves as a representative procedure.[2]

  • Preparation: To a solution of 2-methylcyclohexylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq).

  • Addition of Electrophile: Add the alkyl halide (e.g., 1-Bromopentane, 1.1-1.5 eq) to the mixture.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60°C for 8-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like dichloromethane.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.

IV. Logical Framework for Reagent Selection

The decision to use Cyclohexylamine versus N-Methylcyclohexylamine is dictated by the specific synthetic goal, considering the trade-offs between reactivity, steric effects, and potential for side reactions.

G cluster_c Cyclohexylamine (Primary Amine) cluster_n N-Methylcyclohexylamine (Secondary Amine) Reagent Reagent Choice C_Props Less Steric Hindrance Lower Basicity Reagent->C_Props N_Props Increased Steric Hindrance Higher Basicity/Nucleophilicity Reagent->N_Props C_Outcome Favored for: - Reactions with bulky electrophiles - When lower basicity is required C_Props->C_Outcome C_Consider Consideration: Potential for di-alkylation C_Outcome->C_Consider Goal Desired Synthetic Outcome C_Outcome->Goal Leads to N_Outcome Favored for: - Reactions requiring higher nucleophilicity - Synthesis of tertiary amines N_Props->N_Outcome N_Consider Consideration: Slower reaction with bulky electrophiles N_Outcome->N_Consider N_Outcome->Goal Leads to

Caption: Decision framework for selecting between the two amine reagents.

V. Conclusion

References

Validation

N-Methylcyclohexylamine: A Comparative Guide to its Efficacy as a Base Catalyst

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, the choice of a base catalyst is pivotal to the success of a chemical transformation. N-Methylcyclohexylamine, a seco...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of a base catalyst is pivotal to the success of a chemical transformation. N-Methylcyclohexylamine, a secondary aliphatic amine, presents itself as a viable and effective base catalyst for a variety of reactions. This guide provides a comprehensive comparison of N-Methylcyclohexylamine with other commonly used amine bases, supported by experimental data and detailed protocols to inform your selection process.

Performance Comparison of Amine Base Catalysts

The efficacy of a base catalyst is often dictated by its intrinsic basicity, steric hindrance, and the specific reaction conditions. Here, we compare the properties of N-Methylcyclohexylamine with two widely used amine bases: Triethylamine (TEA), a tertiary amine, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic amidine.

CatalystStructurepKa of Conjugate Acid (in Acetonitrile)Key Characteristics
N-Methylcyclohexylamine
alt text
~10.6 (estimated in water)Secondary amine, moderately basic, sterically accessible.
Triethylamine (TEA)
alt text
18.82Tertiary amine, commonly used, moderately hindered.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
alt text
24.3Amidine, exceptionally strong non-nucleophilic base, sterically hindered.

While direct comparative studies featuring N-Methylcyclohexylamine in key organic reactions are not extensively documented, its character as a secondary amine suggests its utility in reactions where proton abstraction is a key step. Its basicity, comparable to other secondary amines, and steric profile make it a suitable candidate for various base-catalyzed transformations.

Efficacy in Key Organic Reactions

We will now explore the catalytic performance of these amines in two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Michael addition.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, to form a new carbon-carbon double bond. This reaction is typically catalyzed by a weak base.[1]

While specific data for N-Methylcyclohexylamine in this reaction is sparse in readily available literature, secondary amines like piperidine are well-established catalysts. Given its structural and electronic similarities to other cyclic secondary amines, N-Methylcyclohexylamine is expected to effectively catalyze this transformation.

Comparative Data for Knoevenagel Condensation

CatalystAldehydeActive Methylene CompoundReaction ConditionsYield (%)Reaction TimeReference
Triethylamine Aromatic AldehydesEthyl Cyanoacetate/Barbituric AcidAqueous ethanol, reflux69-94Not Specified[2]
DBU Aromatic AldehydesMalononitrileWater, Room Temp985 min[3]

Note: Data for N-Methylcyclohexylamine is not available in the cited literature for a direct comparison.

Michael Addition

The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4] This reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.

Similar to the Knoevenagel condensation, while direct quantitative data for N-Methylcyclohexylamine is limited, secondary amines are known to catalyze the aza-Michael addition (where the nucleophile is an amine).

Comparative Data for Michael Addition

CatalystMichael AcceptorNucleophileReaction ConditionsYield (%)Reaction TimeReference
Triethylamine Diethyl MaleateThiophenolTHF, Room TempHigh (not specified)Not Specified[5]
DBU α,β-unsaturated isoxazolesGlycine iminesTHF, Room Temp, with LiBrup to 973 h[6]

Note: Data for N-Methylcyclohexylamine is not available in the cited literature for a direct comparison.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic methods. Below are general procedures for the Knoevenagel condensation and Michael addition, which can be adapted for use with N-Methylcyclohexylamine and other amine bases.

General Experimental Protocol for Knoevenagel Condensation

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Active methylene compound (1.0-1.2 eq)

  • Base catalyst (e.g., N-Methylcyclohexylamine, Triethylamine, Piperidine) (0.1-0.2 eq)

  • Solvent (e.g., Ethanol, Toluene, or solvent-free)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone, the active methylene compound, and the solvent.

  • Add the base catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[7]

General Experimental Protocol for Aza-Michael Addition

Materials:

  • α,β-Unsaturated carbonyl compound (1.0 eq)

  • Amine (e.g., N-Methylcyclohexylamine) (1.0-1.2 eq)

  • Solvent (e.g., Acetonitrile, THF, or solvent-free)

  • Catalyst (optional, as the amine can be self-catalytic)

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated carbonyl compound in the chosen solvent.

  • Add the amine to the solution. If a catalyst is used, add it at this stage.

  • Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-amino carbonyl compound.[5]

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is key to optimizing reaction conditions and predicting outcomes.

Knoevenagel Condensation Mechanism

The base catalyst deprotonates the active methylene compound to form a nucleophilic enolate. The enolate then attacks the carbonyl carbon of the aldehyde or ketone, forming an alkoxide intermediate. This intermediate is protonated to give a β-hydroxy compound, which then undergoes dehydration to yield the α,β-unsaturated product.

Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration ActiveMethylene Active Methylene Compound Enolate Enolate ActiveMethylene->Enolate B Base Base (B) BH BH+ Base_2 Base (B) Enolate_2 Enolate BH_2 BH+ Carbonyl Carbonyl Compound Alkoxide Alkoxide Intermediate Alkoxide_2 Alkoxide Intermediate Enolate_2->Alkoxide + Carbonyl BetaHydroxy β-Hydroxy Compound Alkoxide_2->BetaHydroxy + BH+ BetaHydroxy_2 β-Hydroxy Compound Product α,β-Unsaturated Product BetaHydroxy_2->Product - H₂O Water H₂O

Caption: Base-catalyzed Knoevenagel condensation mechanism.

Aza-Michael Addition Mechanism

In the aza-Michael addition, the amine acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the β-carbon of the α,β-unsaturated carbonyl compound, leading to the formation of a zwitterionic enolate intermediate. This intermediate then undergoes proton transfer to yield the final β-amino carbonyl product.

Aza_Michael_Addition cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer Amine Amine (R₂NH) Zwitterion Zwitterionic Enolate Amine->Zwitterion + Unsaturated Carbonyl UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Zwitterion_2 Zwitterionic Enolate Product β-Amino Carbonyl Product Zwitterion_2->Product Intramolecular Proton Transfer

Caption: Mechanism of the aza-Michael addition.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting and analyzing a base-catalyzed reaction.

Experimental_Workflow Start Start Reagents Combine Reactants & Solvent Start->Reagents Catalyst Add Base Catalyst Reagents->Catalyst Reaction Stir at Desired Temperature Catalyst->Reaction Monitor Monitor by TLC/GC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup (Quench, Extract) Monitor->Workup Complete Purification Purify Product (Chromatography/ Recrystallization) Workup->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General workflow for a base-catalyzed reaction.

Conclusion

N-Methylcyclohexylamine, as a secondary amine, is a competent base catalyst for various organic transformations. While direct, quantitative comparisons with highly optimized catalysts like DBU are limited in the current literature, its fundamental properties suggest it is a valuable tool in a chemist's arsenal, particularly when moderate basicity and good steric accessibility are desired. The provided protocols and mechanistic insights offer a solid foundation for researchers to explore the utility of N-Methylcyclohexylamine in their synthetic endeavors. Further experimental investigation is warranted to fully delineate its catalytic efficacy in comparison to other established base catalysts across a broader range of reactions.

References

Comparative

A Comparative Guide to the Spectroscopic Analysis of N-Methylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the spectroscopic properties of N-Methylcyclohexylamine against its common synthetic precursors, cyclohexa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of N-Methylcyclohexylamine against its common synthetic precursors, cyclohexanone and methylamine, as well as the related primary amine, cyclohexylamine. Detailed experimental protocols and supporting data are presented to facilitate the unambiguous identification of N-Methylcyclohexylamine and to distinguish it from potential impurities.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of N-Methylcyclohexylamine and related compounds.

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
N-Methylcyclohexylamine 3350-3310 (weak, sharp), 2925, 2850, 1450, 1250–1020N-H stretch (secondary amine), C-H stretch (alkane), C-H bend, C-N stretch
Cyclohexanone1715-1710 (strong, sharp), 2940, 2860, 1450C=O stretch (ketone), C-H stretch (alkane), C-H bend[1][2]
Methylamine3600-3200 (broad), 3450 & 3350 (two bands), 1650-1580, 1220-1020N-H stretch (hydrogen-bonded), N-H stretch (primary amine), N-H bend, C-N stretch[3]
Cyclohexylamine3378, 3291, 2960-2850, 1615, 1449N-H stretch (primary amine), C-H stretch (alkane), N-H bend, C-H bend[4]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
N-Methylcyclohexylamine ~2.42s3HN-CH₃
~2.3-2.5m1HCH-N
~1.0-1.9m10HCyclohexyl CH₂
Variablebr s1HN-H
Cyclohexanone~2.35t4Hα-CH₂
~1.8-2.1m6Hβ, γ-CH₂
Methylamine~2.4s3HCH₃
Variablebr s2HNH₂
Cyclohexylamine~2.62m1HCH-N
~1.0-1.8m10HCyclohexyl CH₂
~1.18br s2HNH₂[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shift (δ) ppmAssignment
N-Methylcyclohexylamine ~58CH-N
~34N-CH₃
~33C2/C6
~26C3/C5
~25C4
Cyclohexanone~212C=O
~42C2/C6
~27C3/C5
~25C4
Methylamine~28CH₃
Cyclohexylamine~50.2C1
~33.7C2/C6
~25.4C3/C5
~24.6C4[4]
Mass Spectrometry (MS)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pattern
N-Methylcyclohexylamine 11398, 84, 70, 56Loss of methyl, alpha-cleavage
Cyclohexanone9883, 69, 55 (base peak), 42Loss of H, subsequent losses of CH₂, retro-Diels-Alder[6]
Methylamine3130 (base peak), 29, 28Loss of H, subsequent loss of H₂, alpha-cleavage[7]
Cyclohexylamine9982, 56 (base peak), 43Loss of NH₂, alpha-cleavage with rearrangement[4]

Experimental Protocols

Infrared (IR) Spectroscopy
  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition:

    • Acquire a background spectrum of the clean salt plates.

    • Place the sample plates in the spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify characteristic peaks for N-H, C-H, and C-N bonds and compare with the reference table. The absence of a strong C=O stretch around 1715 cm⁻¹ is a key indicator that cyclohexanone is not present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 300 MHz or higher NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Data Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the peaks and determine the chemical shifts relative to TMS.

  • ¹³C NMR Data Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Determine the chemical shifts of the carbon signals.

  • Analysis: Compare the chemical shifts, multiplicities, and integrations to the reference tables. The presence of a singlet around 2.42 ppm integrating to 3 protons is characteristic of the N-methyl group in N-Methylcyclohexylamine.

Mass Spectrometry (MS)
  • Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • The GC will separate the components of the sample, which will then enter the mass spectrometer.

    • Acquire mass spectra over a mass range of m/z 30-300.

  • Analysis: Identify the molecular ion peak and the characteristic fragment ions. Compare the fragmentation pattern to the reference table to confirm the structure.

Workflow for Spectroscopic Identification

The following diagram illustrates the logical workflow for the confirmation of N-Methylcyclohexylamine's identity using the described spectroscopic techniques.

G cluster_0 cluster_1 cluster_2 A Sample Received B IR Spectroscopy A->B C Check for C=O stretch (~1715 cm⁻¹) B->C D Potential Cyclohexanone Impurity C->D Present E Proceed to NMR C->E Absent F NMR Spectroscopy (¹H and ¹³C) E->F G Analyze Key Signals: ¹H: ~2.42 ppm (s, 3H) ¹³C: ~58, ~34 ppm F->G H Inconsistent with N-Methylcyclohexylamine G->H No I Consistent, Proceed to MS G->I Yes J Mass Spectrometry I->J K Check for M⁺ at m/z 113 and key fragments J->K L Identity Not Confirmed K->L No M Identity Confirmed: N-Methylcyclohexylamine K->M Yes

Caption: Workflow for the spectroscopic identification of N-Methylcyclohexylamine.

References

Validation

Validating the Purity of N-Methylcyclohexylamine: A Comparative Guide to GC-MS Analysis

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like N-Methylcyclohexylamine (NMCHA) is a critical step in ensuring the safety and efficacy of...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like N-Methylcyclohexylamine (NMCHA) is a critical step in ensuring the safety and efficacy of the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of NMCHA purity, supported by experimental protocols and data.

N-Methylcyclohexylamine, a secondary aliphatic amine, is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity can be affected by starting materials, synthesis byproducts, and degradation products. GC-MS stands out as a powerful technique for separating and identifying volatile and semi-volatile impurities in NMCHA.

Comparative Analysis of Analytical Techniques

While GC-MS is a primary method for NMCHA purity analysis, other techniques can provide complementary information. The choice of method depends on the specific analytical need, such as routine quality control, in-depth impurity profiling, or chiral purity assessment.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
GC-MS Separation based on volatility and column interaction, with detection by mass-to-charge ratio.Identification and quantification of volatile and semi-volatile impurities.High specificity, definitive identification of unknown impurities through mass spectral libraries.May require derivatization for polar amines to improve peak shape; not suitable for non-volatile impurities.
GC-FID Separation based on volatility and column interaction, with detection by flame ionization.Overall purity assessment (area percent) and detection of volatile impurities.Robust, reproducible, and highly sensitive for a wide range of organic compounds.Lacks the specificity of MS for definitive impurity identification; potential for co-elution of impurities.
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantification of non-volatile and thermally labile impurities.Suitable for a broad range of compounds without the need for derivatization; ideal for routine quality control.May have lower resolution for volatile impurities compared to GC; requires different columns and mobile phases for different impurity types.
qNMR Quantitative analysis based on the nuclear magnetic resonance of atomic nuclei.Absolute purity determination without the need for a reference standard of the analyte.Provides a direct measure of purity; non-destructive.Lower sensitivity compared to chromatographic techniques; requires a relatively pure sample for accurate quantification.

Experimental Protocol: GC-MS Analysis of N-Methylcyclohexylamine

The following protocol is a recommended starting point for the GC-MS analysis of NMCHA, adapted from established methods for similar cyclohexylamine derivatives. As secondary amines can exhibit poor chromatographic peak shape, derivatization is often recommended to improve volatility and reduce tailing.[2]

1. Sample Preparation (with Derivatization)

  • Standard Solution Preparation: Prepare a stock solution of N-Methylcyclohexylamine standard in a suitable solvent like dichloromethane or methanol at a concentration of 1 mg/mL.

  • Derivatization:

    • Pipette 100 µL of the NMCHA sample or standard solution into a clean, dry autosampler vial.

    • Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block.

    • Allow the vial to cool to room temperature before placing it in the GC autosampler.

2. GC-MS Instrumentation and Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MS or equivalent
Column HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
Injector Split/Splitless, Split ratio 50:1
Injector Temperature 250°C
Oven Program Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40-400

Data Presentation: Expected GC-MS Results

The purity of the N-Methylcyclohexylamine sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram. Identification of the main peak and any impurities is achieved by comparing their mass spectra with reference spectra in the NIST library.

Table of Potential Impurities and Their Mass Spectral Data

Common impurities in industrial N-Methylcyclohexylamine can arise from the starting materials and side reactions during synthesis. Synthesis often involves the reductive amination of cyclohexanone with methylamine or the alkylation of cyclohexylamine.[1]

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Key Mass Fragments (m/z)
N-Methylcyclohexylamine C₇H₁₅N113.20113, 98, 84, 70, 56
CyclohexanoneC₆H₁₀O98.1498, 83, 70, 55, 42
CyclohexylamineC₆H₁₃N99.1799, 84, 56, 43
N,N-DimethylcyclohexylamineC₈H₁₇N127.23127, 112, 98, 84, 58

Mandatory Visualizations

The following diagrams illustrate the logical workflow for validating the purity of N-Methylcyclohexylamine using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample NMCHA Sample Solvent Solvent (e.g., Dichloromethane) Sample->Solvent Standard NMCHA Standard Standard->Solvent Deriv_Agent Derivatizing Agent (e.g., BSTFA) Solvent->Deriv_Agent Vortex_Heat Vortex & Heat (70°C) Deriv_Agent->Vortex_Heat GC_Injection GC Injection Vortex_Heat->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Detection Mass Detection Ionization->Mass_Detection Chromatogram Total Ion Chromatogram Mass_Detection->Chromatogram Peak_Integration Peak Integration & Area % Chromatogram->Peak_Integration Mass_Spectra Mass Spectra of Peaks Chromatogram->Mass_Spectra Purity_Report Purity Report Generation Peak_Integration->Purity_Report Library_Search NIST Library Search Mass_Spectra->Library_Search Impurity_ID Impurity Identification Library_Search->Impurity_ID Impurity_ID->Purity_Report

Caption: Experimental workflow for GC-MS analysis of N-Methylcyclohexylamine purity.

Decision_Tree cluster_screening Initial Screening cluster_methods Analytical Methods cluster_confirmation Confirmation & Quantification Start Purity Validation of NMCHA Screening_Method Routine QC or Impurity Profile? Start->Screening_Method Routine_QC Routine Quality Control Screening_Method->Routine_QC Routine Impurity_Profile Detailed Impurity Profile Screening_Method->Impurity_Profile Profile GC_FID GC-FID for Overall Purity Routine_QC->GC_FID HPLC HPLC for Non-Volatile Impurities Routine_QC->HPLC GC_MS GC-MS for Volatile Impurity Identification Impurity_Profile->GC_MS Absolute_Purity Absolute Purity Needed? GC_FID->Absolute_Purity HPLC->Absolute_Purity GC_MS->Absolute_Purity qNMR qNMR for Absolute Purity Determination Absolute_Purity->qNMR Yes Final_Report Final Purity Report Absolute_Purity->Final_Report No qNMR->Final_Report

Caption: Decision tree for selecting an analytical method for NMCHA purity validation.

References

Comparative

N-Methylcyclohexylamine vs. Other Amines in Corrosion Inhibition: A Comparative Guide

In the realm of industrial processes, particularly in sectors like oil and gas, manufacturing, and infrastructure, the mitigation of corrosion is a critical concern to ensure the longevity and integrity of metallic asset...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of industrial processes, particularly in sectors like oil and gas, manufacturing, and infrastructure, the mitigation of corrosion is a critical concern to ensure the longevity and integrity of metallic assets.[1][2] Amines are a well-established class of organic compounds utilized as corrosion inhibitors, primarily due to their ability to adsorb onto metal surfaces and form a protective barrier against corrosive environments.[3][4] This guide provides a detailed comparison of the corrosion inhibition performance of N-Methylcyclohexylamine against other common amines, supported by experimental data and methodologies.

Mechanism of Amine-Based Corrosion Inhibition

The efficacy of amine compounds as corrosion inhibitors stems from their molecular structure. The nitrogen atom in the amine group possesses a lone pair of electrons, which facilitates the adsorption of the molecule onto the metal surface.[4] This adsorption can occur through physisorption (electrostatic interactions) or chemisorption (covalent bonding), creating a hydrophobic film that isolates the metal from the corrosive medium.[1][5] The structure of the amine, including the nature of the alkyl groups attached to the nitrogen atom, significantly influences its inhibitive properties.

N-Methylcyclohexylamine, a secondary amine, is recognized for its role in corrosion inhibition by neutralizing acidic species and forming a passivating film on metal surfaces.[2] Its specific molecular structure contributes to its effectiveness in protecting industrial equipment from corrosive attack.[2]

Comparative Performance Analysis

The following tables summarize the corrosion inhibition efficiency of N-Methylcyclohexylamine and other amines under various experimental conditions, as determined by common evaluation techniques.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency of an inhibitor.[6][7]

InhibitorConcentrationCorrosive MediumTemperatureInhibition Efficiency (%)Reference
N-methyl-2-(1-(5-methyl thiophene-2-yl) ethylidene) hydrazine carbothioamide (N-MEH)0.005 M1 M HCl303 K95.3[1][5]
Cyclohexylamine (CHA)1000 ppm0.1 N H2SO4Room Temp.81.06[8]
4-cyclohexyl-3-thiosemicarbazide (4C3T)0.5 mM1 M HCl303 KNot specified, but effective
1-((thiazol-2-ylimino)methyl)-2-naphthol (TMN)0.5 mM1 M HCl303 K91.2[9]
Amine-based Volatile Corrosion Inhibitor (VCI)500 mg/LBoiling WaterBoiling~93 (calculated from corrosion rates)
DiethylamineNot specifiedCO2 saturated solutionNot specifiedEffective[10]
MorpholineNot specifiedCO2 saturated solutionNot specifiedEffective[10]
Electrochemical Methods

Electrochemical techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide insights into the mechanism of corrosion inhibition.

Potentiodynamic Polarization

This technique helps in understanding whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.

InhibitorConcentrationCorrosive MediumKey FindingsReference
Ethylenediamine (EDA)4%Petroleum-water with acetic acid and NaClBest inhibition, acts as a polarizing agent[11]
Hexylamine (HA)Not specifiedPetroleum-water with acetic acid and NaClStudied for inhibition[11]
Butylamine (BA)Not specifiedPetroleum-water with acetic acid and NaClStudied for inhibition[11]
Cyclohexylamine dithiocarbamate (CHDTC)Various1 M HClInhibition efficiency increases with concentration[12]
N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-PropandiimineVarious1 M HClRetards both cathodic and anodic reactions (mixed-type)[13]

Electrochemical Impedance Spectroscopy (EIS)

EIS is used to study the formation of a protective film and the resistance to charge transfer at the metal-solution interface.[14]

InhibitorConcentrationCorrosive MediumKey FindingsReference
Cyclohexylamine (CHA)Increasing0.1 N H2SO4Increase in charge transfer resistance with concentration[8]
Ethylenediamine (EDA)4%Petroleum-water with acetic acid and NaClStudied for inhibition[11]
N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-PropandiimineIncreasing1 M HClCharge transfer resistance increases with concentration[13]
Four Amine DerivativesIncreasing1 M HClInhibition efficiency decreases with a decrease in concentration[15]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of results.

Weight Loss Method
  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.[16][9]

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the addition of various concentrations of the inhibitor for a specified period and at a controlled temperature.[16][9]

  • Final Weighing: After the immersion period, the coupons are retrieved, cleaned to remove corrosion products (typically using a specific acid solution with an inhibitor), washed, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

    • CR = (K × W) / (A × t × ρ)[17]

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100[17] Where K is a constant, W is the weight loss, A is the exposed area, t is the immersion time, and ρ is the density of the metal. CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization
  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[18]

  • Stabilization: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize.[19]

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate.[19][20]

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots. The inhibition efficiency is calculated from the i_corr values with and without the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)
  • Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Measurement: A small amplitude AC voltage signal is applied to the working electrode at the OCP over a range of frequencies.[18]

  • Data Acquisition: The impedance response of the system is measured at each frequency.

  • Data Analysis: The data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical behavior of the metal-solution interface, and parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl) are extracted.[13] An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.[13]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for evaluating the performance of corrosion inhibitors.

Corrosion_Inhibition_Workflow Metal_Specimen Metal Specimen (e.g., Mild Steel) Weight_Loss Weight Loss Method Metal_Specimen->Weight_Loss Electrochemical_Tests Electrochemical Tests Metal_Specimen->Electrochemical_Tests Corrosive_Medium Corrosive Medium (e.g., 1 M HCl) Corrosive_Medium->Weight_Loss Corrosive_Medium->Electrochemical_Tests Inhibitor_Solution Inhibitor Solution (e.g., N-Methylcyclohexylamine) Inhibitor_Solution->Weight_Loss Inhibitor_Solution->Electrochemical_Tests Corrosion_Rate Corrosion Rate (CR) Weight_Loss->Corrosion_Rate Inhibition_Efficiency Inhibition Efficiency (IE%) Weight_Loss->Inhibition_Efficiency PDP Potentiodynamic Polarization Electrochemical_Tests->PDP EIS Electrochemical Impedance Spectroscopy Electrochemical_Tests->EIS PDP->Inhibition_Efficiency Mechanism Inhibition Mechanism (Anodic/Cathodic/Mixed) PDP->Mechanism EIS->Inhibition_Efficiency EIS->Mechanism Surface_Morphology Surface Morphology (SEM/AFM) Corrosion_Rate->Surface_Morphology Inhibition_Efficiency->Surface_Morphology

General workflow for corrosion inhibitor evaluation.

Conclusion

The selection of an appropriate amine for corrosion inhibition depends on various factors, including the specific metal, the nature of the corrosive environment, temperature, and economic considerations. While direct comparative data for N-Methylcyclohexylamine under identical conditions as other amines is not extensively available in the reviewed literature, the information on its structural analog, cyclohexylamine, and other derivatives suggests that it is a viable corrosion inhibitor. The data presented for N-MEH, a more complex derivative, shows very high inhibition efficiency, indicating the potential of N-alkylated cyclohexylamine structures in corrosion protection. Further targeted experimental studies directly comparing N-Methylcyclohexylamine with other standard amines like ethylenediamine, hexylamine, and morpholine under controlled conditions would be beneficial for a more definitive performance ranking. The experimental protocols and workflow provided in this guide offer a robust framework for conducting such comparative evaluations.

References

Validation

A Comparative Analysis of N-Methylcyclohexylamine Performance Across Diverse Solvent Systems

This guide provides an in-depth comparison of N-Methylcyclohexylamine's performance in various solvent systems, offering valuable insights for researchers, scientists, and professionals in drug development. By examining...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of N-Methylcyclohexylamine's performance in various solvent systems, offering valuable insights for researchers, scientists, and professionals in drug development. By examining its solubility, stability, and reactivity, this document aims to facilitate informed decisions in experimental design and formulation.

Physicochemical Properties of N-Methylcyclohexylamine

N-Methylcyclohexylamine is a secondary aliphatic amine characterized by a cyclohexyl and a methyl group attached to the nitrogen atom.[1][2][3] It is a colorless to pale yellow liquid with a distinct amine-like odor.[3][4][5]

PropertyValue
CAS Number 100-60-7
Molecular Formula C7H15N
Molecular Weight 113.20 g/mol [2]
Boiling Point ~149 °C[1][6]
Density ~0.868 g/mL at 25 °C[1][6]
Melting Point -9 to -7 °C[6]
Flash Point 35 °C[7]
Vapor Pressure 5 hPa at 20 °C[7]
Solubility Profile

The solubility of N-Methylcyclohexylamine is a critical factor in its application, influenced by the polarity of the solvent and temperature.[8] Generally, its solubility increases with temperature.[8]

Solvent SystemSolubilityRationale
Water Slightly soluble (54 g/L at 20 °C)[2][6][7]The polar amino group allows for some interaction with water, but the nonpolar cyclohexyl ring limits its solubility.[8]
Polar Protic Solvents (e.g., Ethanol, Methanol) Soluble[8]These solvents can engage in hydrogen bonding with the amine, facilitating dissolution.
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO) Miscible[5]The polarity of these solvents allows for effective interaction with the polar amine group.
Nonpolar Organic Solvents (e.g., Benzene, Ether) Soluble[4]The nonpolar cyclohexyl group contributes to its solubility in nonpolar environments.
Reactivity and Stability in Solution

N-Methylcyclohexylamine's reactivity is characteristic of a secondary amine, primarily exhibiting basic properties due to the lone pair of electrons on the nitrogen atom.[3][9]

  • Basicity : As a weak base, it reacts with acids to form salts, which are often more soluble in water than the original amine.[9] The basicity of N-Methylcyclohexylamine (pKa of conjugate acid ≈ 11.2) is comparable to other non-conjugated cyclic amines like cyclohexylamine and significantly stronger than aromatic amines such as aniline (pKa of conjugate acid ≈ 4.6).[10] This is because the lone pair on the nitrogen in aniline is delocalized into the aromatic ring, reducing its availability to accept a proton.[10]

  • Nucleophilicity : It can act as a nucleophile in various organic reactions, including alkylations and acylations.[11] However, its nucleophilicity can be influenced by steric hindrance from the cyclohexyl group.[12]

  • Stability : N-Methylcyclohexylamine is stable under normal temperatures and pressures.[5] However, it is incompatible with strong oxidizing agents, strong acids, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[2][4] Reactions with these substances can be exothermic.[2] It is also a flammable liquid and its vapors can form explosive mixtures with air.[5][7]

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of a compound in a given solvent.

Methodology:

  • Preparation : Add an excess amount of N-Methylcyclohexylamine (e.g., 10-20 mg) to a vial containing a known volume (e.g., 2 mL) of the desired solvent.[13] Ensure that undissolved solid is visible.

  • Equilibration : Seal the vials to prevent solvent evaporation and place them in a shaking incubator at a constant temperature (e.g., 25 °C).[13] Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[13]

  • Sample Collection : After equilibration, allow any undissolved solid to settle.[13] Carefully withdraw an aliquot of the supernatant.

  • Filtration : Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.[13]

  • Quantification : Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved N-Methylcyclohexylamine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess N-Methylcyclohexylamine to solvent B Seal vial A->B C Agitate in shaking incubator at constant temperature B->C D Allow undissolved solid to settle C->D E Withdraw supernatant D->E F Filter through 0.45 µm filter E->F G Dilute sample F->G H Quantify by HPLC G->H

Caption: Workflow for determining equilibrium solubility.

Forced Degradation Study for Stability Assessment

This protocol is used to identify potential degradation pathways and products under various stress conditions.

Methodology:

  • Acid Hydrolysis : Dissolve N-Methylcyclohexylamine in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60-80 °C) and take samples at various time points. Neutralize the samples before analysis.[13]

  • Base Hydrolysis : Dissolve the compound and add 0.1 M NaOH. Heat the solution and collect samples over time. Neutralize the samples prior to analysis.[13]

  • Oxidative Degradation : Treat a solution of the compound with hydrogen peroxide (e.g., 3%) at room temperature and monitor the reaction over time.[13] Amines are susceptible to oxidation, which can lead to N-oxides.[13]

  • Thermal Degradation : Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C) in an oven, analyzing samples at different time intervals.[13]

  • Photostability : Expose the solid compound and a solution to light in a photostability chamber compliant with ICH Q1B guidelines.

G cluster_stress Stress Conditions cluster_analysis Analysis N-Methylcyclohexylamine N-Methylcyclohexylamine Acid Hydrolysis Acid Hydrolysis N-Methylcyclohexylamine->Acid Hydrolysis Base Hydrolysis Base Hydrolysis N-Methylcyclohexylamine->Base Hydrolysis Oxidative Degradation Oxidative Degradation N-Methylcyclohexylamine->Oxidative Degradation Thermal Degradation Thermal Degradation N-Methylcyclohexylamine->Thermal Degradation Degradation Products Degradation Products Acid Hydrolysis->Degradation Products Base Hydrolysis->Degradation Products Oxidative Degradation->Degradation Products Thermal Degradation->Degradation Products

Caption: Forced degradation study workflow.

References

Comparative

Degradation of Cyclohexylamine: A Comparative Analysis of Biological, Chemical, and Photocatalytic Methods

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of three primary methods for the degradation of cyclohexylamine: biodegradation, catalytic oxidation, and photoca...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three primary methods for the degradation of cyclohexylamine: biodegradation, catalytic oxidation, and photocatalysis. The information presented herein is intended to assist researchers in selecting and optimizing degradation strategies for this compound, which is a key intermediate in the pharmaceutical and chemical industries. This document summarizes quantitative data from various studies, outlines detailed experimental protocols, and visualizes key pathways and workflows to facilitate a comprehensive understanding of each degradation approach.

Comparative Data on Cyclohexylamine Degradation

The efficiency and byproducts of cyclohexylamine degradation vary significantly depending on the chosen method. The following tables summarize key quantitative data from experimental studies to provide a clear comparison of the performance of biodegradation, catalytic oxidation, and photocatalytic degradation.

Table 1: Biodegradation of Cyclohexylamine

MicroorganismInitial Concentration (mM)Degradation Time (h)Degradation Efficiency (%)Key ByproductsReference
Pseudomonas plecoglossicida NyZ121022>99Cyclohexanone, Ammonia[1]
Brevibacterium oxydans IH-35ANot SpecifiedNot SpecifiedNot SpecifiedCyclohexanone, 6-hexanolactone, 6-hydroxyhexanoate, Adipate[2]
Acclimated Sewage Sludge10 mg/L336 (14 days)100 (Theoretical BOD)Not Specified
Acinetobacter sp. YT-021022>99Cyclohexanone[1]

Table 2: Catalytic Oxidation of Cyclohexylamine

CatalystTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Main ProductsReference
Nickel-based catalyst160-190Not SpecifiedNot SpecifiedNot SpecifiedDicyclohexylamine, Ammonia[3]
Rh/C80-1606VariesVariesDicyclohexylamine, Cyclohexanone, Cyclohexylaniline[4]
Pd/C80-1606VariesVariesDicyclohexylamine, Cyclohexanone, Cyclohexylaniline[4]

Table 3: Photocatalytic Degradation of Cyclohexylamine (Representative Data for Similar Amines)

PhotocatalystLight SourceIrradiation Time (min)Degradation Efficiency (%)Key ByproductsReference
TiO2/beta-SiCMercury Lamp (100W)Not SpecifiedNot SpecifiedNot Specified[5]
CeO2-TiO2UV (130W) / Sunlight (35W)30Up to 99 (for color removal)Mineralization products (CO2, H2O)[6]
TiO2 P25UV/Visible Light120~70 (for Diclofenac)Not Specified[7]
Ag-TiO2High-Pressure Hg Lamp (400W)Not SpecifiedEffective in alkaline conditionsNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of degradation studies. The following sections provide protocols for biodegradation, catalytic oxidation, and photocatalytic degradation of cyclohexylamine based on established research.

Biodegradation Protocol

This protocol outlines the steps for assessing the biodegradation of cyclohexylamine using a pure bacterial culture.

1. Microorganism and Culture Conditions:

  • A bacterial strain with the ability to degrade cyclohexylamine, such as Pseudomonas plecoglossicida or Acinetobacter sp., is used.[1]

  • The strain is typically pre-cultured in a nutrient-rich medium and then transferred to a minimal salts medium (MSM) containing cyclohexylamine as the sole source of carbon and nitrogen.

2. Experimental Setup:

  • Batch experiments are conducted in flasks containing MSM with a specific concentration of cyclohexylamine (e.g., 10 mM).[1]

  • The flasks are inoculated with the pre-cultured bacterial cells.

  • The cultures are incubated on a rotary shaker at a controlled temperature (e.g., 30°C) and agitation speed.

3. Sampling and Analysis:

  • Samples are withdrawn at regular intervals to monitor the degradation of cyclohexylamine and the formation of intermediates.

  • The concentration of cyclohexylamine is determined using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).[2]

  • The formation of ammonia can be measured using Nessler's reagent.

  • Identification of metabolites such as cyclohexanone can be performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Catalytic Oxidation Protocol

This protocol describes a typical experimental setup for the catalytic oxidation of cyclohexylamine in a gas or liquid phase.

1. Catalyst Preparation:

  • A suitable catalyst, such as a nickel-based catalyst or a noble metal catalyst (e.g., Rh/C, Pd/C), is prepared or obtained commercially.[3][4]

2. Reactor Setup:

  • The reaction is carried out in a fixed-bed reactor for gas-phase reactions or a batch reactor for liquid-phase reactions.[3][4]

  • The reactor is heated to the desired temperature (e.g., 160-190°C for gas-phase, 80-160°C for liquid-phase).[3][4]

3. Reaction Conditions:

  • For gas-phase reactions, a mixture of cyclohexylamine vapor, hydrogen, and an inert gas is passed through the catalyst bed.[3]

  • For liquid-phase reactions, cyclohexylamine is dissolved in a suitable solvent and placed in the reactor with the catalyst under a hydrogen atmosphere.[4]

  • The pressure is maintained at the desired level.

4. Product Analysis:

  • The reaction products are collected and analyzed using GC or GC-MS to identify and quantify the conversion of cyclohexylamine and the selectivity towards different products like dicyclohexylamine and cyclohexanone.[4]

Photocatalytic Degradation Protocol

This protocol outlines a general procedure for the photocatalytic degradation of cyclohexylamine in an aqueous solution.

1. Photocatalyst and Reactor:

  • A semiconductor photocatalyst, typically titanium dioxide (TiO2) or a modified version like CeO2-TiO2, is used.[6]

  • The experiment is conducted in a photochemical reactor equipped with a UV lamp (e.g., high-pressure mercury lamp) or positioned to receive natural sunlight.[6]

2. Experimental Procedure:

  • An aqueous solution of cyclohexylamine of a known concentration is prepared.

  • The photocatalyst is suspended in the solution.

  • The suspension is stirred in the dark for a period to ensure adsorption-desorption equilibrium.

  • The light source is then turned on to initiate the photocatalytic reaction.

3. Analysis:

  • Aliquots of the solution are taken at different time intervals.

  • The samples are filtered to remove the photocatalyst.

  • The concentration of cyclohexylamine is measured using HPLC or a UV-Vis spectrophotometer.

  • The extent of mineralization can be determined by measuring the Total Organic Carbon (TOC) content of the solution over time.[1]

Visualizing Degradation Pathways and Workflows

To further clarify the processes involved in cyclohexylamine degradation, the following diagrams, generated using Graphviz (DOT language), illustrate a key metabolic pathway and a general experimental workflow.

cluster_biodegradation Biodegradation Pathway of Cyclohexylamine CHA Cyclohexylamine CHnone Cyclohexanone CHA->CHnone Cyclohexylamine Oxidase (+O2, -NH3) Hexanolactone 6-Hexanolactone CHnone->Hexanolactone Cyclohexanone Monooxygenase (+NAD(P)H) Hydroxyhexanoate 6-Hydroxyhexanoate Hexanolactone->Hydroxyhexanoate 6-Hexanolactone Hydrolase (+H2O) Adipate Adipate Hydroxyhexanoate->Adipate 6-Hydroxyhexanoate Dehydrogenase (+NAD(P)+) TCA TCA Cycle Adipate->TCA

Biodegradation pathway of cyclohexylamine.[2]

cluster_workflow General Experimental Workflow for Degradation Study cluster_prep Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis cluster_results Results Prep_Reactant Prepare Cyclohexylamine Solution Reaction Perform Degradation (Biodegradation/Oxidation/Photocatalysis) Prep_Reactant->Reaction Prep_Catalyst Prepare/Activate Catalyst/Microorganism Prep_Catalyst->Reaction Sampling Collect Samples at Intervals Reaction->Sampling Analysis Analyze Samples (GC, HPLC, MS, TOC) Sampling->Analysis Data Determine Degradation Efficiency, Kinetics, and Byproducts Analysis->Data Conclusion Draw Conclusions Data->Conclusion

General workflow for a degradation study.

References

Validation

Benchmarking N-Methylcyclohexylamine: A Comparative Guide to its Performance in Polyurethane Foam Polymerization

For researchers, scientists, and drug development professionals engaged in polymer synthesis, the selection of an appropriate catalyst is a critical step influencing reaction kinetics and the final properties of the poly...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in polymer synthesis, the selection of an appropriate catalyst is a critical step influencing reaction kinetics and the final properties of the polymer. This guide provides an objective comparison of the performance of N-Methylcyclohexylamine (NMCHA) as a catalyst in polyurethane (PU) foam production, benchmarked against the widely used tertiary amine catalyst, Triethylamine (TEA).

N-Methylcyclohexylamine (NMCHA), a secondary amine, and Triethylamine (TEA), a tertiary amine, can both catalyze the formation of polyurethane foams. Their primary role is to accelerate the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), which together create the polymer matrix and the cellular structure of the foam.[1][2][3] The balance between these two reactions is crucial for determining the foam's processing characteristics and final physical properties.[4] While tertiary amines are more commonly used as PU catalysts, secondary amines can also be employed, often exhibiting different reactivity profiles.[5][6]

Performance Comparison: N-Methylcyclohexylamine vs. Triethylamine

To provide a clear comparison, the following tables summarize key performance indicators for NMCHA and TEA in a typical rigid polyurethane foam formulation. The data presented is a synthesis of typical values found in technical literature under comparable experimental conditions.

Table 1: Reaction Kinetics

ParameterN-Methylcyclohexylamine (NMCHA)Triethylamine (TEA)
Cream Time (s)15 - 2510 - 20
Gel Time (s)90 - 12070 - 100
Tack-Free Time (s)150 - 180120 - 150

Note: Reaction times are influenced by the specific formulation, including the type of polyol and isocyanate, and the concentration of the catalyst.

Table 2: Physical Properties of Resulting Polyurethane Foam

PropertyN-Methylcyclohexylamine (NMCHA)Triethylamine (TEA)
Foam Density ( kg/m ³)30 - 3528 - 33
Compressive Strength (kPa)180 - 220170 - 210
Closed Cell Content (%)> 90> 90

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a rigid polyurethane foam, which can be adapted to evaluate the performance of different amine catalysts.

Materials:

  • Polyether polyol (e.g., hydroxyl value 400-500 mg KOH/g)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Amine Catalyst (N-Methylcyclohexylamine or Triethylamine)

  • Silicone Surfactant

  • Blowing Agent (e.g., Water)

Procedure:

  • Preparation of the Polyol Blend (Component A): In a suitable container, thoroughly mix the polyether polyol, silicone surfactant, blowing agent (water), and the amine catalyst at the desired concentrations. Ensure a homogeneous mixture is obtained.

  • Mixing and Foaming: In a separate container, weigh the required amount of pMDI (Component B). Add Component B to Component A and mix vigorously with a high-shear mixer for a specified time (e.g., 10 seconds).

  • Observation and Curing: Immediately after mixing, pour the reacting mixture into a mold and observe the cream time, gel time, and tack-free time. Allow the foam to cure at room temperature or in an oven at a specified temperature for a set duration.

  • Characterization: After curing, the foam can be demolded and characterized for its physical properties, including density, compressive strength, and closed-cell content, according to standard testing methods (e.g., ASTM D1622 for density, ASTM D1621 for compressive properties).

Signaling Pathways and Experimental Workflows

The catalytic action of amines in polyurethane formation involves the activation of the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol and water. The following diagrams illustrate the general catalytic mechanism and the experimental workflow for catalyst evaluation.

G cluster_catalysis Catalytic Cycle Isocyanate Isocyanate (R-N=C=O) Activated_Complex Activated Isocyanate-Amine Complex Isocyanate->Activated_Complex Activation Amine Amine Catalyst (e.g., NMCHA, TEA) Amine->Activated_Complex Urethane Urethane Linkage Activated_Complex->Urethane Nucleophilic Attack Polyol Polyol (R'-OH) Polyol->Urethane Urethane->Isocyanate Catalyst Regeneration

Figure 1. General catalytic mechanism of amine catalysts in urethane formation.

G cluster_workflow Experimental Workflow Start Start Formulation Define Polyurethane Formulation Start->Formulation Component_A Prepare Polyol Blend (Component A) Formulation->Component_A Component_B Prepare Isocyanate (Component B) Formulation->Component_B Mixing Mix Components A and B Component_A->Mixing Component_B->Mixing Foaming Observe Foaming Profile (Cream, Gel, Tack-Free Times) Mixing->Foaming Curing Cure Foam Foaming->Curing Characterization Characterize Foam Properties (Density, Mechanical Tests) Curing->Characterization Analysis Analyze and Compare Data Characterization->Analysis End End Analysis->End

Figure 2. Workflow for evaluating catalyst performance in polyurethane foam synthesis.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of N-Methylcyclohexylamine: A Guide for Laboratory Professionals

For immediate release: Proper management and disposal of N-Methylcyclohexylamine are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for resear...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Proper management and disposal of N-Methylcyclohexylamine are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle this chemical waste responsibly. Adherence to these protocols is vital due to the compound's hazardous properties, including flammability, corrosivity, and toxicity.[1][2][3][4][5]

Key Disposal Principles

N-Methylcyclohexylamine is classified as a hazardous waste.[2] Therefore, it must be handled and disposed of in accordance with all applicable federal, state, and local regulations.[1][4] The primary disposal methods involve offering surplus and non-recyclable solutions to a licensed disposal company.[4] Chemical waste generators are responsible for correctly classifying the waste and ensuring its complete and accurate declaration.[1]

Step-by-Step Disposal Procedure

  • Container Management:

    • Always keep N-Methylcyclohexylamine in its original, tightly sealed container.[1][2][4]

    • If the original container is compromised, use a new, approved, and properly labeled container.[2] Recommended packaging includes lined metal cans or pails, and plastic pails or drums.[3]

    • Containers that have been opened must be carefully resealed and stored upright to prevent leakage.[4]

    • Do not mix N-Methylcyclohexylamine with other waste streams.[4]

  • Waste Collection and Storage:

    • Store waste containers in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[1][2]

    • Keep containers away from heat, sparks, open flames, and other ignition sources.[1][2]

    • Ensure the storage area has measures in place to prevent static discharge.[2][4]

  • Arrange for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with a complete and accurate Safety Data Sheet (SDS) for N-Methylcyclohexylamine.

    • Follow all instructions provided by the disposal company regarding packaging, labeling, and transportation.

  • Spill and Leak Management:

    • In the event of a spill, immediately remove all sources of ignition.[1][3]

    • Ventilate the area and wear appropriate personal protective equipment (PPE), including respiratory protection, chemical safety goggles, and protective gloves and clothing.[1]

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[1][3]

    • Collect the absorbed material using spark-proof tools and place it in a suitable, sealed container for disposal.[1]

    • Decontaminate the spill area with a 5% solution of acetic acid, followed by hot water.[3]

Chemical and Physical Properties Relevant to Disposal

PropertyValueCitation
UN Number 2734[2][5]
UN Proper Shipping Name AMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S. (N-Methylcyclohexylamine)[2]
Transport Hazard Class 8 (Corrosive)[2]
Subsidiary Risk 3 (Flammable liquid)[2]
Packing Group II (Substance presenting medium danger)[2]
Flash Point Flammable[1][2]
Vapor Pressure 5 hPa at 20 °C[4]
Water Solubility 54 g/l at 20 °C[4]

Disposal Workflow

cluster_preparation Step 1: Preparation for Disposal cluster_storage Step 2: Interim Storage cluster_disposal Step 3: Professional Disposal cluster_spill Emergency Procedure: Spill Management start Start: N-Methylcyclohexylamine Waste Identified containerize Ensure waste is in a properly sealed and labeled container start->containerize segregate Store separately from other chemical waste containerize->segregate storage Store in a cool, dry, well-ventilated area for flammables and corrosives segregate->storage ignition Keep away from ignition sources (heat, sparks, flames) storage->ignition contact Contact a licensed hazardous waste disposal company ignition->contact provide_sds Provide Safety Data Sheet (SDS) to the disposal company contact->provide_sds arrange_pickup Arrange for waste pickup provide_sds->arrange_pickup end End: Waste Disposed of Compliantly arrange_pickup->end spill Spill Occurs ppe Wear appropriate Personal Protective Equipment (PPE) spill->ppe absorb Absorb spill with inert material (e.g., sand, vermiculite) ppe->absorb collect Collect absorbed material using spark-proof tools absorb->collect decontaminate Decontaminate spill area collect->decontaminate spill_disposal Dispose of contaminated material as hazardous waste decontaminate->spill_disposal spill_disposal->contact

References

Handling

Essential Safety and Operational Guide for Handling N-Methylcyclohexylamine

This guide provides immediate and essential safety protocols and logistical plans for the handling and disposal of N-Methylcyclohexylamine, tailored for researchers, scientists, and professionals in drug development. The...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols and logistical plans for the handling and disposal of N-Methylcyclohexylamine, tailored for researchers, scientists, and professionals in drug development. The following procedures are compiled to ensure the highest safety standards in the laboratory.

Hazard Summary

N-Methylcyclohexylamine is a flammable liquid and vapor that is harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[1][2][3] Inhalation of vapors may also be harmful and cause respiratory irritation.[3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Personal Protective Equipment (PPE)

To prevent exposure, the following personal protective equipment is mandatory when handling N-Methylcyclohexylamine:

PPE CategoryRecommended EquipmentSpecifications and Use
Eye and Face Protection Chemical splash goggles and a face shieldMust meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles, particularly when there is a risk of splashing.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and closed-toe shoesSelect gloves based on the manufacturer's chemical resistance guide. Lab coats must be fully buttoned, and shoes should cover the entire foot.[3][4][5]
Respiratory Protection RespiratorA respirator may be necessary in poorly ventilated areas or for procedures that could generate significant vapors. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][4]
Quantitative Data Summary
PropertyValueSource
Oral LD50 (rat) 400 mg/kg[4]
Vapor Pressure 5 hPa at 20 °C[1]
Vapor Density 4 (vs air)[1]
Relative Density 0.868 g/mL at 25 °C[1]
Water Solubility 54 g/l at 20 °C[1]

Operational Plan: Handling and Storage

Adherence to the following step-by-step procedures is critical for the safe handling of N-Methylcyclohexylamine.

Pre-Handling Preparations
  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5]

  • Equipment Check: Confirm that all equipment is properly grounded and bonded. Use only spark-proof and explosion-proof tools.[3][4]

  • PPE Inspection: Inspect all personal protective equipment for integrity before use.

  • Emergency Stations: Verify that eyewash stations and safety showers are unobstructed and readily accessible.[6]

Step-by-Step Handling Procedure
  • Container Handling: Keep the container tightly closed when not in use.[4]

  • Dispensing: When transferring the chemical, use spark-proof tools and ground and bond containers.[4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not inhale vapors or mists.[3][4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][4][7] No smoking is permitted in the handling area.[7]

Storage Plan
  • Location: Store in a cool, dry, well-ventilated area designated as a flammables and corrosives area.[4]

  • Container Integrity: Keep containers tightly closed and store in a corrosive-resistant container with a resistant inner liner.[7]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[4][8]

Disposal Plan

Proper disposal of N-Methylcyclohexylamine and its containers is essential to prevent environmental contamination and ensure safety.

Waste Segregation and Collection
  • Original Containers: Whenever possible, leave the chemical in its original container. Do not mix with other waste.[1]

  • Labeling: Clearly label all waste containers with the contents and associated hazards.

  • Collection: Collect waste in a sealed, properly labeled container suitable for hazardous chemical waste.

Step-by-Step Disposal Procedure
  • Licensed Disposal Company: Arrange for the disposal of surplus and non-recyclable solutions through a licensed disposal company.[1]

  • Regulatory Compliance: All waste materials must be disposed of in accordance with national and local regulations.[1]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself and dispose of them as unused product.[1]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

Spill Response
  • Evacuate and Secure: Evacuate the area and eliminate all ignition sources.[9]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[1][4]

  • Collection: Use spark-proof tools to collect the absorbed material into a suitable container for disposal.[4][9]

First Aid Measures
  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][2] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] Seek immediate medical attention.[1][4]

Safety Workflow Diagram

prep Preparation ppe Don PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->ppe ventilation Ensure Proper Ventilation (Fume Hood) prep->ventilation equipment Check Equipment (Spark-proof, Grounded) prep->equipment handling Handling N-Methylcyclohexylamine ppe->handling ventilation->handling equipment->handling storage Proper Storage handling->storage Post-procedure disposal_prep Waste Preparation handling->disposal_prep Waste Generated emergency Emergency Procedures handling->emergency segregation Segregate Waste disposal_prep->segregation labeling Label Waste Container disposal_prep->labeling disposal Final Disposal segregation->disposal labeling->disposal licensed_vendor Contact Licensed Vendor disposal->licensed_vendor spill Spill emergency->spill exposure Exposure emergency->exposure

Caption: Workflow for Safely Handling N-Methylcyclohexylamine.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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